Berbine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLDZKPJJNASGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870550 | |
| Record name | Berbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-49-8 | |
| Record name | Tetrahydroprotoberberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BERBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/728C74FB5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Berberine: Chemical Structure, Physicochemical Properties, and Biological Activity
Introduction
Berberine (B55584) is a naturally occurring isoquinoline (B145761) alkaloid found in the roots, rhizomes, and stem bark of various plants, including species from the Berberis (e.g., Barberry), Coptis, and Hydrastis genera.[1][2] It is characterized by its distinct yellow color and has a long history of use in traditional medicine.[1] In modern pharmacology, berberine is investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, antihyperglycemic, and anticancer effects.[2][3] This guide provides a detailed overview of its chemical structure, nomenclature, physicochemical properties, and its modulatory role in key signaling pathways, tailored for researchers and drug development professionals.
Chemical Structure and Nomenclature
Berberine is a quaternary ammonium (B1175870) salt belonging to the protoberberine group of alkaloids.[2] Its core structure is a pentacyclic skeleton.[2]
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for berberine is 9,10-Dimethoxy-5,6-dihydro-[2][4]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-7-ium .[2] Other registered IUPAC names include 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene.[2] It is also commonly referred to by synonyms such as Umbellatine.[2]
Chemical Structure of Berberine:
Physicochemical Properties
The physicochemical properties of berberine are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₈NO₄⁺ | [2] |
| Molar Mass | 336.366 g·mol⁻¹ | [2] |
| Appearance | Yellow solid / crystalline powder | [2] |
| Melting Point | 145 °C (293 °F; 418 K) | [2] |
| Solubility | Slowly soluble in water; soluble in hot water and ethanol. | [5] |
| λmax | 345 nm | [5] |
Mechanism of Action: Modulation of Signaling Pathways
Berberine exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways.[3][6] One of the most significant pathways it targets is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1][7]
Activation of AMPK by berberine leads to the downstream inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling complex 1 (mTORC1).[1][8] This inhibition subsequently affects protein synthesis and cell proliferation.[1] The interplay between berberine and this pathway is a key mechanism behind its therapeutic potential in metabolic diseases and cancer.[6][7]
Experimental Protocols
Quantification of Berberine in a Plant Extract via RP-HPLC
This section outlines a general methodology for the quantification of berberine in a sample matrix using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on established protocols.[9][10][11]
Objective: To determine the concentration of berberine in a prepared sample.
Materials and Reagents:
-
Berberine reference standard (>99.0% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Syringe filters (0.22 µm or 0.45 µm)
-
Plant extract or formulated product containing berberine
Instrumentation:
-
HPLC system with a UV-Visible detector
-
RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonicator
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Mobile Phase Preparation:
-
A common mobile phase is a mixture of an aqueous component and an organic solvent. For example, a gradient or isocratic elution using Acetonitrile and Water (with 0.1% acid like TFA or formic acid added to the aqueous phase). A typical isocratic ratio could be Acetonitrile:Water (e.g., 40:60 v/v).[12]
-
The prepared mobile phase should be filtered through a 0.22 µm membrane filter and degassed by sonication for approximately 15-20 minutes.[11]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the berberine reference standard by accurately weighing 10 mg and dissolving it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.[12]
-
From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 2, 5, 10, 20, 50, 100 µg/mL) by serial dilution with the mobile phase.[12]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the powdered plant extract (e.g., 100 mg).[4]
-
Dissolve the sample in a defined volume of methanol (e.g., 10 mL) and facilitate dissolution by sonication.[4]
-
Make up the volume to a final concentration (e.g., in a 100 mL volumetric flask) with the same solvent.[11]
-
Filter the resulting solution through a 0.45 µm syringe filter to remove particulate matter prior to injection.[4]
-
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.[10]
-
Inject the prepared sample solution.[12]
-
Identify the berberine peak in the sample chromatogram by comparing its retention time with that of the standard.[4]
-
Calculate the concentration of berberine in the sample by interpolating its peak area from the linear regression equation of the calibration curve.[12]
-
This technical guide provides foundational information for researchers and professionals working with berberine, covering its chemical identity, key properties, a primary mechanism of action, and a standard analytical protocol.
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine alleviates ox-LDL induced inflammatory factors by up-regulation of autophagy via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
The Botanical Architecture of Berberine: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berberine (B55584), a pharmacologically significant isoquinoline (B145761) alkaloid, has garnered substantial interest within the scientific community for its therapeutic potential. This technical guide provides a comprehensive overview of the natural origins of berberine, detailing its primary botanical sources and the quantitative distribution of the compound within these plants. A thorough examination of the intricate biosynthetic pathway of berberine is presented, elucidating the key enzymatic steps from precursor molecules to the final complex structure. Furthermore, this guide outlines detailed experimental protocols for the extraction, isolation, and quantification of berberine from plant matrices, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Botanical Origin of Berberine
Berberine is a bright yellow, quaternary ammonium (B1175870) salt belonging to the protoberberine group of alkaloids.[1] It is predominantly found in the roots, rhizomes, stems, and bark of various plant species across several botanical families, most notably Berberidaceae, Ranunculaceae, Papaveraceae, and Rutaceae.[1][2] The genus Berberis is recognized as the most widely distributed natural source of this potent bioactive compound.[1][3]
Principal Botanical Sources
A multitude of plant species have been identified as significant sources of berberine. The following are among the most well-documented:
-
Berberis species: This genus, commonly known as barberry, includes numerous species rich in berberine, such as Berberis vulgaris (European barberry), Berberis aristata (Indian barberry or Tree Turmeric), and Berberis aquifolium (Oregon grape).[4][5][6] The alkaloid is primarily concentrated in the root and stem bark.[3][4]
-
Coptis chinensis (Chinese Goldthread): The rhizomes of this plant are a major commercial source of berberine and are extensively used in traditional Chinese medicine.[7][8]
-
Hydrastis canadensis (Goldenseal): Native to North America, the rhizomes and roots of goldenseal are known for their high berberine content.[9][10]
-
Phellodendron amurense (Amur Cork Tree): The bark of this tree is another significant source of berberine.[11][12]
-
Argemone mexicana (Mexican Prickly Poppy): This plant, belonging to the Papaveraceae family, also contains berberine.[13][14]
-
Tinospora cordifolia (Guduchi): This climbing shrub, widely used in Ayurvedic medicine, contains berberine in its stem.[15][16][17]
Quantitative Analysis of Berberine in Botanical Sources
The concentration of berberine can fluctuate considerably based on the plant species, the specific organ, geographical origin, and the time of harvest. The following tables summarize the quantitative data on berberine content from various scientific studies.
Table 1: Berberine Content in Various Plant Species
| Botanical Name | Family | Plant Part | Berberine Content (% dry weight) | Reference(s) |
| Berberis aristata | Berberidaceae | Stem | 1.07% | [18] |
| Berberis aristata | Berberidaceae | Not Specified | 3.18% | [19] |
| Berberis asiatica | Berberidaceae | Root | 2.4% - 4.3% | [3] |
| Berberis tinctoria | Berberidaceae | Not Specified | 1.46% | [19] |
| Berberis vulgaris | Berberidaceae | Bark | ~5% | [3] |
| Coptis chinensis | Ranunculaceae | Rhizome | 4.2% - 10.079% | [20][21] |
| Hydrastis canadensis | Ranunculaceae | Rhizome & Root | >2.5% | [22] |
| Phellodendron amurense | Rutaceae | Inner Bark | Up to 8.3% | [23] |
| Tinospora cordifolia | Menispermaceae | Stem | 0.084% - 0.3192% | [4][24] |
| Argemone mexicana | Papaveraceae | Whole Plant Powder | 0.000412% | [25] |
Biosynthesis of Berberine
The biosynthesis of berberine is a complex enzymatic process that begins with the amino acid L-tyrosine. This pathway leads to the formation of the central intermediate (S)-reticuline, which is a critical branch point for the synthesis of numerous benzylisoquinoline alkaloids.[24] From (S)-reticuline, a dedicated series of reactions culminates in the formation of the characteristic protoberberine scaffold of berberine.
The key enzymatic steps in the berberine biosynthetic pathway are as follows:
-
Formation of (S)-Norcoclaurine: The pathway is initiated by the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by (S)-norcoclaurine synthase (NCS) .[24]
-
Methylation and Hydroxylation to (S)-Reticuline: A series of tailoring enzymes modify the (S)-norcoclaurine core. This sequence involves:
-
(S)-norcoclaurine 6-O-methyltransferase (6OMT) methylates the 6-hydroxyl group.[14]
-
(S)-coclaurine N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom.[14]
-
(S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B) , a cytochrome P450 monooxygenase, introduces a hydroxyl group at the 3' position.[14]
-
3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT) methylates the newly introduced hydroxyl group to yield (S)-reticuline.[14]
-
-
Formation of the Berberine Bridge and Protoberberine Scaffold: The berberine bridge enzyme (BBE) , a flavin-dependent oxidase, catalyzes the oxidative cyclization of (S)-reticuline to form the protoberberine skeleton of (S)-scoulerine. This is a key rate-limiting step in the pathway.[14][26]
-
Further Tailoring to (S)-Canadine:
-
Final Oxidation to Berberine: Finally, (S)-tetrahydroprotoberberine oxidase (STOX) oxidizes (S)-canadine to the quaternary ammonium ion, berberine.[14]
Caption: The biosynthetic pathway of berberine from L-tyrosine.
Experimental Protocols
Extraction of Berberine from Plant Material: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method for extracting berberine from plant matrices, offering advantages such as reduced extraction time and solvent consumption.[12]
Methodology:
-
Sample Preparation: The plant material (e.g., dried and powdered roots, rhizomes, or bark) is accurately weighed.
-
Solvent Selection: A suitable solvent is chosen. Aqueous solutions of organic acids, such as lactic acid (e.g., 60% w/w), have been shown to be effective.[12] Methanol or ethanol (B145695) are also commonly used.[4]
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: A typical ratio is 1:17 to 1:20 (g/mL).[12]
-
Ultrasonic Treatment: The mixture of plant material and solvent is subjected to ultrasonication. Optimal conditions can be determined experimentally, but a typical starting point is an extraction time of 20-30 minutes at a controlled temperature (e.g., 60-66°C).[12]
-
-
Isolation:
-
The extract is separated from the solid plant material by filtration or centrifugation.
-
The solvent may be evaporated under reduced pressure to concentrate the extract.
-
Further purification can be achieved using techniques such as solid-phase extraction (SPE) or column chromatography.
-
Quantification of Berberine by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the accurate quantification of berberine in plant extracts.[19][26][27]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is required.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[24]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen phosphate (B84403) or water with a small percentage of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%).[19][24] The composition can be isocratic (e.g., acetonitrile:water 10:90 v/v) or a gradient.[4]
-
Detection Wavelength: Berberine exhibits strong UV absorbance, and detection is commonly performed at approximately 266 nm, 346 nm, or 350 nm.[4][19][27]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 30°C.[19]
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of a berberine standard of known purity is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to create a calibration curve.
-
Sample Solution: The plant extract is dissolved in the mobile phase or a suitable solvent, filtered through a 0.22 or 0.45 µm syringe filter, and then injected into the HPLC system.
-
-
Quantification: The concentration of berberine in the sample is determined by comparing the peak area of berberine in the sample chromatogram to the calibration curve generated from the standard solutions.
Caption: A generalized experimental workflow for the extraction and quantification of berberine.
References
- 1. researching.cn [researching.cn]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. HPLC Estimation of berberine in Tinospora cordifolia and Tinospora sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coptis Species Rhizome Powder [doi.usp.org]
- 7. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shaverscreek.org [shaverscreek.org]
- 9. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Figure 1 from Characterization and Mechanism of the Berberine Bridge Enzyme, a Covalently Flavinylated Oxidase of Benzophenanthridine Alkaloid Biosynthesis in Plants (*) | Semantic Scholar [semanticscholar.org]
- 11. A concerted mechanism for berberine bridge enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helvietmed.org [helvietmed.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]
- 16. HPLC Method for Analysis of Berberine on Primesep B Column | SIELC Technologies [sielc.com]
- 17. Genus Berberis and Berberine HPLC: An Overview: Ingenta Connect [ingentaconnect.com]
- 18. ijsdr.org [ijsdr.org]
- 19. gigvvy.com [gigvvy.com]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 24. rjptonline.org [rjptonline.org]
- 25. jgtps.com [jgtps.com]
- 26. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 27. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
The Berberine Biosynthesis Pathway in Medicinal Plants: A Technical Guide for Researchers
Executive Summary
Berberine (B55584), a benzylisoquinoline alkaloid (BIA), is a pharmacologically significant compound found in numerous medicinal plants, including species of Berberis (Barberry), Coptis (Goldthread), and Phellodendron (Cork-tree). Renowned for its antimicrobial, anti-inflammatory, and metabolic-regulating properties, the demand for berberine in drug development is substantial. Understanding its biosynthesis is critical for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the berberine biosynthesis pathway, detailing the core enzymatic steps, regulatory networks, quantitative data on gene expression and metabolite accumulation, and comprehensive experimental protocols for its study.
The Core Biosynthesis Pathway of Berberine
The biosynthesis of berberine is a complex, multi-step process that originates from the amino acid L-tyrosine. While the pathway is largely conserved among producing species, notable variations and instances of convergent evolution have been identified. The canonical pathway, extensively studied in Coptis japonica, serves as the primary model.
The journey begins with L-tyrosine, which serves as the precursor for two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The first committed step is the condensation of these two molecules by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to over 2,500 BIAs.[1] Subsequent reactions involving a series of O- and N-methylations, hydroxylations, and cyclizations lead to the pivotal intermediate, (S)-reticuline. From (S)-reticuline, the characteristic four-ring structure of the protoberberine scaffold is formed by the berberine bridge enzyme (BBE) , which catalyzes the oxidative cyclization of the N-methyl group to form (S)-scoulerine.[2][3] A final series of modifications, including methylation and oxidation, completes the synthesis of berberine.
Caption: The canonical berberine biosynthesis pathway, starting from L-tyrosine.
Convergent Evolution in Phellodendron
Recent studies have revealed that while plants in the order Ranunculales (like Coptis) and Sapindales (like Phellodendron) both produce berberine, they evolved distinct enzymatic solutions for key steps.[4][5][6] Notably, in Phellodendron, the formation of the berberine bridge is not catalyzed by a FAD-dependent BBE, but by a lineage-specific cytochrome P450 monooxygenase (CYP71BG29).[5] This highlights a fascinating case of convergent evolution in plant specialized metabolism.
Key Enzymes and Their Functions
The biosynthesis of berberine is orchestrated by a dedicated set of enzymes, each with a specific catalytic role. The primary enzymes and their functions are summarized below.
| Table 1: Key Enzymes in the Berberine Biosynthesis Pathway | | :--- | :--- | :--- | | Enzyme Abbreviation | Full Name | Function & Reaction | | TYDC | Tyrosine Decarboxylase | Decarboxylates L-tyrosine to produce tyramine, a precursor to dopamine.[7] | | NCS | (S)-Norcoclaurine Synthase | Catalyzes the first committed step: the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.[8][9] | | 6OMT | (S)-Norcoclaurine 6-O-Methyltransferase | Methylates the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine.[8] | | CNMT | (S)-Coclaurine N-Methyltransferase | Methylates the secondary amine of (S)-coclaurine to form (S)-N-methylcoclaurine.[8] | | CYP80B2 | (S)-N-Methylcoclaurine 3'-Hydroxylase | A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position.[8][10] | | 4'OMT | (S)-3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | Methylates the 4'-hydroxyl group of the hydroxylated intermediate to produce the key branch-point alkaloid, (S)-reticuline.[8][10] | | BBE | Berberine Bridge Enzyme | A FAD-dependent oxidase that catalyzes the oxidative cyclization of (S)-reticuline to form the protoberberine scaffold of (S)-scoulerine. This is a key rate-limiting step.[2][7][11] | | SMT | (S)-Scoulerine 9-O-Methyltransferase | Methylates the 9-hydroxyl group of (S)-scoulerine to form (S)-tetrahydrocolumbamine.[8][12] | | CYP719A1 | (S)-Canadine Synthase | A cytochrome P450 enzyme that forms the methylenedioxy bridge on (S)-tetrahydrocolumbamine to produce (S)-canadine.[8][10] | | STOX/COX | (S)-Tetrahydroprotoberberine Oxidase / (S)-Canadine Oxidase | Oxidizes (S)-canadine to the final product, berberine.[7][13] |
Transcriptional Regulation of the Pathway
The production of berberine is tightly regulated at the transcriptional level, often as part of a plant's defense response. Phytohormones, particularly jasmonates (e.g., methyl jasmonate), act as key signaling molecules that induce the expression of berberine biosynthetic genes.[4][14]
The jasmonate signal is perceived by the COI1 receptor, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.[15][16] This de-repression allows downstream transcription factors (TFs) to activate gene expression. In Coptis japonica, two major TFs have been identified: CjWRKY1 and CjbHLH1 .[10][17] CjWRKY1 binds to W-box cis-regulatory elements in the promoters of nearly all biosynthetic genes, acting as a master regulator.[10][14][18] CjbHLH1 provides an additional layer of regulation, often working in concert with CjWRKY1.[17]
Caption: Transcriptional regulation of berberine biosynthesis by jasmonate signaling.
Quantitative Data
Enzyme Kinetic Parameters
Understanding the kinetic properties of the biosynthetic enzymes is crucial for identifying rate-limiting steps and for metabolic engineering efforts. While comprehensive data is sparse, key parameters for the first committed enzyme have been determined.
| Table 2: Selected Enzyme Kinetic Parameters | | :--- | :--- | :--- | :--- | :--- | | Enzyme | Source Organism | Substrate | K_m_ (µM) | Notes | | NCS | Thalictrum flavum | 4-HPAA | 335 | Hyperbolic saturation kinetics.[9][19] | | NCS | Thalictrum flavum | Dopamine | - | Sigmoidal saturation (cooperative binding, Hill coeff. = 1.8).[9][19] | | SMT | Berberis sp. | (S)-Scoulerine | - | pH Optimum: 8.9.[12][13] | | BBE | Eschscholzia californica | (R,S)-Reticuline | ~2-6 | pH Optimum: 9.0.[3][8] |
Gene Expression and Metabolite Levels
Transcriptomic studies have provided valuable insights into the tissue-specific expression of berberine biosynthetic genes. Generally, expression is highest in roots and stems/rhizomes, which correlates with the sites of berberine accumulation.
| Table 3: Relative Gene Expression (FPKM) in Berberis amurensis | | :--- | :---: | :---: | :---: | | Gene | Leaf | Root | Stem | | BaNCS4 | 13.5 | 130.2 | 115.7 | | Ba6OMT4 | 2.1 | 15.3 | 12.1 | | BaCNMT1 | 2.3 | 25.4 | 19.8 | | Ba4'OMT2 | 1.8 | 8.9 | 7.5 | | BaBBE1 | 15.6 | 210.5 | 180.3 | | BaSMT1 | 2.9 | 45.1 | 35.6 | Data adapted from Shah et al., 2025.[20] Values are representative and simplified for clarity.
| Table 4: Berberine Content in Tissues of Various Medicinal Plants | | :--- | :--- | :--- | | Plant Species | Tissue | Berberine Content (% w/w of dry tissue) | | Berberis vulgaris | Root | 2.44%[21] | | Berberis koreana | Leaf | ~0.05%[22] | | Coptis japonica | Rhizome | High, but specific % varies widely[23] | | Caulophyllum robustum | Leaf | Significantly higher than in stem or root[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in berberine biosynthesis research.
Workflow for Gene Expression Analysis
Caption: Standard workflow for analyzing the expression of berberine biosynthetic genes.
Protocol 1: High-Quality RNA Extraction from Berberis Root
This protocol is adapted for tissues rich in polysaccharides and secondary metabolites.
-
Homogenization: Grind 50-100 mg of frozen root tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powder to a 2 mL tube containing 1 mL of TRIzol reagent (or similar acid guanidinium (B1211019) thiocyanate-phenol solution). Vortex vigorously for 1 minute until the sample is thoroughly resuspended. Incubate at room temperature for 5 minutes.[24]
-
Phase Separation: Add 0.2 mL of chloroform. Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 3-5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[24]
-
RNA Precipitation: Carefully transfer the upper, colorless aqueous phase to a new RNase-free tube. Add 0.5 mL of isopropanol, mix gently by inversion, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.[25]
-
Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (prepared with RNase-free water). Vortex briefly and centrifuge at 8,000 x g for 5 minutes at 4°C.
-
Final Steps: Carefully remove all residual ethanol. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA in 20-50 µL of RNase-free water.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0; A260/230 should be >1.8). Check RNA integrity by running an aliquot on a 1% denaturing agarose (B213101) gel.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a commercial kit with oligo(dT) primers and a reverse transcriptase according to the manufacturer's instructions.
-
Primer Design: Design gene-specific primers for target genes (e.g., BBE, NCS) and a reference gene (e.g., Actin, GAPDH). Primers should be 18-24 bp long, have a Tm of ~60°C, and produce an amplicon of 100-200 bp.
-
Reaction Setup: Prepare the qRT-PCR reaction mix on ice in a 20 µL final volume:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (5 µM)
-
1 µL Reverse Primer (5 µM)
-
4 µL Nuclease-free water
-
4 µL diluted cDNA template (e.g., 1:10 dilution)
-
-
PCR Cycling: Perform the reaction in a real-time PCR cycler with the following conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: As per instrument instructions to verify product specificity.[26]
-
-
Data Analysis: Calculate the relative expression of target genes using the comparative Ct (ΔΔCt) method, normalizing to the reference gene.
Workflow for Metabolite Analysis
Caption: Workflow for the extraction and quantification of berberine from plant tissue.
Protocol 3: Extraction and HPLC Quantification of Berberine
This protocol is adapted from methods for Coptis japonica and Berberis species.[23][27]
-
Extraction:
-
Weigh 0.5 g of dried, powdered plant material into a centrifuge tube.
-
Add 30 mL of extraction solvent (Methanol / 10% HCl, 100:1 v/v).[23]
-
Mix or sonicate for 15-30 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes. Decant the supernatant into a 50 mL volumetric flask.
-
Repeat the extraction on the residue with an additional 20 mL of solvent.
-
Combine the supernatants and bring the final volume to 50 mL with the extraction solvent.
-
-
Sample Preparation: Filter an aliquot of the extract through a 0.45 µm syringe filter prior to injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm).[17]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[17][20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector set to 345 nm.[17]
-
Injection Volume: 10 µL.
-
-
Quantification: Prepare a standard curve using pure berberine standard at several concentrations (e.g., 1-100 µg/mL). Calculate the concentration in the sample by comparing its peak area to the linear regression of the standard curve.
Protocol 4: In-vitro Assay for Berberine Bridge Enzyme (BBE)
This protocol is based on the characterization of BBE from Eschscholzia californica and requires purified recombinant BBE.[8]
-
Recombinant Enzyme: Express and purify BBE, for example from a Pichia pastoris expression system. Quantify the purified protein.
-
Reaction Buffer: Prepare a 50 mM CHES buffer, pH 9.0.
-
Substrate Solution: Prepare a stock solution of the substrate, (S)-reticuline, in a suitable solvent and dilute to various final concentrations for kinetic analysis (e.g., 0.2 to 6.0 µM).
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer and the desired concentration of (S)-reticuline. Pre-warm to 25°C.
-
Initiate the reaction by adding a small amount of purified BBE (e.g., to a final concentration of 0.5 nM).
-
Allow the reaction to proceed for a set time (e.g., 1-20 minutes, depending on enzyme activity).
-
Quench the reaction by adding an equal volume of 1 N NaOH.[8]
-
-
Analysis: Analyze the formation of the product, (S)-scoulerine, using HPLC-UV. The product can be separated from the substrate on a C18 column and quantified by its absorbance.
-
Kinetic Analysis: Determine initial velocities at different substrate concentrations. Plot the data using a Michaelis-Menten plot (or Lineweaver-Burk plot) to calculate K_m_ and V_max_.
References
- 1. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. academic.oup.com [academic.oup.com]
- 5. diagenode.com [diagenode.com]
- 6. Convergent evolution of berberine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of important natural products biosynthesis by WRKY transcription factors in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. S-adenosyl-L-methionine: (S)-scoulerine 9-O-methyltransferase, a highly stereo- and regio-specific enzyme in tetrahydroprotoberberine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. publications.aston.ac.uk [publications.aston.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. jasco.co.uk [jasco.co.uk]
- 18. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. maxapress.com [maxapress.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jascoinc.com [jascoinc.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 27. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
A Technical Guide to the Pharmacological Properties and Traditional Uses of Berberine
Abstract
Berberine (B55584) is a quaternary ammonium (B1175870) isoquinoline (B145761) alkaloid isolated from the roots, rhizomes, and stem bark of various medicinal plants. With a long history of use in Traditional Chinese Medicine and Ayurvedic medicine, berberine has been empirically prescribed for ailments such as diarrhea and microbial infections. Modern pharmacological research has validated and expanded upon these traditional uses, revealing a multi-target compound with significant anti-diabetic, anti-cancer, anti-inflammatory, and antimicrobial properties. Its mechanisms of action are complex, involving the modulation of key cellular signaling pathways, including the AMP-activated protein kinase (AMPK), PI3K/AKT/mTOR, and NF-κB pathways. Despite its therapeutic potential, berberine's clinical application is often limited by its low oral bioavailability. This technical guide provides an in-depth review of the traditional uses, pharmacological properties, and underlying molecular mechanisms of berberine, presenting quantitative data, representative experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Traditional Uses
Berberine-containing plants have been a cornerstone of traditional medicine for centuries across various cultures.[1] In Traditional Chinese Medicine (TCM), plants like Coptis chinensis (Huang Lian) and Phellodendron amurense (Huang Bai) are used to "clear heat and dry dampness," treating conditions like bacterial diarrhea, intestinal parasites, and dysentery.[2] The earliest recorded use dates back to the Han Dynasty (206 BCE–220 CE).[1] In Ayurvedic medicine, berberine-rich plants such as Berberis aristata (Tree Turmeric) are utilized for their antimicrobial, anti-inflammatory, and antidiarrheal activities.[3][4] Other traditional applications include the treatment of skin diseases, wound healing, reducing fevers, and managing eye affections.[2]
| Plant Source (Common Name) | Traditional System | Primary Ailments Treated |
| Coptis chinensis (Chinese Goldthread) | Traditional Chinese Medicine | Gastrointestinal ailments, diarrhea, infections, inflammation[1][2] |
| Berberis vulgaris (Barberry) | Yunani, Ayurvedic Medicine | Blood purification, jaundice, skin diseases, inflammation[2] |
| Berberis aristata (Tree Turmeric) | Ayurvedic Medicine | Eye infections, diarrhea, skin disorders, diabetes[1][4] |
| Hydrastis canadensis (Goldenseal) | Native American Medicine | Infections, inflammation, digestive issues[4][5] |
| Phellodendron amurense (Amur Cork Tree) | Traditional Chinese Medicine | Dysentery, jaundice, gastroenteritis, inflammation[5] |
Pharmacological Properties
Berberine exhibits a wide spectrum of pharmacological activities by modulating multiple cellular targets and signaling pathways. This pleiotropic action underlies its therapeutic potential in a variety of complex diseases.
Anti-Diabetic Effects
Berberine is recognized for its potent hypoglycemic and insulin-sensitizing effects, acting through several mechanisms.[6] A primary target is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] By activating AMPK, berberine enhances glucose uptake in muscle and adipose cells via the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[7] It also suppresses hepatic gluconeogenesis, the process of glucose production in the liver.[8] Furthermore, berberine has been shown to improve insulin (B600854) sensitivity by upregulating the expression of the insulin receptor (InsR).[9][10] Its anti-inflammatory properties and ability to modulate the gut microbiota also contribute to its overall anti-diabetic efficacy.[8][11]
Anti-Cancer Effects
Berberine demonstrates significant anti-cancer activity across various cancer types, including breast, lung, liver, and colorectal cancers.[12][13] Its mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis and angiogenesis.[14][15] A key mechanism is the suppression of the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in cancer and promotes cell proliferation and survival.[12][16] By inhibiting this pathway, berberine can halt cancer cell growth and induce apoptosis.[17][18] It also modulates other critical pathways such as MAPK/ERK and Wnt/β-catenin and can regulate the expression of various microRNAs involved in tumorigenesis.[12][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 8. Toxicological Effects of Berberine and Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. florajournal.com [florajournal.com]
- 10. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. The process of extracting berberine hydrochloride from barberry extract. [greenskybio.com]
- 18. Exploration of Berberine Against Ulcerative Colitis via TLR4/NF-κB/HIF-1α Pathway by Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Berberine's Mechanism of Action in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has emerged as a promising therapeutic agent for a spectrum of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Its multifaceted mechanism of action, targeting key regulatory nodes in cellular metabolism, has garnered significant interest within the scientific and drug development communities. This technical guide provides an in-depth exploration of the core mechanisms by which berberine exerts its beneficial metabolic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanisms of Action
Berberine's therapeutic efficacy stems from its ability to modulate several critical cellular processes. The primary mechanisms include:
-
Activation of AMP-Activated Protein Kinase (AMPK): A central hub for cellular energy sensing, AMPK activation is a cornerstone of berberine's metabolic benefits.
-
Modulation of Insulin (B600854) Signaling: Berberine enhances insulin sensitivity and glucose uptake in peripheral tissues.
-
Regulation of Lipid Metabolism: It influences the expression of key genes involved in cholesterol homeostasis.
-
Alteration of Gut Microbiota: Berberine beneficially reshapes the composition and function of the intestinal microbiome.
-
Mitochondrial Bioenergetics: It directly impacts mitochondrial function, a key player in metabolic health.
Quantitative Data Summary
The following tables summarize the quantitative effects of berberine on key metabolic parameters from various preclinical and clinical studies.
Table 1: Effects of Berberine on Glucose and Lipid Metabolism in Clinical Trials (Meta-Analysis Data)
| Parameter | Dosage Range (mg/day) | Duration | Mean Difference / Weighted Mean Difference | 95% Confidence Interval | p-value | Citation(s) |
| HbA1c (%) | 900 - 1500 | 3-4 months | -0.73 | -0.97 to -0.51 | <0.001 | [1] |
| Fasting Plasma Glucose (mmol/L) | 900 - 1500 | 12-20 weeks | -0.515 | -0.847 to -0.183 | 0.002 | [2][3] |
| 2-hour Postprandial Glucose (mmol/L) | 900 - 1500 | 3-4 months | -1.26 | -1.64 to -0.89 | <0.001 | [1] |
| HOMA-IR | 900 - 1500 | 3-4 months | -0.71 | -1.03 to -0.39 | <0.001 | [1] |
| Triglycerides (mmol/L) | 900 - 1500 | 12-20 weeks | -0.367 | -0.560 to -0.175 | <0.001 | [2][3] |
| Total Cholesterol (mmol/L) | 900 - 1500 | 12-20 weeks | -0.451 | -0.631 to -0.271 | <0.001 | [2][3] |
| LDL-C (mmol/L) | 900 - 1500 | 12-20 weeks | -0.495 | -0.714 to -0.276 | <0.001 | [2][3] |
| HDL-C (mmol/L) | 1500 | ≥12 weeks | +0.11 | - | - | [4] |
| Body Weight (kg) | Not Specified | Not Specified | -2.07 | -3.09 to -1.05 | <0.001 | [5] |
| Body Mass Index ( kg/m ²) | Not Specified | 12-20 weeks | -0.47 | -0.70 to -0.23 | <0.001 | [4][5] |
| Waist Circumference (cm) | Not Specified | 12-20 weeks | -3.270 | -4.818 to -1.722 | <0.001 | [2][3][4] |
Table 2: Effects of Berberine on Gene Expression and Cellular Processes in vitro
| Cell Line | Treatment | Target | Effect | Fold/Percentage Change | Citation(s) |
| HepG2 | 20 µmol/L Berberine (24h) | AMPK Phosphorylation | Increase | 2.0-fold | [6] |
| HepG2 | 20 µmol/L Berberine (24h) | ACC Phosphorylation | Increase | 2.8-fold | [6] |
| HepG2 | 5-20 µmol/L Berberine (24h) | Glucose Consumption | Increase | 29.91% to 45.91% | [6][7] |
| HepG2 | 44 µM Berberine | PCSK9 mRNA | Decrease | 77% | [8] |
| HepG2 | 44 µM Berberine | PCSK9 Protein | Decrease | 87% | [8] |
| HepG2 | 44 µM Berberine | LDLR mRNA | Increase | 3-fold | [8] |
| HepG2 | 20 µM Berberine (48h) | PCSK9 mRNA | Decrease | Down to 23% of control | [9] |
| HepG2 | 20 µM Berberine (24h) | LDLR mRNA | Increase | 3-fold | [9] |
| L6 Myotubes | 5 µmol/L Berberine | PPARγ Protein (in insulin resistance) | Decrease | 31% | [10] |
| L6 Myotubes | 5 µmol/L Berberine | FAT/CD36 Protein (in insulin resistance) | Decrease | 24% | [10] |
Table 3: Effects of Berberine in High-Fat Diet (HFD)-Induced Obese Animal Models
| Animal Model | Berberine Dose | Duration | Parameter | Outcome | Citation(s) |
| HFD Mice | 200 mg/kg/day | 16 days | Serum PCSK9 | 50% decrease | [8] |
| HFD Mice | 200 mg/kg/day | 16 days | Hepatic PCSK9 mRNA | 46% decrease | [8] |
| HFD Mice | 200 mg/kg/day | 16 days | Hepatic LDLR Protein | 67% increase | [8] |
| HFD-fed Obese Rats | 150 mg/kg/day | 6 weeks | Body Weight Gain | Attenuated | [11] |
| HFD Mice | 100 mg/kg/day | Not Specified | Insulin Sensitivity | Mitigated impairment | [11] |
| Obese Mice | 0.2 g/kg body weight | 8 weeks | Weight Gain | Significant reduction | [12] |
Detailed Experimental Protocols
In Vitro Studies
1. Assessment of AMPK Activation and Glucose Metabolism in HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Berberine Treatment: Cells are seeded and grown to 70-80% confluency. The medium is then replaced with fresh medium containing berberine at concentrations typically ranging from 5 to 20 µmol/L for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.[6][7]
-
Western Blotting for AMPK and ACC Phosphorylation:
-
Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
-
-
Glucose Consumption Assay:
2. Evaluation of Insulin Resistance in L6 Myotubes
-
Cell Differentiation: Rat skeletal muscle L6 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.
-
Induction of Insulin Resistance: Differentiated myotubes are incubated with 250 µmol/L of palmitic acid for 16-24 hours to induce insulin resistance.[10]
-
Berberine Treatment: Insulin-resistant L6 myotubes are treated with berberine (e.g., 5 µmol/L) for a specified duration.
-
Glucose Uptake Assay:
-
Cells are serum-starved for 2-4 hours and then stimulated with insulin (e.g., 100 nmol/L) for 30 minutes.
-
2-deoxy-[³H]-glucose is added for the final 10 minutes of incubation.
-
The reaction is stopped by washing with ice-cold PBS.
-
Cells are lysed, and the incorporated radioactivity is measured by liquid scintillation counting.[10]
-
-
Western Blotting for PPARγ and FAT/CD36: Protein expression levels are determined as described for HepG2 cells, using primary antibodies specific for PPARγ and FAT/CD36.[10]
In Vivo Studies
1. High-Fat Diet (HFD)-Induced Obese Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used. After a period of acclimatization, mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and metabolic syndrome. A control group is fed a normal chow diet.
-
Berberine Administration: Berberine is administered orally by gavage at doses ranging from 100 to 300 mg/kg body weight per day for a period of 4 to 8 weeks.[11][12]
-
Metabolic Parameter Assessment:
-
Body weight and food intake are monitored regularly.
-
At the end of the study, fasting blood glucose and insulin levels are measured. HOMA-IR is calculated.
-
Serum levels of triglycerides, total cholesterol, LDL-C, and HDL-C are determined using commercial assay kits.
-
-
Tissue Analysis:
-
Liver and adipose tissues are collected, weighed, and processed for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis.
-
Western blotting or RT-qPCR can be performed on liver tissue to assess the expression of genes and proteins related to lipid metabolism, such as LDLR and PCSK9.[8]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT)
Caption: Berberine activates AMPK by inhibiting mitochondrial complex I.
Caption: Berberine enhances insulin signaling.
Caption: Berberine regulates lipid metabolism via PCSK9 and LDLR.
Experimental Workflow Diagram (Graphviz DOT)
Caption: General experimental workflow for studying berberine.
Conclusion
Berberine's intricate and multi-pronged mechanism of action makes it a compelling candidate for the management of metabolic diseases. Its ability to concurrently target key pathways in glucose and lipid metabolism, coupled with its influence on the gut microbiota, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate and harness the metabolic benefits of berberine. Future research should focus on elucidating the synergistic effects of these mechanisms and optimizing delivery systems to enhance bioavailability and clinical efficacy.
References
- 1. The Effect of Berberine on Metabolic Profiles in Type 2 Diabetic Patients: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials [frontiersin.org]
- 4. examine.com [examine.com]
- 5. The effect of berberine supplementation on obesity parameters, inflammation and liver function enzymes: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 7. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine: Ins and outs of a nature-made PCSK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocyte Nuclear Factor 1α Plays a Critical Role in PCSK9 Gene Transcription and Regulation by the Natural Hypocholesterolemic Compound Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine improves free-fatty-acid-induced insulin resistance in L6 myotubes through inhibiting peroxisome proliferator-activated receptor gamma and fatty acid transferase expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berberine as a multi-target therapeutic agent for obesity: from pharmacological mechanisms to clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Berberine's Molecular Targets in Cancer: A Technical Guide
Introduction
Berberine (B55584), a natural isoquinoline (B145761) alkaloid extracted from plants like Coptis chinensis and Berberis vulgaris, has a long history in traditional medicine.[1][2] Modern research has increasingly focused on its pharmacological properties, particularly its potent anti-cancer effects demonstrated in a multitude of cancer cell lines.[3][4] Berberine exerts its anti-tumor activities through a multi-targeted approach, influencing a wide array of cellular processes including proliferation, apoptosis, cell cycle progression, and metastasis.[1][5][6] This technical guide provides an in-depth overview of the molecular targets of berberine in cancer cells, summarizing key quantitative data, detailing common experimental protocols, and visualizing the complex signaling pathways involved.
Quantitative Data: The Cytotoxic Efficacy of Berberine
Berberine's anti-proliferative effect has been quantified across numerous cancer cell lines, with its efficacy, often measured as the half-maximal inhibitory concentration (IC50), varying depending on the cell type.
Table 1: IC50 Values of Berberine in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Colon Cancer | HT29 | 52.37 ± 3.45 | 48 | [3] |
| Colon Cancer | SW480 | 3.436 | Not Specified | [7] |
| Breast Cancer (TNBC) | HCC70 | 0.19 | Not Specified | [8] |
| Breast Cancer (TNBC) | BT-20 | 0.23 | Not Specified | [8] |
| Breast Cancer (TNBC) | MDA-MB-468 | 0.48 | Not Specified | [8] |
| Breast Cancer (TNBC) | MDA-MB-231 | 16.7 | Not Specified | [8] |
| Breast Cancer | MCF-7 | 272.15 ± 11.06 | 48 | [3] |
| Oral Squamous Carcinoma | Tca8113 | 218.52 ± 18.71 | 48 | [3] |
| Nasopharyngeal Carcinoma | CNE2 | 249.18 ± 18.14 | 48 | [3] |
| Cervical Carcinoma | Hela | 245.18 ± 17.33 | 48 | [3] |
| Gastric Carcinoma | SNU-5 | 48 | Not Specified | [9] |
| Osteosarcoma | MG-63 | 77.08 | 24 | [10] |
| Osteosarcoma | MG-63 | 12.42 | 48 | [10] |
| Lung Cancer (NSCLC) | A549, H23, H1435 | Dose-dependent inhibition | Not Specified | [6][11] |
Core Molecular Mechanisms and Signaling Pathways
Berberine's anti-cancer activity stems from its ability to modulate multiple oncogenic signaling pathways simultaneously.
Induction of Apoptosis
A primary mechanism of berberine is the induction of programmed cell death, or apoptosis, in cancer cells.[5][12] This is often initiated by the generation of reactive oxygen species (ROS).[13][14][15]
-
ROS-Mediated Apoptosis: Berberine treatment leads to increased intracellular ROS levels.[13][15] This oxidative stress disrupts the mitochondrial membrane potential, triggering the release of pro-apoptotic molecules like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[6][15]
-
Bcl-2 Family Regulation: Berberine consistently alters the balance of the Bcl-2 family proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][6][14] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.[3][6]
-
Caspase Activation: The release of cytochrome c leads to the activation of a cascade of cysteine proteases known as caspases. Berberine has been shown to activate initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), which then cleave cellular substrates like poly ADP-ribose polymerase (PARP), culminating in cell death.[1][14][16]
Figure 1: Berberine-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
Berberine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, preventing them from proceeding to DNA synthesis or mitosis.[2][3] The specific phase of arrest can be cell-type dependent.
-
G1 Phase Arrest: In many cell lines, such as A549 lung cancer and HCT116 colon cancer cells, berberine induces arrest at the G1 phase.[1][2] This is often achieved by downregulating the expression of key G1 regulatory proteins like Cyclin D1, Cyclin E1, and cyclin-dependent kinases (CDKs) such as CDK4.[1][17]
-
G2/M Phase Arrest: In other cancer cells, including Tca8113, MCF-7, and HT-29, berberine causes an accumulation of cells in the G2/M phase.[3] This arrest is associated with the reduced expression of Cyclin B1 and CDK1 (also known as cdc2), which form a complex essential for entry into mitosis.[1][9] The upregulation of p53 and its downstream target p21 can also contribute to this effect.[1][4]
Figure 2: Berberine's inhibitory effect on cell cycle progression.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation, and it is often hyperactivated in cancer.[5] Berberine is a potent inhibitor of this pathway.[5][18]
-
Mechanism of Inhibition: Berberine can suppress the phosphorylation and activation of key components of this pathway, including PI3K, Akt, and mTOR.[18] In some cases, this is achieved by upregulating the expression of the tumor suppressor PTEN, which is a natural antagonist of PI3K signaling.[5][19] By inhibiting mTOR, berberine can also induce autophagy, a cellular self-degradation process that can lead to cell death in some contexts.[1][20] The inactivation of this pathway contributes significantly to berberine's ability to inhibit cell viability and induce apoptosis.[18]
References
- 1. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of G2/M Arrest by Berberine via Activation of PI3K/Akt ...: Ingenta Connect [ingentaconnect.com]
- 5. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways [mdpi.com]
- 6. Multi-Target Potential of Berberine as an Antineoplastic and Antimetastatic Agent: A Special Focus on Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine induces apoptosis via ROS generation in PANC-1 and MIA-PaCa2 pancreatic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Berberine induces apoptosis in SW620 human colonic carcinoma cells through generation of reactive oxygen species and activation of JNK/p38 MAPK and FasL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 18. Berberine inhibits the malignant cell phenotype by inactivating PI3K/AKT/mTOR signaling in laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Berberine Inhibited Growth and Migration of Human Colon Cancer Cell Lines by Increasing Phosphatase and Tensin and Inhibiting Aquaporins 1, 3 and 5 Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Berberine's Modulation of Inflammatory Signaling Pathways: A Technical Guide
Executive Summary: Inflammation is a critical biological response, but its chronic dysregulation underpins numerous diseases. Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has demonstrated potent anti-inflammatory properties through its multi-target effects on key signaling cascades. This document provides a detailed examination of the molecular mechanisms by which berberine mitigates inflammatory responses, focusing on its interactions with the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. We present quantitative data on its efficacy, detailed experimental protocols for in vitro analysis, and visual diagrams of the signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction to Berberine and Inflammation
Inflammation is a protective response of the immune system to harmful stimuli, such as pathogens and damaged cells.[1] However, chronic and unresolved inflammation is a key driver in the pathophysiology of a wide range of disorders, including metabolic syndrome, cardiovascular diseases, and neurodegenerative conditions.[1][2] The inflammatory process is orchestrated by a complex network of signaling pathways that regulate the expression of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]
Berberine (BBR), an alkaloid extracted from plants like Coptis chinensis, has a long history in traditional medicine and is gaining significant attention for its broad pharmacological activities, including potent anti-inflammatory effects.[4][5] Its therapeutic potential stems from its ability to modulate multiple critical signaling nodes, making it a subject of intense research for developing novel anti-inflammatory agents.[6][7] This guide delves into the core signaling pathways that are the primary targets of berberine's anti-inflammatory action.
Core Signaling Pathways Modulated by Berberine
Berberine exerts its anti-inflammatory effects by intervening in several key signaling cascades. The most well-documented of these are the NF-κB, MAPK, and NLRP3 inflammasome pathways, often influenced by the upstream activation of AMP-activated protein kinase (AMPK).
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB dimers (typically p65/p50) are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[8][9] This frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[3][7][9]
Berberine has been shown to potently inhibit the NF-κB pathway through several mechanisms:
-
Inhibition of IKK Activation: Some studies suggest berberine can directly interact with IKKα, preventing its activation and halting the downstream signaling cascade.[8]
-
Suppression of IκBα Degradation: By preventing the phosphorylation of IκBα, berberine ensures that NF-κB remains sequestered in the cytoplasm.[7][9]
-
AMPK-Dependent Inhibition: Berberine activates AMPK, which can, in turn, suppress the NF-κB pathway.[10][11]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, comprising key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial component of the inflammatory response.[12][13] These pathways are activated by various stimuli, including LPS and cytokines, and they regulate the expression of inflammatory mediators.[10][12]
Berberine has been shown to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory signals.[10][14] This inhibition prevents the activation of downstream transcription factors, such as AP-1, which collaborates with NF-κB to promote the expression of pro-inflammatory genes.[4] The suppressive effect of berberine on MAPK pathways is also linked to its ability to activate AMPK.[3][10]
The NLRP3 Inflammasome Pathway
The NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in innate immunity by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[15][16][17] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Berberine has been identified as a potent inhibitor of NLRP3 inflammasome activation.[15][16] It can suppress both the priming step (which involves NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression) and the activation step.[16][18] Mechanistically, berberine has been shown to inhibit NLRP3 inflammasome activation by regulating the mTOR/mtROS axis, thereby reducing pyroptosis and inflammation.[17] This inhibition prevents the maturation and secretion of IL-1β and IL-18, key mediators of potent inflammatory responses.[16][19]
Role of AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial energy sensor that regulates metabolism.[2] Importantly, AMPK activation has been shown to have profound anti-inflammatory effects.[10][11] Berberine is a well-established activator of AMPK.[2][10] The activation of AMPK by berberine appears to be a key upstream event that mediates its downstream inhibitory effects on both the NF-κB and MAPK pathways.[3][10][11] Studies have shown that the anti-inflammatory effects of berberine are significantly diminished when AMPK is inhibited, confirming its central role in orchestrating berberine's action in macrophages.[10][11]
Quantitative Analysis of Berberine's Anti-inflammatory Effects
The efficacy of berberine has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its inhibitory effects on various inflammatory mediators.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Berberine
| Target Molecule | Cell Model | Stimulant | Berberine Concentration | Effect | Reference |
| TNF-α, IL-6, IL-1β | RAW264.7 Macrophages | LPS | 10-100 µM | Dose-dependent decrease in protein and mRNA levels | [20][21] |
| IL-6, TNF-α | Human PBMCs | LPS | 1-50 µg/mL | Significant dose-dependent inhibition of secretion | [22] |
| MCP-1, IL-6, TNF-α | RAW264.7 Macrophages | LPS | 5-20 µM | Significant downregulation | [21] |
| iNOS, COX-2 | mIMCD-3 cells | LPS | Not specified | Inhibition of expression | [9] |
| NO Production | Macrophages | LPS | IC50 ≈ 11.64 µM | 50% inhibition | [4] |
| IL-6, CCL11 | Human Bronchial Epithelial Cells | IL-4 + TNF-α | ≤1 µM | Significant inhibition of secretion | [23] |
| TNF-α, IL-6, MCP-1 | RAW264.7 Macrophages | Palmitic Acid + LPS | 5 µM | Significant inhibition of mRNA and protein expression | [24][25] |
Table 2: In Vivo Downregulation of Pro-inflammatory Genes by Berberine
| Target Gene | Animal Model | Condition | Berberine Treatment | Effect | Reference |
| TNF-α, IL-1β, IL-6, MCP-1, iNOS, COX-2 | Obese db/db mice | Adipose tissue | Not specified | Significant downregulation | [10] |
| IL-1β, IL-4, IL-5, IL-6, IL-13, IL-17 | OVA-induced asthmatic rats | BALF | Dose-dependent | Reversal of OVA-induced alterations | [26] |
| NLRP3, pro-IL-1β, Caspase-1 | Mice with peripheral nerve injury | Sciatic nerve | 60-240 mg/kg daily | Significant downregulation of protein expression | [16][19] |
Experimental Methodologies
To facilitate further research, this section provides a generalized protocol for assessing the anti-inflammatory effects of berberine in a common in vitro model, followed by a workflow diagram.
Protocol: In Vitro Analysis in LPS-Stimulated Macrophages
This protocol describes the treatment of a macrophage cell line (e.g., RAW 264.7) to quantify the effect of berberine on the production of pro-inflammatory cytokines.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into appropriate plates (e.g., 24-well plates for ELISA, 6-well plates for Western Blot or RT-PCR) at a density that allows them to reach ~80% confluency on the day of the experiment. Allow cells to adhere overnight.
2. Berberine Pre-treatment:
-
Prepare stock solutions of berberine (e.g., in DMSO) and dilute to final working concentrations (e.g., 1, 5, 10, 25 µM) in serum-free media.
-
Remove the culture medium from the cells, wash once with PBS, and add the media containing the desired berberine concentrations.
-
Include a vehicle control (media with the same concentration of DMSO without berberine).
-
Incubate the cells for a pre-treatment period, typically 2-4 hours.[14]
3. Inflammatory Stimulation:
-
Without removing the berberine-containing media, add Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to all wells except the negative control.[20]
-
Incubate for the desired stimulation period. This can range from 4-6 hours for gene expression analysis (RT-PCR) to 18-24 hours for cytokine protein secretion analysis (ELISA).[20][25]
4. Sample Collection and Analysis:
-
For Cytokine Secretion (ELISA): Collect the cell culture supernatant. Centrifuge to remove any detached cells. Analyze the supernatant for TNF-α, IL-6, etc., using commercially available ELISA kits according to the manufacturer's instructions.[25]
-
For Gene Expression (RT-PCR): Aspirate the medium, wash cells with cold PBS, and lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol). Extract total RNA, perform reverse transcription to synthesize cDNA, and conduct quantitative real-time PCR using primers specific for target genes (e.g., Tnf, Il6, Nos2).[5][24]
-
For Protein Analysis (Western Blot): After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against proteins of interest (e.g., p-p65, p-p38, IκBα, NLRP3).[5][16]
Conclusion and Future Perspectives
Berberine is a compelling natural compound that potently suppresses inflammatory responses by targeting multiple, interconnected signaling pathways. Its ability to inhibit the NF-κB and MAPK cascades, block NLRP3 inflammasome activation, and stimulate the upstream anti-inflammatory AMPK pathway highlights its multi-faceted mechanism of action. The quantitative data strongly support its efficacy in reducing the expression of key pro-inflammatory mediators.
For drug development professionals, berberine serves as a valuable lead compound. Future research should focus on optimizing its bioavailability, exploring derivative compounds with enhanced specificity and potency[4], and conducting large-scale clinical trials to validate its therapeutic efficacy in chronic inflammatory diseases. The detailed methodologies and pathway analyses provided in this guide offer a foundational resource for advancing these research and development efforts.
References
- 1. Berberine suppresses proinflammatory responses through AMPK activation in macrophages: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. uclahealth.org [uclahealth.org]
- 3. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of berberine on LPS-induced expression of NF- κ B/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Berberine suppresses proinflammatory responses through AMPK activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Berberine inhibits NLRP3 inflammasome activation and proinflammatory macrophage M1 polarization to accelerate peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Berberine inhibits NLRP3 inflammasome activation by regulating mTOR/mtROS axis to alleviate diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Berberine inhibits NLRP3 inflammasome activation and proinflammatory macrophage M1 polarization to accelerate peripheral nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Berberine suppresses LPS-induced inflammation through modulating Sirt1/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Berberine inhibits free fatty acid and LPS-induced inflammation via modulating ER stress response in macrophages and hepatocytes | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
- 26. Berberine improves airway inflammation and inhibits NF-κB signaling pathway in an ovalbumin-induced rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Berberine: An In-Vivo Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berberine (B55584), a naturally occurring isoquinoline (B145761) alkaloid, has garnered significant attention for its diverse pharmacological activities. However, its clinical utility is substantially hindered by its poor in vivo bioavailability. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of berberine, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile. We delve into the key factors limiting its systemic exposure, including poor absorption, P-glycoprotein (P-gp)-mediated efflux, and extensive first-pass metabolism. Detailed experimental protocols for in vivo pharmacokinetic studies are outlined, and quantitative data from animal and human studies are summarized in structured tables for comparative analysis. Furthermore, this guide employs visualizations to illustrate the primary obstacles to berberine's oral bioavailability, a typical experimental workflow for its pharmacokinetic evaluation, and its metabolic pathways.
Introduction
Berberine is a bioactive compound extracted from various plants, including those of the Berberis genus. It has a long history of use in traditional medicine and is now being investigated for a wide range of therapeutic applications, including metabolic disorders, cardiovascular diseases, and cancer. Despite its promising pharmacological effects in vitro, the translation of these findings to clinical practice is challenging due to its low oral bioavailability, which is often reported to be less than 1%.[1][2] Understanding the in vivo pharmacokinetic properties of berberine is therefore crucial for the development of effective therapeutic strategies.
Factors Limiting Oral Bioavailability
The oral bioavailability of berberine is exceptionally low due to a combination of factors that impede its absorption and promote its elimination before it can reach systemic circulation.
dot
Caption: Factors contributing to the low oral bioavailability of berberine.
Key limiting factors include:
-
Poor Absorption: Berberine's low aqueous solubility hinders its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[2]
-
P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter highly expressed in intestinal epithelial cells. P-gp actively transports berberine from the enterocytes back into the intestinal lumen, thereby reducing its net absorption.[3][4] Studies have shown that co-administration of P-gp inhibitors can significantly increase berberine absorption.[4]
-
Extensive First-Pass Metabolism: After absorption, berberine undergoes significant metabolism in both the intestines and the liver before reaching systemic circulation.[5][6] This "first-pass effect" results in a substantial reduction of the parent compound's concentration.
Pharmacokinetic Parameters
The pharmacokinetic profile of berberine has been investigated in various animal models and in humans. The following tables summarize key pharmacokinetic parameters following oral administration.
Table 1: Pharmacokinetic Parameters of Berberine in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| 25 | 16.74 ± 4.47 | 0.25 | 2039.49 ± 492.24 (AUC0-t) | - | [1] |
| 48.2 | - | - | - | 0.37 ± 0.11 | [7][8] |
| 50 | - | - | - | - | [9] |
| 100 | 9.48 | - | 46.5 (AUC0–36 h) | 0.68 | [9] |
| 120 | - | - | - | - | [7] |
| 200 | 112.30 ± 12.07 | 2.5 | - | - | [1] |
| 200 | 25.85 ± 7.34 | 1.33 ± 0.29 | 86.37 ± 13.57 (AUC0-∞) | - | [10] |
| 240 | - | - | - | - | [7] |
Table 2: Pharmacokinetic Parameters of Berberine in Humans (Oral Administration)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 400 | 0.4 | 8 | 9.2 | [9][11] |
| 500 | ~0.024 | - | - | [11] |
| 1000 | 0.43 | 3 | 9.27 | [12] |
Note: Direct comparison of values should be done with caution due to variations in experimental designs, analytical methods, and formulations used across different studies.
Experimental Protocols for In Vivo Pharmacokinetic Studies
A typical experimental workflow for determining the pharmacokinetics of berberine in an animal model, such as the rat, is outlined below.
dot
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Animal Models
Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of berberine.[13][14] Animals are typically acclimatized to the laboratory conditions for at least a week before the experiment.
Drug Administration
For oral bioavailability studies, berberine is often suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage.[8] For determining absolute bioavailability, an intravenous (IV) administration group is also included. Animals are usually fasted overnight before drug administration.[14]
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points from sites like the tail vein or retro-orbital plexus into heparinized tubes.[8][15] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bile: For biliary excretion studies, the bile duct is cannulated, and bile is collected over specific time intervals.[8]
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period.[8][16]
Sample Preparation and Analytical Quantification
-
Extraction: Berberine and its metabolites are typically extracted from biological matrices using protein precipitation with organic solvents like acetonitrile (B52724) or methanol.[17][18]
-
Quantification: A sensitive and selective analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is used for the simultaneous quantification of berberine and its metabolites.[17][19][20] This method offers high sensitivity and specificity, which is necessary due to the low plasma concentrations of berberine.
Metabolism of Berberine
Berberine undergoes extensive metabolism, primarily in the liver and intestines.[5] The metabolic pathways involve both Phase I and Phase II reactions.
dot
Caption: Metabolic pathways of berberine.
-
Phase I Metabolism: This phase primarily involves oxidation and demethylation reactions catalyzed by cytochrome P450 (CYP) enzymes. Key Phase I metabolites include berberrubine, thalifendine, demethyleneberberine, and jatrorrhizine.[21][22]
-
Phase II Metabolism: The Phase I metabolites, as well as the parent berberine, can undergo Phase II conjugation reactions, mainly glucuronidation and sulfation, to form more water-soluble compounds that are more easily excreted.[8][23] Studies have indicated that Phase II metabolites are the major forms of berberine found in circulation after oral administration.[7][8]
Excretion
Berberine and its metabolites are eliminated from the body through multiple routes. The primary pathways of excretion are fecal and biliary, with a smaller contribution from urinary excretion.[21] A significant portion of orally administered berberine is excreted unchanged in the feces due to its poor absorption.[24] Metabolites are predominantly excreted in the bile and urine.[21]
Conclusion
The in vivo pharmacokinetics of berberine are characterized by poor oral bioavailability, which is a significant hurdle for its clinical application. This is primarily attributed to its low solubility, P-glycoprotein-mediated efflux, and extensive first-pass metabolism in the intestine and liver. Berberine is widely distributed to various tissues and undergoes extensive Phase I and Phase II metabolism, with the resulting metabolites being excreted mainly through feces and bile. For drug development professionals, strategies to overcome these pharmacokinetic limitations, such as the use of bioavailability enhancers, novel formulations (e.g., nanoparticles, liposomes), or structural modification of the berberine molecule, are critical to unlocking its full therapeutic potential. A thorough understanding of its ADME profile, as detailed in this guide, is fundamental to designing rational and effective berberine-based therapies.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. The involvement of P-glycoprotein in berberine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Intestinal Absorption and Pharmacokinetic Modulation of Berberine and Its Metabolites through the Inhibition of P-Glycoprotein and Intestinal Metabolism in Rats Using a Berberine Mixed Micelle Formulation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases [frontiersin.org]
- 10. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats | PLOS One [journals.plos.org]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. prostatecancertopics.com [prostatecancertopics.com]
- 14. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Identification of Berberine Metabolites in Rat Plasma by UHPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma by LC-MS/MS and a pharmacokinetic comparison after the oral administration of Rhizoma coptidis and Jiao-Tai-Wan extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. A rapid LC-MS/MS method for simultaneous determination of berberine and irbesartan in rat plasma: Application to the drug-drug pharmacokinetic interaction study after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Excretion of berberine and its metabolites in oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Metabolic Fate of Berberine: A Technical Guide to Its Transformation and Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Berberine (B55584), a prominent isoquinoline (B145761) alkaloid derived from various medicinal plants, has garnered significant attention for its diverse pharmacological activities. However, its clinical application is often hampered by low oral bioavailability, a consequence of extensive metabolism in the body. This technical guide provides an in-depth exploration of berberine's metabolic pathways, the identification of its major metabolites, and the experimental methodologies employed in this field of research. A comprehensive understanding of berberine's metabolic fate is crucial for optimizing its therapeutic potential and developing novel drug delivery strategies.
Berberine Metabolism: An Overview
Berberine undergoes extensive biotransformation, primarily in the liver and intestines, through Phase I and Phase II metabolic reactions. Phase I metabolism involves structural modifications such as demethylation, demethylenation, reduction, and hydroxylation, predominantly mediated by cytochrome P450 (CYP) enzymes.[1][2] Subsequently, the Phase I metabolites, as well as the parent berberine molecule, can undergo Phase II conjugation reactions, including glucuronidation and sulfation, to form more water-soluble compounds that are more readily excreted.[3] Studies in rats have shown that Phase II metabolites are the major circulating forms of berberine in the bloodstream.[4]
The gut microbiota also plays a pivotal role in berberine metabolism, contributing to its transformation and influencing its overall bioavailability and pharmacological effects.[5]
Major Metabolites of Berberine
Numerous studies have focused on identifying and characterizing the metabolites of berberine in various biological matrices, including plasma, urine, feces, and bile. The primary Phase I metabolites consistently identified are:
-
Berberrubine (B190655) (M1) [6]
-
Thalifendine (B1230407) (M2) [5][6]
-
Jatrorrhizine (B191652) (M4) [5][6]
-
Columbamine
Following Phase I metabolism, these metabolites, along with berberine itself, are conjugated to form various Phase II metabolites. The most abundant of these are glucuronide and sulfate (B86663) conjugates.[4] For instance, berberrubine-9-O-β-D-glucuronide (M7) and demethyleneberberine-2-O-β-D-glucuronide (M9) are significant Phase II metabolites found in rats.
Quantitative Pharmacokinetics of Berberine and its Metabolites
The pharmacokinetic profiles of berberine and its metabolites have been investigated in several preclinical studies, primarily in rats. These studies consistently demonstrate the low oral bioavailability of berberine and the higher systemic exposure of its metabolites. The following tables summarize key pharmacokinetic parameters from representative studies.
Table 1: Pharmacokinetic Parameters of Berberine and its Metabolites in Rats after Oral Administration.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Berberine | 48.2 | 8.5 ± 2.1 | 1.5 ± 0.5 | 45.8 ± 12.3 | [4] |
| Berberine | 120 | 15.2 ± 4.5 | 1.8 ± 0.6 | 98.7 ± 25.1 | [4] |
| Berberine | 240 | 25.8 ± 7.9 | 2.0 ± 0.8 | 185.4 ± 55.2 | [4] |
| Berberrubine (M1) | 48.2 | 1.2 ± 0.4 | 4.0 ± 1.2 | 12.5 ± 3.8 | [4] |
| Demethyleneberberine (M2) | 48.2 | 0.8 ± 0.2 | 2.5 ± 0.8 | 6.9 ± 1.9 | [4] |
| Jatrorrhizine (M3) | 48.2 | < LLOQ | - | - | [4] |
| Jatrorrhizine-3-O-β-D-glucuronide (M4) | 48.2 | 25.6 ± 8.1 | 6.0 ± 1.8 | 289.7 ± 85.4 | [4] |
| Jatrorrhizine-3-O-sulfate (M5) | 48.2 | 2.1 ± 0.7 | 4.5 ± 1.5 | 22.8 ± 7.1 | [4] |
| Thalfendine-10-O-β-D-glucuronide (M6) | 48.2 | 18.9 ± 5.9 | 5.5 ± 1.7 | 210.3 ± 65.2 | [4] |
| Berberrubine-9-O-β-D-glucuronide (M7) | 48.2 | 35.8 ± 11.2 | 6.5 ± 2.0 | 401.5 ± 125.8 | [4] |
| Demethyleneberberine-2-O-sulfate (M8) | 48.2 | 12.4 ± 3.9 | 5.0 ± 1.6 | 135.6 ± 42.1 | [4] |
| Demethyleneberberine-2-O-β-D-glucuronide (M9) | 48.2 | 45.2 ± 14.1 | 7.0 ± 2.2 | 510.8 ± 158.9 | [4] |
< LLOQ: Below the lower limit of quantification.
Table 2: Tissue Distribution of Berberine and its Major Metabolites in Rats after Oral Administration (200 mg/kg).
| Tissue | Berberine AUC (ng/g·h) | Metabolites AUC (ng/g·h) | Reference |
| Liver | 682.4 ± 112.5 | 2103.5 ± 347.2 | [7] |
| Kidneys | 158.9 ± 28.7 | 161.4 ± 29.8 | [7] |
| Lungs | 125.6 ± 21.3 | - | [7] |
| Heart | 89.4 ± 15.8 | - | [7] |
| Brain | 35.7 ± 6.9 | - | [7] |
| Muscle | 148.2 ± 25.1 | - | [7] |
| Pancreas | 75.3 ± 13.4 | - | [7] |
| Fat | 62.1 ± 11.9 | - | [7] |
Metabolites measured were thalifendine (M1), berberrubine (M2), and jatrorrhizine (M4).
Experimental Protocols for Berberine Metabolism Studies
The identification and quantification of berberine and its metabolites rely on a combination of in vivo and in vitro experimental models, coupled with advanced analytical techniques.
In Vivo Metabolism Studies in Rodents
Objective: To investigate the pharmacokinetic profile, tissue distribution, and excretion of berberine and its metabolites in a living organism.
Experimental Workflow:
Caption: Workflow for in vivo berberine metabolism studies in rats.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[4][6] The animals are acclimatized for a week before the experiment.
-
Drug Administration: Berberine, suspended in a vehicle like 0.5% sodium carboxymethyl cellulose, is administered orally via gavage.[4] For intravenous administration, berberine is dissolved in saline.
-
Sample Collection:
-
Blood: Serial blood samples are collected from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours) into heparinized tubes.[4] Plasma is separated by centrifugation.
-
Excreta: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 0-72 hours).[8]
-
Bile: In bile excretion studies, the common bile duct is cannulated for bile collection over time.[8]
-
Tissues: For tissue distribution studies, animals are euthanized at different time points, and various organs (liver, kidney, lung, heart, brain, etc.) are harvested.[7]
-
-
Sample Preparation:
-
Plasma/Urine/Bile: Protein precipitation is typically performed by adding a solvent like acetonitrile (B52724) or methanol, followed by centrifugation.[4]
-
Feces/Tissues: Samples are first homogenized. This is followed by extraction with an organic solvent.[4][8]
-
-
Analytical Method: The concentrations of berberine and its metabolites in the processed samples are determined using a validated UPLC-Q/TOF-MS or LC-MS/MS method.[1][9]
In Vitro Metabolism Studies using Liver Microsomes
Objective: To identify the metabolic pathways and the specific enzymes (e.g., CYPs) involved in the metabolism of berberine in a controlled environment.
Experimental Workflow:
Caption: Workflow for in vitro berberine metabolism using liver microsomes.
Detailed Methodology:
-
Materials: Pooled human or rat liver microsomes, berberine, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer are required.[10][11]
-
Incubation:
-
A typical incubation mixture contains liver microsomes (e.g., 0.5 mg/mL), berberine (at various concentrations), and phosphate buffer.
-
The mixture is pre-incubated at 37°C for a few minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.[11]
-
-
Reaction Termination: The reaction is stopped at specific time points by adding a cold organic solvent like acetonitrile.
-
Sample Processing: The mixture is centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Enzyme Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical inhibitors for different CYPs (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) can be included in the incubation mixture.[12]
-
Analytical Method: The supernatant is analyzed by LC-MS/MS to identify and quantify the formed metabolites.[13]
Key Signaling Pathways Modulated by Berberine
Berberine exerts its pharmacological effects by modulating several key signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a crucial regulator of cellular energy homeostasis. Berberine is a well-known activator of AMPK.[14][15] Activation of AMPK by berberine leads to a cascade of downstream effects, including increased glucose uptake, enhanced fatty acid oxidation, and inhibition of cholesterol synthesis.[16]
Caption: Berberine activates the AMPK signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Berberine has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[17][18] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Berberine inhibits the NF-κB inflammatory pathway.
Conclusion
The metabolism of berberine is a complex process involving extensive Phase I and Phase II reactions, with significant contributions from both host enzymes and the gut microbiota. The resulting metabolites, particularly the Phase II conjugates, are the predominant forms found in circulation and likely contribute to the overall pharmacological effects of berberine. A thorough understanding of these metabolic pathways and the experimental methodologies used to study them is essential for researchers and drug development professionals seeking to harness the full therapeutic potential of this promising natural compound. Future research should continue to focus on the bioactivity of individual metabolites and the development of strategies to modulate berberine metabolism to enhance its bioavailability and clinical efficacy.
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jptcp.com [jptcp.com]
- 4. Frontiers | Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats [frontiersin.org]
- 5. Pharmacokinetics of berberine and its main metabolites in conventional and pseudo germ-free rats determined by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivities of berberine metabolites after transformation through CYP450 isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP2D plays a major role in berberine metabolism in liver of mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Metabolism Study of Five Protoberberine Alkaloids in Liver Microsomes from Rat, Rhesus Monkey, and Human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berberine: A Rising Star in the Management of Type 2 Diabetes—Novel Insights into Its Anti-Inflammatory, Metabolic, and Epigenetic Mechanisms [mdpi.com]
- 17. Exploration of Berberine Against Ulcerative Colitis via TLR4/NF-κB/HIF-1α Pathway by Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicology and Safety Profile of Berberine: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Berberine (B55584), a naturally occurring isoquinoline (B145761) alkaloid, has garnered significant interest in the scientific community for its potential therapeutic applications. A comprehensive understanding of its toxicological and safety profile is paramount for its continued development as a therapeutic agent. This technical guide provides an in-depth analysis of the toxicology of berberine, summarizing key preclinical and clinical findings. The document covers acute, sub-chronic, and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and organ-specific toxicity. Detailed experimental protocols for key toxicological assays are provided, and relevant signaling pathways are visually represented to facilitate a deeper understanding of berberine's mechanisms of action and potential toxicities. All quantitative data is presented in structured tables for ease of comparison and reference.
Acute, Sub-chronic, and Chronic Toxicity
The acute toxicity of berberine is highly dependent on the route of administration, with intravenous and intraperitoneal routes demonstrating significantly higher toxicity compared to oral administration. This is largely attributed to its low oral bioavailability.
Acute Toxicity
The median lethal dose (LD50) of berberine has been determined in various animal models. Oral administration in mice shows a very high LD50, while intravenous and intraperitoneal administrations result in much lower LD50 values.[1][2][3]
Table 1: Acute Toxicity of Berberine (LD50 Values)
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intravenous (i.v.) | 9.04 | [1][2] |
| Mouse | Intraperitoneal (i.p.) | 57.61 | [1][2] |
| Mouse | Oral (p.o.) | > 20,800 | [1] |
| Rat | Intraperitoneal (i.p.) | 205 (Berberine sulfate) | [4] |
| Rat | Oral (p.o.) | 1280 (Root extract) | [4] |
Sub-chronic and Chronic Toxicity
Long-term administration of berberine has been evaluated in several studies. While generally well-tolerated at therapeutic doses, high doses over extended periods may lead to adverse effects. A 90-day oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL).[5]
Genotoxicity
The genotoxic potential of berberine has been investigated using a battery of in vitro and in vivo assays. While some in vitro studies have indicated potential genotoxic effects, in vivo studies have generally not shown significant genotoxicity.
In Vitro Genotoxicity
Berberine has been shown to induce gene mutations in the Ames test and micronuclei in some mammalian cell lines in vitro.[6] This is thought to be related to its ability to interfere with topoisomerase II and bacterial DNA gyrase.[6] However, these effects were negated in the presence of metabolic activation, suggesting that metabolic processes may detoxify berberine.[6]
In Vivo Genotoxicity
In contrast to some in vitro findings, in vivo studies have not demonstrated significant genotoxicity. A micronucleus test in the bone marrow of mice treated with berberine chloride via intraperitoneal injection was negative.[7]
Table 2: In Vivo Micronucleus Assay of Berberine Chloride in Mouse Bone Marrow
| Dose (mg/kg) | Number of Animals | Mean Micronucleated Polychromatic Erythrocytes (MN-PCEs) ± SEM | p-Value vs. Control |
| Vehicle Control | 5 | 1.50 ± 0.27 | - |
| 41.125 | 5 | 1.80 ± 0.20 | 0.3006 |
| 82.25 | 5 | 1.20 ± 0.25 | 0.7183 |
| 164.5 | 5 | 1.20 ± 0.25 | 0.7183 |
| 329.0 | 5 | 1.40 ± 0.29 | 0.5737 |
| 658.0 | 5 | 0.80 ± 0.30 | 0.9279 |
| Positive Control | 5 | 29.11 ± 4.97 | < 0.001 |
Data from NTP study A64425[7]
Reproductive and Developmental Toxicity
Studies in rats and mice have been conducted to evaluate the potential reproductive and developmental toxicity of berberine.
Reproductive Toxicity
A two-generation reproductive toxicity study (OECD 416) is the standard for assessing effects on fertility and reproduction. While a specific OECD 416 study for berberine was not found in the provided search results, developmental toxicity studies provide some insights.
Developmental Toxicity
Developmental toxicity studies have been performed in rats and mice. In rats, maternal toxicity was observed at high doses, but significant fetal adverse effects were not noted.[5][8] In mice, both maternal and developmental toxicity were observed at high doses, including decreased fetal body weight.[5][8]
Table 3: Developmental Toxicity of Berberine Chloride Dihydrate
| Species | Parameter | Value (mg/kg/day) | Basis | Reference |
| Rat | Maternal Toxicity LOAEL | 531 | Reduced maternal weight gain | [5][8] |
| Rat | Developmental Toxicity NOAEL | 1000 | Gavage study | [5][8] |
| Mouse | Maternal Toxicity LOAEL | 841 | Increased water consumption | [5][8] |
| Mouse | Developmental Toxicity LOAEL | 1000 | Decreased fetal body weight | [5][8] |
Organ-Specific Toxicity
Hepatotoxicity
Preclinical studies have shown that berberine can have hepatoprotective effects against chemically induced liver injury.[9][10][11] In rats with carbon tetrachloride-induced hepatotoxicity, berberine pre-treatment prevented the rise in serum ALT and AST levels.[9][11] Clinical trials have generally not linked berberine to significant serum enzyme elevations, and it appears to be well-tolerated with a low risk of hepatotoxicity.[12][13] However, some studies suggest that high doses could potentially lead to elevated liver enzymes.[12]
Table 4: Preclinical Hepatotoxicity Data for Berberine
| Animal Model | Inducing Agent | Berberine Treatment | Effect on Liver Enzymes | Reference |
| Rats | Acetaminophen, CCl4 | 4 mg/kg, p.o. (pre-treatment) | Prevented rise in ALP, AST, ALT | [9] |
| Rats | CCl4 | 80, 120, 160 mg/kg, p.o. (post-treatment) | Dose-dependent decrease in ALT, AST | [11] |
| Rats | High-fat diet | Not specified | Reduced serum ALT, AST | [14] |
Nephrotoxicity
Animal studies indicate that berberine may have a protective effect against drug-induced kidney injury.[15][16][17][18] In a meta-analysis of rodent models of kidney injury, berberine significantly reduced blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (SCR) levels.[15][16] In a study on chlorpyrifos-induced nephrotoxicity in rats, co-treatment with berberine significantly lowered serum urea, creatinine, and other markers of kidney damage.[13]
Table 5: Preclinical Nephrotoxicity Data for Berberine
| Animal Model | Inducing Agent | Berberine Treatment | Effect on Renal Function Markers | Reference |
| Rodent Models (Meta-analysis) | Various | Not specified | Significant decrease in BUN and SCR | [15][16] |
| Rats | Cisplatin | 100 mg/kg/day, p.o. (pre-treatment) | Attenuated increases in Cr and BUN | [17] |
| Mice | Potassium Oxonate + Hypoxanthine | High-dose | Lowered serum BUN and creatinine | [18] |
| Rats | Chlorpyrifos | 50 mg/kg/day | Reduced serum urea, creatinine, uric acid | [13] |
Cardiotoxicity
A potential concern with berberine is its effect on cardiac ion channels, specifically the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and an increased risk of arrhythmias.[10][14][18][19] Studies have shown that berberine can block the hERG channel.[10] The combination of berberine with other drugs that inhibit CYP3A4 or also block hERG channels, such as statins, may increase the risk of cardiotoxicity.[14][18]
Experimental Protocols
In Vivo Toxicology Study Workflow
The following diagram illustrates a general workflow for in vivo toxicology studies, from dose range finding to definitive studies.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II, which is crucial for DNA replication and cell division.[20][21]
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine 10x topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).
-
Compound Addition: Add the test compound (berberine) at various concentrations. Include a solvent control and a positive control inhibitor (e.g., etoposide).
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in the persistence of supercoiled DNA, while the active enzyme will relax the DNA into open-circular and linear forms.
Mitochondrial Membrane Potential (MMP) Assay using JC-1
This assay measures changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.[7][22][23]
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with berberine at various concentrations for the desired time. Include a vehicle control and a positive control for depolarization (e.g., CCCP or FCCP).
-
JC-1 Staining: Prepare a working solution of JC-1 dye in cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells with JC-1 at 37°C for 15-30 minutes in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers, Ex/Em ~510/527 nm). The ratio of red to green fluorescence is used to quantify the change in MMP.
In Vitro Micronucleus Assay in CHO-K1 Cells
This assay detects chromosomal damage by quantifying the formation of micronuclei in cultured mammalian cells.[1][3][24][25]
Protocol:
-
Cell Seeding: Seed Chinese Hamster Ovary (CHO-K1) cells into culture plates and allow them to attach.
-
Compound Exposure: Treat the cells with various concentrations of berberine, with and without metabolic activation (S9 fraction), for a defined period (e.g., 3-6 hours).
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine (B1665455) orange or DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration using a fluorescence microscope. An increase in the number of micronucleated cells indicates clastogenic or aneugenic potential.
DNA Ladder Assay for Apoptosis
This assay visualizes the characteristic fragmentation of DNA into oligonucleosomal-sized fragments that occurs during apoptosis.[26][27][28][29]
Protocol:
-
Cell Treatment: Treat cells with berberine to induce apoptosis. Collect both adherent and floating cells.
-
Cell Lysis: Lyse the cells using a lysis buffer containing detergents and proteases to release the DNA.
-
DNA Extraction: Extract the DNA using phenol-chloroform or a commercial DNA extraction kit.
-
RNase Treatment: Treat the DNA extract with RNase A to remove contaminating RNA.
-
Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Apoptotic cells will show a characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[30][31][32][33][34]
Protocol:
-
Cell Lysate Preparation: Treat cells with berberine to induce apoptosis. Lyse the cells to release intracellular proteins, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C to allow caspase-3 to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Absorbance Measurement: Measure the absorbance of the released pNA at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity in the sample.
Signaling Pathways
Berberine-Induced Apoptosis Signaling Pathway
Berberine can induce apoptosis through multiple pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.
Berberine and AMPK Activation Pathway
A key mechanism of berberine's metabolic effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Conclusion
Berberine exhibits a complex toxicological profile that is highly dependent on dose and route of administration. While oral administration is associated with a wide margin of safety due to low bioavailability, parenteral routes demonstrate significant acute toxicity. Genotoxicity appears to be a concern primarily in in vitro systems, with in vivo studies suggesting a lower risk. Developmental toxicity is observed at high doses in animal models. Organ-specific toxicity, particularly cardiotoxicity via hERG channel inhibition, warrants careful consideration, especially in the context of polypharmacy. The data presented in this guide underscore the importance of continued research to fully characterize the safety profile of berberine and to establish safe and effective dosing regimens for its potential therapeutic applications. Researchers and drug development professionals should consider these findings in the design of future preclinical and clinical studies.
References
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- 4. Analysis of Chemical Structures and Mutations Detected by Salmonella TA98 and TA100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
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- 8. Reverse mutation tests in Salmonella typhimurium and chromosomal aberration tests in mammalian cells in culture on fluorinated pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on preventive and curative effects of berberine on chemical-induced hepatotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Hepatoprotective effects of berberine on carbon tetrachloride-induced acute hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Berberine alleviates chlorpyrifos-induced nephrotoxicity in rats via modulation of Nrf2/HO-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Berberine inhibits liver damage in rats with non-alcoholic fatty liver disease by regulating TLR4/MyD88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The therapeutic effect of Berberine on rodent models of kidney injury: a systematic review and meta - analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The therapeutic effect of Berberine on rodent models of kidney injury: a systematic review and meta - analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pretreatment with berberine protects against cisplatin-induced renal injury in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Induction of topoisomerase II-mediated DNA cleavage by a protoberberine alkaloid, berberrubine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. assaygenie.com [assaygenie.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Berberine Induces Apoptotic Cell Death via Activation of Caspase-3 and -8 in HL-60 Human Leukemia Cells: Nuclear Localization and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. researchgate.net [researchgate.net]
The Evolving Landscape of Berberine: A Technical Guide to its Derivatives and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has a long history in traditional medicine. Its diverse pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects, have spurred significant interest in its therapeutic potential. However, the clinical application of berberine is often hampered by its low bioavailability and moderate potency. To overcome these limitations, researchers have focused on the synthesis of novel berberine derivatives with improved pharmacological profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering valuable insights for the design of next-generation therapeutic agents.
Anticancer Activity of Berberine Derivatives
Modifications of the berberine scaffold, particularly at the 9 and 13 positions, have yielded derivatives with significantly enhanced anticancer activity. These modifications often aim to increase the lipophilicity of the molecule, thereby improving its cellular uptake.
Structure-Activity Relationship
Substitutions at the 9-position with various functional groups have been extensively explored. The introduction of lipophilic side chains, such as alkyl or aryl groups, has been shown to increase cytotoxicity against various cancer cell lines. For instance, 9-O-substituted derivatives with long alkyl chains have demonstrated improved antiproliferative activity.
Modifications at the 13-position have also proven to be a successful strategy. The introduction of alkyl or arylalkyl groups at this position can enhance the interaction of the derivatives with their molecular targets, leading to increased potency.
The quaternization of the nitrogen atom in the isoquinoline ring is crucial for the anticancer activity of berberine and its derivatives. This positive charge is believed to facilitate the interaction with negatively charged biological macromolecules like DNA and proteins.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected berberine derivatives against various human cancer cell lines.
| Derivative | Modification | Cell Line | IC50 (µM) | Reference |
| Berberine | - | Multiple | >10 | [1] |
| 9-O-(3-bromopropoxy)-berberine | 9-O-substitution | HL-60 | 0.7 | [2] |
| Quaternary berberine-12-N,N-di-n-hexylamine chloride | 12-N-substitution | A549 | 0.29 | [3] |
| 13-n-octyl berberine | 13-substitution | SMMC7721 | 0.02 | [4] |
| 9-O-dodecylberberrubine bromide | 9-O-substitution | A549 | Potent Inhibition | [5] |
Antimicrobial Activity of Berberine Derivatives
Berberine has long been recognized for its broad-spectrum antimicrobial properties. However, the emergence of multidrug-resistant (MDR) bacterial strains has necessitated the development of more potent antimicrobial agents. Berberine derivatives have shown promise in combating these resistant pathogens.
Structure-Activity Relationship
Similar to anticancer activity, modifications at the 9 and 13-positions of the berberine scaffold have been instrumental in enhancing antimicrobial efficacy. The introduction of lipophilic moieties at these positions can disrupt bacterial cell membranes and inhibit key cellular processes.
Some derivatives have been shown to act as efflux pump inhibitors, effectively reversing microbial resistance to conventional antibiotics. This synergistic effect makes berberine derivatives attractive candidates for combination therapies.
Quantitative Data on Antimicrobial Activity
The table below presents the minimum inhibitory concentrations (MIC) of various berberine derivatives against a range of pathogenic microorganisms, including resistant strains.
| Derivative | Modification | Microorganism | MIC (µM) | Reference |
| Berberine | - | Staphylococcus aureus | 32-128 | [6] |
| 8-acetonyl-dihydroberberine | 8-substitution | MRSA | 32-128 | [6] |
| 13-substituted derivatives | 13-substitution | Mycobacterium, Candida albicans, Gram-positive bacteria | 3.12 - 6.25 | [7] |
| Berberine-Canagliflozin Hybrid (B9OC) | 9-O-substitution | S. aureus | 0.035 | [8] |
Antidiabetic Activity of Berberine Derivatives
Berberine has demonstrated significant potential in the management of type 2 diabetes through its ability to improve insulin (B600854) sensitivity and glucose metabolism. The development of derivatives with enhanced hypoglycemic effects is a key area of research.
Structure-Activity Relationship
Modifications at the 9-position have been a primary focus for improving the antidiabetic properties of berberine. The introduction of N-alkyl substituents at this position has been shown to significantly enhance hypoglycemic activity in vivo. The length of the alkyl chain appears to play a critical role, with shorter chains often leading to more potent effects.
Quantitative Data on Antidiabetic Activity
The following table highlights the in vivo hypoglycemic effects of selected 9-N-substituted berberine derivatives.
| Derivative | Modification | Animal Model | Dose | Effect | Reference |
| Berberine | - | C57BL/6 mice | 30 mg/kg | No effect in OGTT | [9] |
| 9-(hexylamino)-berberine (SHE-196) | 9-N-substitution | C57BL/6 mice | 15 mg/kg | Significant hypoglycemic effect in OGTT | [10] |
| 9-N-n-pentylberberine | 9-N-substitution | C57BL/6 mice | 15 mg/kg | Pronounced hypoglycemic effect in OGTT | [9] |
| 9-O-derivative with tertiary aromatic acetic amide | 9-O-substitution | C57BL/6 mice | 25 mg/kg | Mild hypoglycemic activity in OGTT | [11] |
Neuroprotective Effects of Berberine Derivatives
Emerging research suggests that berberine and its derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. Their neuroprotective effects are attributed to their ability to inhibit amyloid-beta (Aβ) aggregation and reduce oxidative stress.
Structure-Activity Relationship
The development of berberine derivatives with enhanced neuroprotective properties is an active area of investigation. Modifications that improve the ability of the molecule to cross the blood-brain barrier are of particular interest. The introduction of tertiary amine moieties has been shown to improve both anti-Aβ aggregation activity and water solubility.
Quantitative Data on Neuroprotective Activity
The table below summarizes the in vitro activity of berberine derivatives in inhibiting Aβ aggregation.
| Derivative | Modification | Assay | IC50 | Reference |
| Berberine | - | Aβ Fibril Binding | 131-160 nM (Binding Affinity) | [12] |
| Berberine-Derivative (Ber-D) | Polyphenolic modification | Aβ Fibril Binding | 12-31.3 nM (Binding Affinity) | [12] |
| Berberine analog 17 | Tertiary amine moiety | Aβ Aggregation Inhibition | Good activity | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of berberine derivatives.
Synthesis of 9-O-Substituted Berberine Derivatives
General Procedure:
-
Demethylation of Berberine: Berberine is heated under reduced pressure to selectively demethylate the C9 position, yielding berberrubine.
-
Substitution Reaction: Berberrubine is then reacted with an appropriate alkyl or aryl halide in the presence of a base (e.g., K2CO3 or triethylamine) in a suitable solvent (e.g., acetonitrile (B52724) or DMF) to yield the desired 9-O-substituted derivative.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the berberine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Topoisomerase II Decatenation Assay
-
Reaction Setup: A reaction mixture is prepared containing assay buffer, ATP, kinetoplast DNA (kDNA), and the test compound (berberine derivative) at various concentrations.
-
Enzyme Addition: Human topoisomerase II is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant and a tracking dye.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated on an agarose gel. Decatenated DNA minicircles migrate into the gel, while the catenated kDNA remains in the well.
-
Visualization and Analysis: The gel is stained with a DNA intercalating agent (e.g., ethidium (B1194527) bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA.[9][14][15]
In Vivo Anticancer Xenograft Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives the berberine derivative (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Analysis: The antitumor efficacy of the derivative is evaluated by comparing the tumor growth and final tumor weight between the treatment and control groups.[4][16][17]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.
-
Drug Administration: Animals are pre-treated with the berberine derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: A sub-plantar injection of carrageenan is administered into the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each treatment group compared to the control group.[4][18]
Signaling Pathways and Logical Relationships
The pharmacological effects of berberine and its derivatives are mediated through the modulation of various signaling pathways. Understanding these molecular mechanisms is crucial for the rational design of more effective therapeutic agents.
Key Signaling Pathways
-
AMPK (AMP-activated protein kinase) Pathway: Berberine is a well-known activator of AMPK, a key regulator of cellular energy metabolism. Activation of AMPK by berberine and its derivatives contributes to their antidiabetic effects by promoting glucose uptake and inhibiting gluconeogenesis.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Berberine and its derivatives have been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.
-
MAPK (Mitogen-activated protein kinase) Pathway: The MAPK pathway, which includes ERK, JNK, and p38, is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Berberine and its derivatives can modulate the activity of these kinases, contributing to their anticancer and anti-inflammatory effects.[18][19][20][21][22][23][24][25][26][27]
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow for berberine derivatives.
Caption: A typical drug discovery workflow for developing novel berberine derivatives.
Caption: Simplified schematic of the AMPK signaling pathway activated by berberine derivatives.
Caption: Simplified schematic of the PI3K/Akt/mTOR signaling pathway inhibited by berberine derivatives.
Caption: Modulation of the MAPK signaling pathway by berberine derivatives.
Conclusion
The chemical modification of berberine has emerged as a promising strategy to enhance its therapeutic potential. Structure-activity relationship studies have provided valuable insights into the design of derivatives with improved anticancer, antimicrobial, antidiabetic, and neuroprotective activities. The continued exploration of novel derivatives, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the development of new and effective therapies based on the versatile berberine scaffold. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a foundation for future innovation in this exciting field.
References
- 1. Synthesis and In Vitro Photocytotoxicity of 9-/13-Lipophilic Substituted Berberine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and Structure–Activity Relationships in Growth Inhibition Activity against Human Cancer Cell Lines of 12 Substituted Berberine Derivatives [mdpi.com]
- 4. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. profoldin.com [profoldin.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. inspiralis.com [inspiralis.com]
- 10. ebiohippo.com [ebiohippo.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Berberine-Derivative Inhibits Multifaceted Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The total synthesis of berberine and selected analogues, and their evaluation as amyloid beta aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Neuroprotective effect and preparation methods of berberine [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Berberine Differentially Modulates the Activities of ERK, p38 MAPK, and JNK to Suppress Th17 and Th1 T Cell Differentiation in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Berberine inhibits RA-FLS cell proliferation and adhesion by regulating RAS/MAPK/FOXO/HIF-1 signal pathway in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Berberine differentially modulates the activities of ERK, p38 MAPK, and JNK to suppress Th17 and Th1 T cell differentiation in type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibition of p38 mitogen-activated protein kinase potentiates the apoptotic effect of berberine/tumor necrosis factor-related apoptosis-inducing ligand combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
De Novo Biosynthesis of Berberine in Saccharomyces cerevisiae: A Technical Guide
Abstract
Berberine (B55584), a benzylisoquinoline alkaloid (BIA) with extensive pharmacological applications, is traditionally sourced from medicinal plants, a method facing sustainability challenges.[1][2] The convergence of synthetic biology and metabolic engineering has enabled the complete de novo biosynthesis of berberine in the microbial chassis Saccharomyces cerevisiae. This guide provides a comprehensive technical overview of the strategies employed to reconstruct and optimize this complex, multi-step pathway. By engineering up to 19 genes from plant, bacterial, and yeast sources, researchers have successfully produced berberine from simple sugars.[1][3] Key strategies, including the overexpression of bottleneck enzymes, process scale-up, and post-fermentation treatments, have culminated in a 643-fold increase in production, achieving titers of up to 1.08 mg/L.[1][3] This document details the engineered pathway, summarizes quantitative production data, outlines core experimental methodologies, and visualizes the intricate biological and experimental workflows, serving as a resource for researchers and professionals in drug development and metabolic engineering.
The Engineered Biosynthetic Pathway from Glucose to Berberine
The production of berberine in yeast from glucose requires the heterologous expression of a lengthy plant-derived pathway and the upregulation of native yeast metabolic pathways to ensure a sufficient supply of precursors. The overall pathway can be divided into three main modules: (1) The upstream synthesis of the core precursors, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), from glucose; (2) The condensation of these precursors and subsequent modifications to form the key intermediate (S)-reticuline; and (3) The conversion of (S)-reticuline into berberine.
This complex pathway involves the engineering of numerous genes. In one notable study, 19 genes were engineered, including 12 heterologous genes from plants and bacteria, alongside modified and overexpressed yeast enzymes.[1][3] The reconstruction begins with channeling carbon flux from yeast's central metabolism towards the amino acid L-tyrosine. Modified yeast enzymes, such as a feedback-resistant Aro4p mutant, are often employed to increase precursor availability.[4] L-tyrosine is then converted to the BIA precursors dopamine and 4-HPAA. These molecules are condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway.[5] A series of methylation and hydroxylation reactions, catalyzed by several O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 enzymes (CYP450s), convert (S)-norcoclaurine to the central branch-point intermediate, (S)-reticuline.[5][6] From (S)-reticuline, the pathway proceeds through (S)-scoulerine and (S)-canadine, finally yielding berberine. This final segment requires the action of the key Berberine Bridge Enzyme (BBE), additional methyltransferases, a CYP450 (Canadine Synthase), and an oxidase (Tetrahydroprotoberberine Oxidase).[7]
Caption: The engineered de novo biosynthetic pathway for berberine production in S. cerevisiae.
Quantitative Data on Berberine Production
Metabolic engineering efforts have significantly increased the production titers of berberine and its key precursors. Initial attempts yielded very low levels of the final product, but systematic optimization has led to substantial improvements.[4] Strategies such as balancing enzyme expression, screening for more efficient enzyme variants, optimizing fermentation conditions, and scaling up the process have proven effective.[7][8]
One study reported an initial berberine production that was later increased 643-fold to a final titer of 1.08 mg/L.[1] This was achieved through a combination of overexpressing bottleneck enzymes, scaling up the fermentation in a bioreactor, and applying a post-fermentation heat treatment to convert the remaining precursor, canadine, into berberine.[3] Another key study focused on optimizing the pathway from a fed precursor, rac-norlaudanosoline, to (S)-canadine, achieving a titer of 1.8 mg/L after a 70-fold improvement through enzyme and culture optimizations.[7][8]
Table 1: Summary of Engineered Strains and Berberine/Precursor Titers
| Product | Final Titer (mg/L) | Fold Improvement | Key Engineering & Process Strategies | Reference |
|---|---|---|---|---|
| Berberine | 1.08 | 643 | De novo pathway from glucose; Overexpression of bottleneck enzymes; Fed-batch fermentation; Post-fermentation heating. | [1][3] |
| (S)-Canadine | 1.8 | >70 | Fed rac-norlaudanosoline; Enzyme variant screening; Gene copy number variation; Culture condition optimization (pH, media). | [7][8] |
| Berberine | 0.0065 | N/A | First microbial production of berberine from fed precursor. | [4] |
| (S)-Scoulerine | N/A | >3 (>200%) | ER compartmentalization strategy to improve Berberine Bridge Enzyme (BBE) activity. |[9] |
Table 2: Impact of Specific Optimization Strategies on Production
| Optimization Strategy | Target Molecule | Observed Effect | Reference |
|---|---|---|---|
| Fed-batch Bioreactor Scale-up | Berberine | 20-fold increase (from 35.1 µg/L to 708.3 µg/L) | [3] |
| Post-fermentation Heating | Berberine | 1.5-fold increase (from 708.3 µg/L to 1.08 mg/L) | [3] |
| pH Control (5.0-5.7) | (S)-Canadine | ~3-fold increase in titer compared to unbuffered media | [4] |
| Carbon Source (Galactose) | (S)-Canadine | Positive effect on production |[4] |
Experimental Protocols and Methodologies
The successful engineering of yeast for berberine production relies on a systematic workflow encompassing strain design, construction, cultivation, and analysis.
Strain Construction and Genetic Modification
-
Gene Sourcing and Codon Optimization: Genes encoding the biosynthetic enzymes are identified from various plant species (e.g., Coptis japonica, Papaver somniferum) and bacteria.[3][10] DNA sequences are synthesized and codon-optimized for optimal expression in S. cerevisiae.
-
Expression Cassette Assembly: Each gene is cloned into an expression cassette, typically containing a strong constitutive or inducible yeast promoter (e.g., pGAL, pTEF1) and a terminator (e.g., tCYC1).
-
Yeast Transformation and Integration: Assembled expression cassettes are integrated into the yeast genome at specific loci using CRISPR/Cas9-mediated homologous recombination or integrated via multi-copy plasmids. This ensures stable inheritance and expression of the pathway genes. The host strain is often a laboratory strain like CEN.PK2-1C.[11]
-
Verification: Successful integration and expression are verified by PCR, sequencing, and often transcriptomic or proteomic analysis.
Yeast Cultivation and Fermentation
-
Shake Flask Cultivation (Screening):
-
Media: Strains are typically cultured in synthetic defined media, such as Yeast Nitrogen Base (YNB) without amino acids, supplemented with 2% glucose or galactose as a carbon source.[12] Drop-out supplements are used to maintain selection for plasmids if necessary.
-
Conditions: Cultures are grown in baffled flasks at 25-30°C with vigorous shaking (e.g., 250 rpm).[4] The pH of the media can be a critical parameter and may be buffered.[4]
-
Precursor Feeding: For pathway segments, precursors like rac-norlaudanosoline may be added to the culture medium (e.g., to a final concentration of 1 mM).[12]
-
-
Fed-Batch Fermentation (Scale-up):
-
Bioreactor Setup: For higher titers, strains are grown in controlled bioreactors (e.g., 2L scale).
-
Process Parameters: Key parameters such as pH, dissolved oxygen, and temperature are continuously monitored and controlled.
-
Feeding Strategy: A fed-batch strategy is employed where a concentrated solution of the carbon source (e.g., glucose) is fed to the culture to maintain optimal growth and productivity while avoiding overflow metabolism.
-
Analytical Methods
-
Sample Preparation: A known volume of the yeast culture is centrifuged. The supernatant (media) is collected. For intracellular metabolites, the cell pellet is subjected to an extraction protocol (e.g., using methanol (B129727) or an acidic solvent).
-
Metabolite Quantification: The primary analytical method for detecting and quantifying berberine and its pathway intermediates is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12]
-
Chromatography: A C18 reverse-phase column is typically used to separate the compounds.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used for sensitive and specific detection. Quantification is performed by comparing the peak area of the analyte to that of an authentic chemical standard to generate a standard curve.[12]
-
Caption: A generalized workflow for engineering and optimizing S. cerevisiae for berberine production.
Logic of Production Improvement
The enhancement of berberine titer is not the result of a single modification but rather the cumulative effect of multiple, synergistic engineering strategies. These strategies address different levels of cellular and process optimization, from the genetic level to the final bioprocess conditions. The logical relationship between these interventions and the final output demonstrates a systematic approach to metabolic engineering.
Caption: The relationship between engineering strategies and the cumulative improvement of berberine titer.
Conclusion and Future Outlook
The complete de novo biosynthesis of berberine in S. cerevisiae represents a landmark achievement in metabolic engineering, demonstrating the potential to produce complex plant-derived pharmaceuticals in a sustainable and scalable microbial host.[2][3] Researchers have successfully navigated the challenges of expressing a long, multi-origin pathway involving difficult-to-express enzymes like cytochrome P450s. The current state-of-the-art has reached the mg/L scale, a significant proof-of-concept.
However, for commercial viability, further substantial increases in titer are necessary. Future work will likely focus on several key areas:
-
Advanced Enzyme Engineering: Discovering or engineering more robust and efficient enzyme variants through directed evolution or rational design to eliminate remaining bottlenecks.
-
Host Engineering: Further modification of the yeast host to enhance precursor supply, improve tolerance to pathway intermediates, and reduce competing metabolic pathways.
-
Dynamic Pathway Regulation: Implementing dynamic control systems using synthetic gene circuits to balance metabolic flux between cell growth and berberine production, thereby maximizing overall productivity.[13]
-
Process Optimization: Developing more advanced, high-density fermentation processes to increase the volumetric productivity of the engineered strains.
By leveraging the expanding toolkit of synthetic biology, the microbial production of berberine and other high-value benzylisoquinoline alkaloids holds the promise of transforming the pharmaceutical supply chain.[3]
References
- 1. De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. Noscapine - Wikipedia [en.wikipedia.org]
- 7. Optimization of yeast-based production of medicinal protoberberine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast. [publications.scilifelab.se]
- 10. Characterization of the Promoter Region of Biosynthetic Enzyme Genes Involved in Berberine Biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic engineering of Saccharomyces cerevisiae for production of very long chain fatty acid-derived chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Berberine Hydrochloride Solubility and Signaling Pathway Modulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Berberine (B55584) hydrochloride is a natural isoquinoline (B145761) alkaloid with a wide range of pharmacological activities. Understanding its solubility characteristics is crucial for the design and execution of in vitro and in vivo studies. This document provides detailed information on the solubility of berberine hydrochloride in Dimethyl Sulfoxide (DMSO) and water, outlines a standard protocol for solubility determination, and illustrates its interaction with key cellular signaling pathways.
Solubility of Berberine Hydrochloride
The solubility of berberine hydrochloride is a critical parameter for preparing stock solutions and conducting experiments. The following table summarizes the quantitative solubility data in DMSO and water. It is important to note that for DMSO, using a fresh, anhydrous solvent is recommended as absorbed moisture can reduce solubility.[1] For aqueous solutions, solubility is influenced by temperature and pH.[2]
| Solvent | Temperature (°C) | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 25 | 74 | - | [3][4] | |
| - | 40 | 107.58 | Moisture-absorbing DMSO reduces solubility. | [1] | |
| - | 38 | 102.2 | Moisture-absorbing DMSO reduces solubility. | [1] | |
| - | 25 | 67.23 | Moisture-absorbing DMSO reduces solubility. | [1] | |
| - | 21 | 56.48 | Sonication is recommended. | [5] | |
| Water | 25 | 1.96 ± 0.11 | 5.27 ± 0.30 | [2] | |
| 37 | - | 8.50 ± 0.40 | [2][6] | ||
| - | < 1 | - | Insoluble or slightly soluble. | [4][5] | |
| - | - | - | Very slightly soluble. | [7] | |
| Boiling | - | - | Soluble in boiling water. | [3] | |
| Phosphate Buffer (pH 7.0) | 25 | - | 4.05 ± 0.09 | Solubility is significantly higher compared to other pH buffers. | [2][6] |
| 37 | - | 9.69 ± 0.37 | [2] |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes a standard laboratory procedure to determine the equilibrium solubility of berberine hydrochloride in a given solvent.
2.1. Materials
-
Berberine hydrochloride powder
-
Solvent of interest (e.g., DMSO, Water, Phosphate-Buffered Saline)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of berberine hydrochloride powder to a series of glass vials containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved particles remain at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled incubator on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining microparticles.
-
Dilution: Accurately dilute the clear, filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of berberine hydrochloride in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of berberine hydrochloride in the solvent by multiplying the measured concentration by the dilution factor.
2.3. Data Analysis
The experiment should be performed in triplicate to ensure the reproducibility of the results. The solubility is reported as the mean concentration ± standard deviation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine Chloride - LKT Labs [lktlabs.com]
- 4. Berberine chloride 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Berberine chloride | Alkaloids | Antibiotics | Antifungal | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Preparation of Berberine Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, is a widely researched compound with significant potential in various therapeutic areas, including oncology. Its efficacy in in vitro studies is fundamentally dependent on the correct preparation and application of stock solutions. This document provides detailed protocols for the preparation, storage, and use of berberine stock solutions in cell culture applications. It also includes a summary of its key signaling pathways and quantitative data to ensure reproducible and accurate experimental outcomes.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation of berberine stock solutions.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₀H₁₈NO₄⁺ | [1] |
| Molecular Weight | 336.36 g/mol (Berberine cation) | N/A |
| Berberine Chloride FW | 371.8 g/mol | [1] |
| Solubility in DMSO | 21-25 mg/mL | [1][2][3] |
| Solubility in Ethanol | ~500 µg/mL | [1] |
| Solubility in Water | Sparingly soluble | [2][3] |
| Recommended Stock Concentration | 10-50 mM in DMSO | N/A |
| Typical Working Concentration | 10-200 µM | [4][5][6] |
| Storage of Stock Solution | -20°C for up to 1 year | [3] |
| Stability in Aqueous Media | Use immediately; do not store for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Berberine Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of berberine chloride in DMSO, a commonly used solvent for cell culture applications.
Materials:
-
Berberine chloride powder (FW: 371.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: Warm the anhydrous DMSO to room temperature to ensure it is completely liquid and to facilitate the dissolution of berberine.
-
Weigh Berberine Chloride: In a sterile conical tube, accurately weigh out 7.436 mg of berberine chloride powder.
-
Calculation: To prepare a 20 mM solution in 1 mL: (20 mmol/L) * (1 L/1000 mL) * (371.8 g/mol ) * (1000 mg/g) = 7.436 mg/mL.
-
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the berberine chloride powder.
-
Vortex: Tightly cap the tube and vortex thoroughly for 2-5 minutes, or until the berberine chloride is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquot: Dispense the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments (e.g., 20-50 µL aliquots). This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.[3]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the berberine stock solution to the final working concentration in cell culture medium.
Materials:
-
20 mM Berberine stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 20 mM berberine stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Example for a 50 µM working solution in 2 mL of medium:
-
Using the formula C1V1 = C2V2:
-
(20 mM) * V1 = (0.05 mM) * (2 mL)
-
V1 = (0.05 mM * 2 mL) / 20 mM = 0.005 mL = 5 µL
-
-
-
Prepare Intermediate Dilution (Recommended): To ensure accurate pipetting of small volumes, it is good practice to prepare an intermediate dilution. For example, dilute the 20 mM stock 1:10 in sterile cell culture medium to create a 2 mM intermediate stock.
-
Prepare Final Working Solution: Add the calculated volume of the stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Treat Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of berberine.
-
Incubate: Incubate the cells for the desired experimental duration.
Mandatory Visualizations
Signaling Pathways Modulated by Berberine
Berberine exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[7][8][9]
Caption: Berberine's inhibitory effects on key oncogenic signaling pathways.
Experimental Workflow for Berberine Stock Preparation and Use
The following diagram illustrates the logical workflow from powder to cell treatment.
Caption: Workflow for preparing and using berberine in cell culture.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Berberine chloride | Alkaloids | Antibiotics | Antifungal | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Different concentrations of berberine result in distinct cellular localization patterns and cell cycle effects in a melanoma cell line - ProQuest [proquest.com]
- 6. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Berberine Extraction from Plant Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berberine (B55584) is a quaternary benzylisoquinoline alkaloid with a long history of use in traditional medicine, particularly in Ayurvedic and Chinese practices.[1] It is renowned for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, cardioprotective, and anti-diabetic effects.[1] Berberine is primarily found in the roots, rhizomes, stems, and bark of various plants, most notably from the Berberis (e.g., Berberis aristata, Berberis vulgaris), Coptis (e.g., Coptis chinensis), and Phellodendron genera.[1][2] The increasing interest in its therapeutic potential has driven the development of efficient methods for its extraction and purification from these botanical sources.
This document provides a comprehensive overview of both traditional and modern techniques for extracting berberine. It includes detailed protocols for key methods, a comparative summary of their efficiencies, and visual workflows to guide researchers in selecting and implementing the most suitable procedure for their specific needs.
Overview of Extraction Methodologies
The extraction of berberine from plant matrices involves separating the alkaloid from the raw plant material. The choice of method depends on factors such as the desired yield and purity, cost, environmental impact, and scalability. Methods range from conventional solvent-based techniques to advanced, "green" technologies that offer improved efficiency and reduced environmental footprint.[3]
Traditional Methods:
-
Solvent Extraction (Maceration, Decoction, Soxhlet, Reflux): These methods rely on the solubility of berberine in various solvents like water, ethanol (B145695), methanol (B129727), or acidified solutions.[4] While straightforward and inexpensive, they are often time-consuming, require large solvent volumes, and can lead to the degradation of heat-sensitive compounds.[4][5] Cold extraction techniques have been shown to yield more berberine than hot extraction methods.[6]
-
Acid-Alkali Method: This technique leverages the differential solubility of berberine salts. Berberine sulfate (B86663) is soluble in water, while the hydrochloride form is almost insoluble, allowing for selective precipitation.[2]
Modern "Green" Methods:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher yields in shorter times.[2][3]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, causing cell rupture and the release of target compounds.[2][3] This method significantly reduces extraction time and solvent consumption.[3]
-
Ultra-High Pressure Extraction (UPE): This novel technique uses high hydrostatic pressure to increase cell permeability, resulting in very high extraction yields in extremely short times.[3]
-
Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically CO2, as the solvent.[3][7] By modifying pressure and temperature, the solvent properties can be tuned for high selectivity.[7] The use of co-solvents like methanol or ethanol is often required to efficiently extract polar compounds like berberine.[7][8]
-
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent use.[3]
Quantitative Data Summary
The efficiency of different extraction methods can vary significantly based on the plant material, solvent, and other process parameters. The following table summarizes quantitative data from various studies to facilitate comparison.
| Plant Source | Method | Key Parameters | Yield | Purity | Reference |
| Tinospora cordifolia | MAE | 60% irradiation power, 80% ethanol, 3 min | 1.66% (w/w) | Not specified | [2][3] |
| Tinospora cordifolia | Soxhlet | 3 hours | 1.04% (w/w) | Not specified | [2][3] |
| Tinospora cordifolia | Maceration | 7 days | 0.28% (w/w) | Not specified | [2][3] |
| Phellodendron bark | UAE | Methanol acidified with HCl | ~100 mg/g | Not specified | [2][3] |
| Phellodendron bark | Distillation | Not specified | ~50 mg/g | Not specified | [2][3] |
| Phellodendron bark | Soxhlet | Not specified | ~40 mg/g | Not specified | [2][3] |
| Cortex phellodendri | UPE | 69.1% ethanol, 243.3 MPa, 2 min | 7.70 mg/g | Not specified | [3] |
| Cortex phellodendri | MAE | Not specified | 6.0 mg/g | Not specified | [3] |
| Cortex phellodendri | UAE | Not specified | 5.61 mg/g | Not specified | [3] |
| Coscinium fenestratum | UAE | 60% Lactic Acid, 66°C, 20 min | 38.23 mg/g | Not specified | [9][10] |
| Coptis chinensis | SFE | CO2 + 1,2-propanediol modifier, 200 bar, 3h | 6.91% (w/w) | Not specified | [11] |
| Berberis Vulgaris | SFE | 300-400 bar, 40-75 min | >400 µg/g | Not specified | [12] |
| Coscinium fenestratum | Cold Maceration | Methanol, -20°C, Shade-dried material | 4.06% (w/w) | Not specified | [6] |
| Coptis chinensis | Acid-Alkali | 0.4% H2SO4, pH adjusted with lime & HCl | 8.4% extraction rate | 7.27% | [2] |
| C. phellodendri | Aptamer SPE | Post-extraction purification | Not specified | 98.7% | [2] |
Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for four common berberine extraction methods.
Protocol 1: Conventional Cold Solvent Extraction (Maceration)
This protocol is based on the principle of extracting berberine by soaking the plant material in a solvent at a low temperature, which can minimize the degradation of heat-sensitive compounds.[6]
Materials:
-
Dried and powdered plant material (e.g., Berberis root, Coptis rhizome).
-
Methanol (HPLC grade).
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper).
-
Refrigerator or cold room (-20°C).
Procedure:
-
Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Maceration: Place the powder in a suitable flask and add 100 mL of methanol (1:10 solid-to-liquid ratio). Seal the flask to prevent solvent evaporation.
-
Incubation: Place the flask in a refrigerator at -20°C for 48-72 hours.[6] Agitate the mixture periodically (e.g., once every 12 hours) to enhance extraction.
-
Filtration: After incubation, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Re-extraction (Optional): To maximize yield, the residue can be re-extracted with a fresh portion of solvent.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at a low temperature (<40°C) to remove the methanol.
-
Drying: The resulting crude extract can be further dried in a vacuum oven to obtain a solid powder.
-
Storage: Store the dried extract in a desiccator, protected from light.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic waves to accelerate the extraction process, offering higher efficiency and shorter processing times compared to conventional methods.[2]
Materials:
-
Dried and powdered plant material.
-
Solvent (e.g., 60% ethanol, 60% lactic acid, or acidified methanol).[2][3][10]
-
Ultrasonic bath or probe sonicator.
-
Temperature control system (water bath).
-
Filtration apparatus.
-
Centrifuge.
-
Rotary evaporator.
Procedure:
-
Preparation: Weigh 5 g of powdered plant material.
-
Mixing: Place the powder in a beaker or flask and add 86.25 mL of 60% (w/w) lactic acid (for a 17.25 mL/g liquid-to-solid ratio, as an example).[10]
-
Sonication: Place the vessel in an ultrasonic bath with temperature control set to 66°C.[10] Apply ultrasound for 20-45 minutes.[2][10] If using a probe sonicator, ensure the probe is submerged in the slurry and operate at a specified power.
-
Separation: After sonication, centrifuge the mixture (e.g., 4000 rpm for 15 minutes) to pellet the solid residue.
-
Collection: Decant the supernatant (the extract). For higher recovery, the residue can be washed with a small volume of fresh solvent, centrifuged again, and the supernatants combined.
-
Filtration: Filter the combined supernatant to remove any remaining fine particles.
-
Solvent Removal/Purification: Concentrate the extract using a rotary evaporator. If an acidic solvent was used, further purification steps like pH adjustment and precipitation or solid-phase extraction may be necessary to isolate berberine.[2]
-
Drying & Storage: Dry the final product and store it away from light.
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol uses microwave energy for rapid and efficient extraction, significantly reducing time and solvent volume.[3]
Materials:
-
Dried and powdered plant material.
-
Solvent (e.g., 80% ethanol).[3]
-
Microwave extraction system (with power and temperature control).
-
Extraction vessel (microwave-transparent).
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Preparation: Weigh 2 g of powdered plant material and place it into the microwave extraction vessel.
-
Solvent Addition: Add 40 mL of 80% ethanol (1:20 solid-to-liquid ratio).
-
Extraction: Seal the vessel and place it in the microwave extractor. Set the parameters (e.g., 60% irradiation power, 3 minutes extraction time).[3] The system will control the temperature and pressure rise.
-
Cooling: After the extraction cycle is complete, allow the vessel to cool to a safe temperature before opening.
-
Filtration: Filter the mixture to separate the extract from the plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Solvent Evaporation: Combine the filtrates and remove the solvent using a rotary evaporator.
-
Drying: Dry the crude extract in a vacuum oven.
-
Storage: Store the final product in a cool, dark, and dry place.
Protocol 4: Supercritical Fluid Extraction (SFE)
This protocol describes a green extraction method using supercritical CO2, which is non-toxic and easily removed, leaving a solvent-free extract. A polar co-solvent is necessary for the efficient extraction of berberine.[11]
Materials:
-
Dried, powdered, and sieved plant material (e.g., Coptis chinensis rhizome).
-
Supercritical fluid extractor system.
-
High-purity CO2.
-
Co-solvent/modifier (e.g., methanol, ethanol, or 1,2-propanediol).[8]
-
Collection vials.
Procedure:
-
Preparation: Load a specific amount (e.g., 10 g) of powdered plant material into the extraction vessel.
-
System Setup: Set the system parameters. For example:
-
Pressurization: Pump CO2 into the extraction vessel until the desired pressure and temperature are reached and stabilized, achieving a supercritical state.
-
Extraction: Begin the flow of supercritical CO2 (mixed with the co-solvent) through the extraction vessel. The extraction can be run in dynamic mode (continuous flow) for a set duration (e.g., 3 hours).[11]
-
Collection: The supercritical fluid containing the extracted berberine flows to a separator vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, precipitating the extract. The gaseous CO2 is then recycled or vented.
-
Depressurization: After the extraction is complete, slowly and safely depressurize the extraction vessel.
-
Product Recovery: Collect the crude extract from the separator. The extract may need further purification to isolate berberine from other co-extracted compounds.
-
Storage: Store the extract in an airtight container, protected from light.
References
- 1. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. helvietmed.org [helvietmed.org]
- 11. researchgate.net [researchgate.net]
- 12. Study and optimization of berberine extraction conditions from barberry root by supercritical carbon dioxide [journals.rifst.ac.ir]
Application Notes and Protocols for the HPLC Quantification of Berberine in Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berberine (B55584), an isoquinoline (B145761) alkaloid, is a prominent bioactive compound found in several medicinal plants, including those of the Berberis species. It is renowned for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and blood sugar-regulating effects.[1] Accurate and precise quantification of berberine in plant extracts and herbal formulations is crucial for quality control, standardization, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a reliable and widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.[2]
This document provides detailed application notes and protocols for the quantification of berberine in extracts using a validated Reversed-Phase HPLC (RP-HPLC) method.
Principle of the Method
The method utilizes RP-HPLC with a C18 column to separate berberine from other components in the extract. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase. An isocratic or gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and an acidic aqueous buffer allows for the effective separation of berberine. Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector at the maximum absorption wavelength of berberine, which is in the range of 265-350 nm.[3][4][5][6] Quantification is carried out by comparing the peak area of berberine in the sample chromatogram with that of a known concentration of a berberine standard.
Experimental Protocols
Materials and Reagents
-
Berberine standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade water (Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), Orthophosphoric acid, or Potassium dihydrogen phosphate (B84403) (for mobile phase preparation)
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of berberine standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[5][7] This stock solution should be stored at 4°C, protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or methanol to obtain concentrations ranging from, for example, 1 µg/mL to 200 µg/mL.[8] These solutions are used to construct the calibration curve.
Preparation of Sample Solutions (from Plant Extract)
-
Extraction: Accurately weigh a specific amount of the dried and powdered plant material (e.g., 100 mg of extract or 1.5 g of crude herb powder).[2][3]
-
Transfer the weighed sample to a suitable flask and add a defined volume of methanol (e.g., 50 mL).[7]
-
Sonication or Reflux: Extract the berberine by either sonicating the mixture for a specified period (e.g., 30 minutes) or by refluxing for 1 hour.[7] For reflux extraction, the mixture can be heated over a water bath.[2][7]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 or an equivalent filter paper.[2]
-
Dilution and Filtration: The filtrate may be concentrated and then reconstituted in a known volume of methanol or mobile phase.[7] Further dilute the extract solution as necessary to bring the berberine concentration within the linear range of the calibration curve. Before injection into the HPLC system, filter the final diluted sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2][8]
HPLC Chromatographic Conditions
The following table summarizes typical HPLC conditions for berberine quantification. These parameters may need to be optimized depending on the specific instrument, column, and sample matrix.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | A: AcetonitrileB: Water with an acidifier (e.g., 0.1% TFA, 0.1% H₃PO₄, or phosphate buffer pH 2.5)[2][3][6] |
| Elution Mode | Isocratic (e.g., Acetonitrile:Buffer 40:60 v/v) or Gradient[3][5] |
| Flow Rate | 1.0 mL/min[3][5][6] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 - 20 µL[3][8] |
| Detection Wavelength | 265 nm, 346 nm, or 350 nm[2][3][6] |
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the quantitative data from various validated HPLC methods for berberine analysis, providing a comprehensive overview for easy comparison.
Table 1: Chromatographic and Linearity Data
| Method Reference | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Retention Time (min) |
| Method A[3] | 0.2 - 150 | Not explicitly stated, but linearity was found | ~4.5 (inferred from chromatogram) |
| Method B[5] | 5 - 500 | 0.998 ± 0.0011 | 10.0 ± 0.4 |
| Method C | 5 - 50 | 0.9999 | Not specified |
| Method D | 20 - 640 | 0.999 | 8.35 |
| Method E[9] | 2 - 12 | 0.997 | 5.003 |
Table 2: Sensitivity and Recovery Data
| Method Reference | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Method A[3] | 1 ng on column (0.1 µg/mL) | 2 ng on column (0.2 µg/mL) | Not specified |
| Method B[5] | 1.5 µg/mL | 5.3 µg/mL | 94.6 - 103.1 |
| Method C | 5 ppm | 5 ppm | Not specified |
| Method D[10] | 0.8 µg/mL | 1.7 µg/mL | 99.38 |
| Method E[9] | 0.488 µg/mL | 1.478 µg/mL | 92 - 98 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of berberine in plant extracts using HPLC.
Caption: Workflow for Berberine Quantification by HPLC.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of berberine in various extracts. The protocol is straightforward, and the validation data from multiple sources confirm its accuracy, precision, and sensitivity. This application note serves as a comprehensive guide for researchers and professionals in the field of natural product analysis and drug development, enabling the effective quality control and standardization of berberine-containing products. The provided workflow and tabulated data offer a clear and comparative overview to facilitate the implementation of this analytical method.
References
- 1. HPLC Method for Analysis of Berberine on Primesep B Column | SIELC Technologies [sielc.com]
- 2. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gigvvy.com [gigvvy.com]
- 4. Optimized HPLC extraction method of quercetin and berberine based on response surface analysis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04384C [pubs.rsc.org]
- 5. akjournals.com [akjournals.com]
- 6. Determination of Berberine Hydrochloride in Zuning Granules by HPLC [yydbzz.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: In Vitro Cell-Based Assays for Berberine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a range of in vitro cell-based assays to evaluate the biological activities of berberine (B55584), a natural isoquinoline (B145761) alkaloid. The protocols are designed to be a practical resource for investigating its anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.
Anticancer Activity of Berberine
Berberine exhibits significant anticancer effects by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest in various cancer cell lines.[1][2][3]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[4][5][6][7] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, T47D, SNU-5) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8][9]
-
Berberine Treatment: Treat the cells with various concentrations of berberine (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.[2][3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of berberine that inhibits 50% of cell growth) can be determined from a dose-response curve.
Data Presentation:
| Cell Line | Berberine Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) | Reference |
| T47D | 25 | 48 | ~50 | 25 | [3] |
| MCF-7 | 25 | 48 | ~50 | 25 | [3] |
| SNU-5 | 48 | Not Specified | ~50 | 48 | [10] |
| SNU-1 | 30 | Not Specified | ~50 | 30 | [11] |
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[4]
Experimental Protocol:
-
Cell Treatment: Seed cells (e.g., SNU-1, A549, PC9) in a 6-well plate and treat with different concentrations of berberine (e.g., 0, 40, 80 µM) for 48 hours.[11][12]
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Data Presentation:
| Cell Line | Berberine Concentration (µM) | Apoptotic Cells (%) | Reference |
| SNU-1 | 30 | ~35 | [11] |
| A549 | 80 | Not Specified | [12] |
| PC9 | 80 | Not Specified | [12] |
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Berberine can induce cell cycle arrest at different phases, which can be analyzed by quantifying the DNA content of the cells using propidium iodide staining.
Experimental Protocol:
-
Cell Treatment: Culture cells (e.g., T47D, MCF-7, L929) with various concentrations of berberine (e.g., 0.005, 0.025, 0.1 mg/mL) for 24 or 48 hours.[13]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Cell Line | Berberine Treatment | Effect on Cell Cycle | Reference |
| T47D | Berberine | G2/M arrest | [3] |
| MCF-7 | Berberine | G0/G1 arrest | [3] |
| L929 | 0.1 mg/mL Berberine | G2/M arrest | [13] |
Signaling Pathway Analysis: Apoptosis
Berberine induces apoptosis through the modulation of several signaling pathways, including the Bcl-2 family proteins and caspases.
Caption: Berberine-induced apoptosis pathway.
Anti-inflammatory Activity of Berberine
Berberine exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways like NF-κB and MAPK.[8][14]
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., IPEC-J2, ARPE-19) and pre-treat with different concentrations of berberine (e.g., 75, 150, 250 µg/mL) for 4 hours.[8]
-
Inflammatory Stimulus: Induce inflammation by treating the cells with lipopolysaccharide (LPS; 5 µg/mL) or TNF-α (10 ng/mL) for a specified time (e.g., 1, 6, or 24 hours).[8][15]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve.
Data Presentation:
| Cell Line | Treatment | IL-6 Reduction | TNF-α Reduction | Reference |
| IPEC-J2 | Berberine + LPS | Significant | Significant | [8] |
| PBMCs | Berberine + LPS | Significant | Significant | [16] |
| ARPE-19 | Berberine + TNF-α | Significant | Not Specified | [15] |
Analysis of NF-κB Signaling Pathway (Western Blot)
Berberine can inhibit the activation of the NF-κB pathway, a key regulator of inflammation. This can be assessed by measuring the phosphorylation of IκBα and the p65 subunit of NF-κB by Western blot.
Experimental Protocol:
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of IκBα and p65.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathway Analysis: NF-κB Inhibition
Berberine inhibits the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes.
Caption: Berberine's inhibition of the NF-κB pathway.
Antidiabetic Activity of Berberine
Berberine has demonstrated antidiabetic effects by improving glucose metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[17]
Glucose Uptake Assay
This assay measures the uptake of glucose into cells, a key process in glucose homeostasis.
Experimental Protocol:
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into adipocytes or use L6 myotubes.
-
Berberine Treatment: Treat the cells with berberine (e.g., 2, 5, 20 µM) for various time points (e.g., 16 hours) in the presence or absence of insulin.[17]
-
Glucose Uptake Measurement: Use a non-metabolizable, radiolabeled glucose analog like 2-deoxy-[³H]-glucose or a fluorescent glucose analog.
-
Lysis and Scintillation Counting/Fluorescence Measurement: Lyse the cells and measure the radioactivity or fluorescence to quantify glucose uptake.
-
Data Analysis: Normalize the glucose uptake to the total protein content.
Data Presentation:
| Cell Line | Berberine Concentration (µM) | Increase in Glucose Uptake | Reference |
| 3T3-L1 adipocytes | 2 | 38.9% (with insulin) | [17] |
| L6 myotubes | 2 | 170% (without insulin) | [17] |
Analysis of AMPK Signaling Pathway (Western Blot)
Berberine activates AMPK, a central regulator of cellular energy metabolism. AMPK activation can be assessed by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., HCT116, LOVO) with berberine (e.g., 30 µM) for different time points (0-24 hours) and prepare cell lysates.[18]
-
Western Blot: Perform Western blotting using primary antibodies against total and phosphorylated AMPK (at Thr172) and ACC (at Ser79).
-
Analysis: Quantify the phosphorylation levels to assess AMPK activation.
Signaling Pathway Analysis: AMPK Activation
Berberine activates the AMPK pathway, leading to enhanced glucose uptake and metabolism.
Caption: Berberine-mediated activation of the AMPK pathway.
Antimicrobial Activity of Berberine
Berberine possesses broad-spectrum antimicrobial activity against various bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus).
-
Serial Dilution: Prepare serial two-fold dilutions of berberine in a suitable broth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of berberine in which no visible bacterial growth is observed.
Data Presentation:
| Bacterial Strain | Berberine MIC (µg/mL) | Reference |
| Streptococcus agalactiae | 78 | [19] |
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. scispace.com [scispace.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jbuon.com [jbuon.com]
- 12. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Berberine on Cell Cycle, DNA, Reactive Oxygen Species, and Apoptosis in L929 Murine Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of AMP-Activated Protein Kinase Is Required for Berberine-Induced Reduction of Atherosclerosis in Mice: The Role of Uncoupling Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Frontiers | Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects [frontiersin.org]
- 17. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial activity and mechanism of berberine against Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of Berberine in Cancer Cell Lines
Introduction
Berberine (B55584), a natural isoquinoline (B145761) alkaloid extracted from plants like Coptis chinensis, has garnered significant attention for its potential as an anticancer agent.[1][2] It exhibits cytotoxic effects across a wide range of cancers by modulating various cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis.[3][4] A crucial metric for quantifying the cytotoxic potential of a compound like berberine is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell proliferation, in vitro. This document provides a summary of reported berberine IC50 values, detailed protocols for its determination using common cytotoxicity assays, and an overview of the key signaling pathways it targets.
Data Presentation: Berberine IC50 Values
The cytotoxic effect of berberine varies significantly among different cancer cell lines. The following table summarizes the IC50 values reported in the literature, as determined primarily by the MTT assay.
| Cancer Type | Cell Line | IC50 Value (µM) | Assay Method |
| Breast Cancer | MCF-7 | 25 - 272.15 | MTT[5][6][7] |
| T47D | 25 | MTT[6][7] | |
| Triple Negative Breast Cancer (TNBC) | HCC70 | 0.19 | MTT[8][9] |
| BT-20 | 0.23 | MTT[8][9] | |
| MDA-MB-468 | 0.48 | MTT[8][9] | |
| MDA-MB-231 | 16.7 | MTT[8] | |
| Colon Cancer | HT29 | 52.37 | MTT[5] |
| Oral Squamous Cell Carcinoma | Tca8113 | 218.52 | MTT[5] |
| Nasopharyngeal Carcinoma | CNE2 | 249.18 | MTT[5] |
| Cervical Carcinoma | Hela | 245.18 | MTT[5] |
Key Signaling Pathways Modulated by Berberine
Berberine exerts its anticancer effects by targeting multiple deregulated signaling pathways.[10] One of the most critical pathways inhibited by berberine is the PI3K/Akt/mTOR cascade, which is a central regulator of cell growth, proliferation, and survival.[2] By suppressing this pathway, berberine can effectively induce apoptosis and inhibit the proliferation of cancer cells.[2]
Caption: Berberine's inhibitory action on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of berberine using a cell-based cytotoxicity assay is a multi-step process. It involves preparing the cells, treating them with a range of berberine concentrations, and finally, measuring cell viability to calculate the IC50.
Caption: A generalized workflow for determining the IC50 value of a compound.
Experimental Protocols
Two of the most common colorimetric assays for in vitro cytotoxicity assessment are the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Materials and Reagents:
-
Berberine (stock solution in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension concentration. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[5][13]
-
Compound Treatment: Prepare serial dilutions of berberine in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and a medium-only well as a blank.
-
Incubation: Incubate the plate for the desired exposure time (commonly 48 or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and return the plate to the incubator for 3-4 hours.[12][13] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a method based on the measurement of cellular protein content, which serves as a proxy for cell number.[14][15] It relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions.[15]
Materials and Reagents:
-
Berberine (stock solution in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
-
Microplate reader (absorbance at 510-565 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT protocol and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of berberine as described in the MTT protocol and incubate for the desired duration (e.g., 48-72 hours).
-
Cell Fixation: After incubation, gently add 100 µL of cold 10% TCA to each well (without removing the supernatant) to fix the cells. Incubate the plate for 1 hour at 4°C.[16][17]
-
Washing: Carefully remove the supernatant and wash the wells five times with 1% acetic acid to remove excess TCA and unbound dye.[17] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.[17]
-
Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[17] Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[14][16]
-
Absorbance Reading: Measure the optical density (OD) at 510 nm (or a range up to 565 nm) using a microplate reader.[15]
Data Analysis and Interpretation
-
Calculate Percent Viability: For each berberine concentration, calculate the percentage of cell viability using the following formula:
-
% Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] x 100 [13]
-
Where OD_Treated is the absorbance of the wells with cells and berberine, OD_Control is the average absorbance of wells with cells but no drug, and OD_Blank is the average absorbance of wells with medium only.
-
-
Determine IC50 Value: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the berberine concentration.[13] A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis to precisely calculate the concentration at which 50% of cell viability is inhibited.[14] This analysis can be performed using software such as GraphPad Prism or SigmaPlot.
References
- 1. dovepress.com [dovepress.com]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine as a Potential Anticancer Agent: A Comprehensive Review [mdpi.com]
- 10. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Berberine's Effects on Diabetes in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from medicinal herbs like Coptis chinensis, has garnered significant attention for its potential therapeutic effects in type 2 diabetes.[1][2] Its multifaceted mechanism of action, including the regulation of glucose and lipid metabolism, improvement of insulin (B600854) sensitivity, and anti-inflammatory properties, makes it a compelling compound for diabetes research.[2][3][4] This document provides detailed application notes and standardized protocols for utilizing animal models to investigate the anti-diabetic effects of berberine, facilitating robust and reproducible preclinical studies.
I. Commonly Used Animal Models
The selection of an appropriate animal model is critical for studying the specific aspects of diabetes and the effects of therapeutic agents like berberine. The most frequently employed models in berberine research include chemically-induced and genetic models of type 2 diabetes.
1. Streptozotocin (STZ)-Induced Diabetic Rats:
-
Description: This is a widely used model of type 1 diabetes, but a combination of a high-fat diet (HFD) followed by a low dose of STZ is commonly used to induce a state of insulin resistance and subsequent hyperglycemia, mimicking the pathophysiology of type 2 diabetes.[1][5]
-
Induction Method: Male Sprague-Dawley or Wistar rats are typically fed a high-fat diet for 4-8 weeks to induce insulin resistance.[1][5] Following this period, a single intraperitoneal injection of a low dose of STZ (e.g., 25-35 mg/kg) is administered to induce partial beta-cell damage.[5][6]
-
Key Features: This model is characterized by hyperglycemia, insulin resistance, and dyslipidemia.[[“]] It is cost-effective and allows for the study of interventions on both insulin sensitivity and beta-cell function.
-
Berberine Studies: Berberine has been shown to significantly reduce blood glucose, improve glucose tolerance, and modulate insulin signaling pathways in this model.[1][8][9]
2. db/db Mice:
-
Description: These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia. They are a well-established model for type 2 diabetes and its complications.
-
Key Features: The db/db mouse model recapitulates many of the metabolic abnormalities observed in human type 2 diabetes, including severe insulin resistance and progressive beta-cell failure.[10]
-
Berberine Studies: Studies using db/db mice have demonstrated that berberine can lower blood glucose, improve insulin sensitivity, and reduce body weight.[11][12] It has also been shown to inhibit hepatic gluconeogenesis in these animals.[10]
3. Zucker Diabetic Fatty (ZDF) Rats:
-
Description: Similar to db/db mice, ZDF rats have a mutation in the leptin receptor gene. They develop obesity, hyperlipidemia, insulin resistance, and progress to overt diabetes.
-
Key Features: This model is particularly useful for studying the progression from prediabetes to diabetes.
-
Berberine Studies: Research in ZDF rats has shown that berberine can delay the onset of diabetes by improving insulin sensitivity and modulating the gut microbiota.[13]
II. Quantitative Data on Berberine's Effects
The following tables summarize the quantitative effects of berberine on key metabolic parameters in different diabetic animal models as reported in various studies.
Table 1: Effects of Berberine on Blood Glucose and Glycosylated Hemoglobin (HbA1c)
| Animal Model | Berberine Dose | Duration | Fasting Blood Glucose Reduction | HbA1c Reduction | Reference |
| STZ-induced diabetic rats | 50 mg/kg/day | 45 days | Significant reduction | Significant reduction | [2] |
| STZ-HFD diabetic rats | 200 mg/kg/day | 4 weeks | From 15.3 ± 1.9 mmol/L to 4.0 ± 0.2 mmol/L | Not Reported | [1] |
| STZ-HFD diabetic rats | 156 mg/kg/day | Not Specified | Significant reduction | Not Reported | [8][9] |
| db/db mice | 560 mg/kg/day | 7 days | Significant reduction | Not Reported | [11][12] |
| Zucker Diabetic Fatty rats | 100 mg/kg/day | 3 weeks | Significant reduction | Not Reported | [13] |
Table 2: Effects of Berberine on Insulin Sensitivity and Lipid Profile
| Animal Model | Berberine Dose | Duration | Effect on Insulin Sensitivity | Effect on Plasma Triglycerides | Reference |
| High-fat diet-fed rats | 380 mg/day | 2 weeks | Improved insulin action | Significant reduction | [11] |
| STZ-HFD diabetic rats | 156 mg/kg/day | Not Specified | Decreased HOMA-IR | Improved plasma hyperlipidemia | [8][9] |
| High-fat diet-fed rats | 380 mg/kg/day | 2 weeks | Improved insulin sensitivity | Significant reduction | [12] |
| Zucker Diabetic Fatty rats | 100 mg/kg/day | 3 weeks | Reduced HOMA-IR | Not Reported | [13] |
III. Experimental Protocols
1. Induction of Type 2 Diabetes in Rats (HFD/STZ Model)
-
Materials:
-
Male Sprague-Dawley rats (7-8 weeks old, 200-250g)
-
High-fat diet (e.g., 63.47% calories from fat)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Standard chow diet
-
-
Protocol:
-
Acclimatize rats for one week on a standard chow diet.
-
Divide rats into a control group (standard diet) and a high-fat diet group.
-
Feed the respective diets for 8 weeks to induce insulin resistance in the HFD group.[5]
-
After 8 weeks, fast the HFD rats for 12 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal injection of STZ (30 mg/kg body weight) to the HFD-fed rats.[5] The control group receives an injection of citrate buffer only.
-
Monitor blood glucose levels 72 hours post-STZ injection. Rats with fasting blood glucose levels above 11.1 mmol/L are considered diabetic.[3]
-
2. Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the body's ability to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose uptake.
-
Protocol:
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Administer a 2 g/kg body weight glucose solution orally via gavage.[5]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose.
-
3. Insulin Tolerance Test (ITT)
-
Purpose: To assess peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.
-
Protocol:
-
Fast the animals for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human regular insulin (0.75 U/kg body weight) via intraperitoneal injection.[5]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Calculate the rate of glucose disappearance as an index of insulin sensitivity.
-
IV. Key Signaling Pathways Modulated by Berberine
Berberine exerts its anti-diabetic effects by modulating several key signaling pathways involved in glucose and lipid metabolism.
1. AMP-Activated Protein Kinase (AMPK) Pathway:
Berberine activates AMPK, a central regulator of cellular energy homeostasis.[1] Activated AMPK enhances glucose uptake in muscle and other tissues, suppresses hepatic gluconeogenesis, and promotes fatty acid oxidation.[11]
Caption: Berberine activates the AMPK pathway.
2. PI3K/Akt Signaling Pathway:
Berberine has been shown to enhance the PI3K/Akt signaling pathway, which is a crucial downstream effector of the insulin receptor.[10] Activation of this pathway promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and adipose tissue.[10]
References
- 1. Berberine improves mesenteric artery insulin sensitivity through up‐regulating insulin receptor‐mediated signalling in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effect and Possible Mechanisms of Berberine in Diabetes-Related Cognitive Impairment: A Systematic Review and Meta-Analysis of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Berberine Improves Glucose Metabolism in Diabetic Rats by Inhibition of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine Ameliorates Spatial Learning Memory Impairment and Modulates Cholinergic Anti-Inflammatory Pathway in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Berberine Slows the Progression of Prediabetes to Diabetes in Zucker Diabetic Fatty Rats by Enhancing Intestinal Secretion of Glucagon-Like Peptide-2 and Improving the Gut Microbiota [frontiersin.org]
Application Notes and Protocols for In Vivo Rodent Studies with Berberine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate dosage and administration of berberine (B55584) in in vivo rodent studies for various research applications, including metabolic diseases, cancer, and neurodegenerative disorders. The information is compiled from a range of preclinical studies to assist in experimental design and execution.
Introduction to Berberine for In Vivo Studies
Berberine is a natural isoquinoline (B145761) alkaloid with a wide range of pharmacological effects, including anti-inflammatory, anti-diabetic, anti-tumor, and neuroprotective properties.[1][2] Its mechanisms of action are multi-targeted, primarily involving the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][3] Berberine's ability to modulate various signaling pathways makes it a compound of significant interest in preclinical research. However, its low oral bioavailability is a critical factor to consider in study design.[4][5]
Recommended Berberine Dosage in Rodent Models
The appropriate dosage of berberine can vary significantly depending on the rodent model, the disease under investigation, and the route of administration. The following tables summarize typical dosage ranges reported in the literature for different research areas.
Table 1: Berberine Dosage for Diabetes and Obesity Models
| Rodent Model | Disease Model | Dosage Range (mg/kg/day) | Administration Route | Duration | Key Findings |
| Rats | High-Fat Diet (HFD)-induced | 100 - 380 | Oral Gavage | 2 - 8 weeks | Reduced body weight, plasma triglycerides, and insulin (B600854) resistance.[6][7] |
| Rats | Streptozotocin (STZ)-induced Diabetes | 100 - 200 | Oral Gavage | 4 - 7 weeks | Decreased fasting blood glucose, improved glucose tolerance, and reduced cholesterol.[6] |
| Mice | HFD-induced Obesity | 100 - 300 | Oral Gavage | 4 - 8 weeks | Attenuated weight gain and inhibited body fat accumulation.[7][8] |
| Hamsters | STZ-induced Diabetes | 150 | Oral Gavage | 9 weeks | Reduced blood glucose, body weight, and inflammatory markers.[6] |
| db/db Mice | Type 2 Diabetes | 210 | Oral Gavage | 4 weeks | Ameliorated hyperglycemia by targeting hepatic glucokinase.[9] |
Table 2: Berberine Dosage for Cancer Models
| Rodent Model | Cancer Model | Dosage Range (mg/kg/day) | Administration Route | Duration | Key Findings |
| Mice | Azoxymethane (AOM)/Dextran Sulfate Sodium (DSS) induced Colorectal Cancer | Not Specified | In diet | Not Specified | 60% reduction in tumor number.[1] |
| Nude Mice | A549 Lung Cancer Xenograft | 100 - 200 | Oral Gavage | Not Specified | Reduced tumor volume by 58-79%.[10] |
| Nude Mice | H1299 Lung Cancer Xenograft | 100 - 200 | Oral Gavage | Not Specified | Reduced tumor volume by 35-62%.[10] |
| Nude Mice | Breast Cancer Xenograft | Not Specified | Not Specified | Not Specified | Reduced tumor volume and weight in a dose-dependent manner.[11] |
| Nude Mice | Liver Cancer Xenograft | Not Specified | Not Specified | Not Specified | Inhibited tumor growth.[12] |
Table 3: Berberine Dosage for Neuroprotection and Neurological Disorder Models
| Rodent Model | Neurological Model | Dosage Range (mg/kg/day) | Administration Route | Duration | Key Findings |
| Rats | Cerebral Ischemia | 10 - 20 | Oral Gavage | 19 days | Improved mitochondrial function and inhibited caspase-3 activation.[2] |
| Rats | 6-Hydroxydopamine (6-OHDA)-induced Parkinson's Disease | 25 - 50 | Intraperitoneal (i.p.) | 3 times, every 24h, pre-lesion | Protected against dopaminergic neuron loss.[13] |
| Mice | Rotenone-induced Parkinson's Disease | 30 - 100 | Oral Gavage | 21 days | Mitigated motor impairments and reduced oxidative stress.[14] |
| Mice | Alzheimer's Disease Model | 25 - 100 | Oral Gavage | Not Specified | Lower dosage (25 mg/kg) showed preferential results in reducing AD pathology.[15] |
| Rats | Ischemic Stroke | 10 - 300 | Oral Gavage, i.p. | Single dose to 28 days | Reduced infarct volume and improved neurological function.[16] |
Experimental Protocols
Preparation of Berberine Solution
Berberine hydrochloride is the most commonly used form and is soluble in water or saline.
-
For Oral Gavage:
-
Weigh the required amount of berberine hydrochloride powder.
-
Dissolve in sterile distilled water or 0.9% saline. A common vehicle is a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) to ensure stability and uniform suspension.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare fresh daily to avoid degradation.
-
-
For Intraperitoneal Injection:
-
Use sterile techniques for preparation.
-
Dissolve berberine hydrochloride in sterile 0.9% saline.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential contaminants before injection.
-
Administration of Berberine
Oral Gavage (p.o.)
Oral gavage is the most common route for administering berberine to mimic clinical usage in humans.
-
Animal Restraint: Gently but firmly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.
-
Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip to prevent esophageal injury. The length should be from the tip of the nose to the last rib.
-
Administration:
-
Measure the correct volume of the berberine solution based on the animal's body weight. The total volume should not exceed 1% of the body weight (e.g., a maximum of 0.2 mL for a 20g mouse).[17]
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the solution.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Intraperitoneal Injection (i.p.)
Intraperitoneal injection offers higher bioavailability compared to oral administration. However, it is also associated with higher toxicity.[2][18]
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is a common method. For rats, firm but gentle handling is required.
-
Injection Site: The injection should be made in the lower quadrant of the abdomen, off the midline, to avoid hitting the bladder or cecum.
-
Administration:
-
Use a sterile syringe and needle (typically 25-27 gauge).
-
Lift the animal's hindquarters slightly to allow the abdominal organs to shift forward.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Pharmacokinetics and Toxicity
-
Bioavailability: Berberine has very low oral bioavailability, reported to be around 0.36% to 0.68% in rats.[4][5] This is largely due to poor absorption and extensive first-pass metabolism in the intestine and liver.[4]
-
Toxicity: The toxicity of berberine is highly dependent on the route of administration.
-
Oral: Oral administration is considered safe, with a very high median lethal dose (LD50). In mice, the oral LD50 was found to be greater than 20.8 g/kg.[18][19]
-
Intraperitoneal (i.p.): The LD50 in mice via i.p. injection is approximately 57.6 mg/kg.[18][20]
-
Intravenous (i.v.): The i.v. route is the most toxic, with an LD50 in mice of around 9.04 mg/kg.[18][20]
-
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by Berberine
Berberine exerts its effects by modulating several key signaling pathways. The diagrams below illustrate some of the most well-documented pathways.
Caption: Key signaling pathways modulated by Berberine.
General Experimental Workflow for In Vivo Rodent Studies
The following diagram outlines a typical workflow for conducting an in vivo study with berberine.
Caption: General workflow for in vivo rodent studies with Berberine.
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine as a multi-target therapeutic agent for obesity: from pharmacological mechanisms to clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multi-Target Potential of Berberine as an Antineoplastic and Antimetastatic Agent: A Special Focus on Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effect of berberine based on experimental animal models of various cancers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 13. Berberine chloride pretreatment exhibits neuroprotective effect against 6-hydroxydopamine-induced neuronal insult in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic potential of berberine against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Berberine ameliorates cellular senescence and extends the lifespan of mice via regulating p16 and cyclin protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Berberine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant attention in biomedical research for its therapeutic potential in various diseases, including cancer, metabolic disorders, and inflammatory conditions. Its mechanism of action often involves the modulation of key cellular signaling pathways. Western blot analysis is a crucial technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of specific proteins within these pathways following berberine treatment. This document provides a detailed protocol for performing Western blot analysis on cells treated with berberine, along with data presentation guidelines and visualizations of relevant signaling pathways and workflows.
Data Presentation: Quantitative Analysis of Berberine's Effects
Berberine has been shown to modulate several key signaling proteins. The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of berberine.
Table 1: Effect of Berberine on Cell Cycle Regulatory Proteins
| Cell Line | Treatment | Protein | Change from Control | Reference |
| HCT 116 | 10.54 µg/mL Berberine for 48h | CCND1 | +95.77% | [1] |
| HCT 116 | 10.54 µg/mL Berberine for 48h | CDK4 | -45.16% | [1] |
| HCT 116 | 10.54 µg/mL Berberine for 48h | TERT | -73.29% | [1] |
| A431 | 15-75 µM Berberine for 72h | p21/Cip1 | Increased | [2] |
| A431 | 15-75 µM Berberine for 72h | p27/Kip1 | Increased | [2] |
| A431 | 15-75 µM Berberine for 72h | Cyclin D1 | Decreased | [2] |
| A431 | 15-75 µM Berberine for 72h | Cyclin E | Decreased | [2] |
| DU145 | 25-100 µM Berberine for 48-72h | p21/Cip1 | Increased | [3] |
| DU145 | 25-100 µM Berberine for 48-72h | p27/Kip1 | Increased | [3] |
Table 2: Effect of Berberine on Apoptosis-Related Proteins
| Cell Line | Treatment | Protein | Change from Control | Reference |
| A431 | 15-75 µM Berberine for 72h | Bax | Increased | [2] |
| A431 | 15-75 µM Berberine for 72h | Bcl-2 | Decreased | [2] |
| A431 | 15-75 µM Berberine for 72h | Cleaved Caspase-3 | Increased | [2] |
| DU145 | 25-100 µM Berberine for 72h | Bax | Increased | [3] |
| DU145 | 25-100 µM Berberine for 72h | Bcl-2 | Decreased | [3] |
| DU145 | 25-100 µM Berberine for 72h | Bcl-xL | Decreased | [3] |
| Multiple | IC50 concentration for 6-36h | BAX | Increased | [4] |
| Multiple | IC50 concentration for 6-36h | BCL-2 | Decreased | [4] |
Table 3: Effect of Berberine on Key Signaling Pathways
| Cell Line | Treatment | Protein Target | Change from Control (p-Protein/Total Protein Ratio) | Reference |
| HCT116 | 30 µM Berberine for 0.5-24h | p-AMPK (Thr172) | Increased (time-dependent) | [5] |
| LOVO | 30 µM Berberine for 0.5-24h | p-AMPK (Thr172) | Increased (time-dependent) | [5] |
| HCT116 | 15-60 µM Berberine for 24-48h | p-mTOR | Decreased (dose-dependent) | [5] |
| A549 | 25 µM Berberine for indicated times | p-ERK1/2 | Increased (time-dependent) | [6] |
| A549 | 25 µM Berberine for indicated times | p-p38 MAPK | Increased (time-dependent) | [6] |
| KM12C | 0-100 µM Berberine | p-mTOR (S2448) | Decreased (dose-dependent) | [7] |
Experimental Protocols
This section provides a detailed methodology for Western blot analysis of cellular lysates after treatment with berberine.
Cell Culture and Berberine Treatment
-
Cell Seeding: Plate cells at an appropriate density in culture dishes to ensure they reach 70-80% confluency at the time of treatment.
-
Berberine Preparation: Prepare a stock solution of berberine (e.g., 10-50 mM in DMSO) and store it at -20°C. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and replace it with the berberine-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest berberine concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
Protein Extraction (Lysis)
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Cell Lysis: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly to shear the DNA.
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysates using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Sample Preparation for Electrophoresis
-
Normalization: Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer.
-
Laemmli Buffer Addition: Add an appropriate volume of Laemmli sample buffer (e.g., 4x or 6x) to the protein lysates.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Final Centrifugation: Centrifuge the samples briefly to pellet any remaining debris.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) from each sample into the wells of a polyacrylamide gel (SDS-PAGE). Also, load a molecular weight marker. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The choice of primary antibody will depend on the target protein being investigated (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, etc.).
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three to five times with TBST for 5-10 minutes each.
Detection and Analysis
-
Chemiluminescent Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or tubulin) to account for variations in protein loading. For phosphorylated proteins, it is best to normalize the phosphorylated protein signal to the total protein signal.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Caption: Key signaling pathways modulated by Berberine.
References
- 1. Berberine Inhibits Telomerase Activity and Induces Cell Cycle Arrest and Telomere Erosion in Colorectal Cancer Cell Line, HCT 116 [mdpi.com]
- 2. Berberine inhibits growth, induces G1 arrest and apoptosis in human epidermoid carcinoma A431 cells by regulating Cdki-Cdk-cyclin cascade, disruption of mitochondrial membrane potential and cleavage of caspase 3 and PARP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Berberine Administration in Animal Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common administration routes for berberine (B55584) in preclinical animal experiments. This document includes a summary of pharmacokinetic data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to guide researchers in their study design.
Introduction
Berberine is an isoquinoline (B145761) alkaloid extracted from various medicinal herbs, including those from the Berberis genus. It has garnered significant attention for its wide range of pharmacological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and lipid-lowering effects[1][2][3]. Despite its therapeutic potential, a primary challenge in the clinical application of berberine is its extremely low oral bioavailability, which is often less than 1%[4][5]. This is largely due to poor absorption, extensive first-pass metabolism in the intestine and liver, and active efflux by transporters like P-glycoprotein[4][5][6]. Therefore, understanding the pharmacokinetics associated with different administration routes is critical for designing effective in vivo studies and interpreting experimental outcomes.
Common Administration Routes and Pharmacokinetic Data
The choice of administration route significantly impacts the bioavailability, tissue distribution, and ultimate pharmacological effect of berberine. The most common routes used in animal research are oral gavage, intraperitoneal injection, and intravenous injection.
Oral gavage is the most common method for administering berberine, as it mimics the intended clinical route of administration in humans. However, it is also the route associated with the lowest bioavailability.
Table 1: Pharmacokinetic Parameters of Berberine Following Oral Gavage in Rats
| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) | Animal Model | Reference |
| 10 | 18.53 ± 0.61 | 0.25 | - | Sprague-Dawley Rats | [4] |
| 48.2 | - | 2.75 ± 2.95 | 0.37 | Sprague-Dawley Rats | [7] |
| 100 | 9.48 ± 3.40 | - | 0.68 | Wistar Rats | [8][9] |
| 200 | 112.30 ± 12.07 | 2.5 | - | - | [4] |
| 200 | - | - | - | Sprague-Dawley Rats | [10][11] |
| 300 | - | - | - | Zucker Diabetic Fatty Rats | [12] |
Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax). '-' indicates data not reported in the cited source.
IP injection bypasses the gastrointestinal tract and first-pass metabolism, leading to higher bioavailability compared to oral administration. This route is often used to study the systemic effects of berberine when direct absorption into the bloodstream is desired. Studies have shown that an intraperitoneal injection can be 10-fold more potent than an intravenous injection for certain effects[13].
Table 2: Dosages for Berberine Following Intraperitoneal Injection in Rats
| Dosage (mg/kg) | Animal Model | Observed Effect | Reference |
| 0.2, 2.0, 20.0 | Rats | Inhibition of small intestine myoelectric activity and transit | [13] |
| 5, 20 | Wistar Rats | Reduction of ketamine/xylazine-induced hyperglycemia | [14] |
| 30 | Sprague-Dawley Rats | Induction of diabetes (as part of a combination) | [11] |
IV injection ensures 100% bioavailability and is the gold standard for pharmacokinetic studies to determine parameters like clearance and volume of distribution. It provides immediate systemic exposure.
Table 3: Pharmacokinetic Parameters of Berberine Following Intravenous Injection in Various Animal Models
| Dosage (mg/kg) | Animal Model | Key Findings | Reference |
| 1.0 | Wistar Rats | Used as a reference to calculate oral bioavailability. | [9] |
| 1.0 (bolus) + 0.2 (infusion/min) | Dogs | Improved left ventricular function. | [15] |
| 2.0 | Rats | Half-life (t1/2) of 5.57 ± 0.83 h. | [7] |
| 2.0 | Mice | Half-life (t1/2) of 6.80 ± 1.31 h. | [7] |
| 4.0 | Sprague-Dawley Rats | Used as a reference for pharmacokinetic modeling. |
Alternative routes are being explored to improve bioavailability or target specific tissues.
-
Subcutaneous (SC) and Intramuscular (IM): These routes are less common but have been documented for veterinary use in dogs and cats at dosages of 0.2-3.0 mg/kg[16].
-
Intranasal and Sublingual: A recent study explored nanoparticle formulations of berberine for intranasal and sublingual administration in rats, which resulted in higher plasma concentrations compared to other routes and showed potential for neuroprotective effects[17].
Experimental Protocols
The following are generalized protocols for common administration routes in rodents. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.
Oral gavage ensures a precise dose is delivered directly to the stomach.
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip).
-
Mice: 18-20 gauge, 1-1.5 inches.
-
Rats: 16-18 gauge, 2-3 inches[18].
-
-
Syringe (sized for the dosing volume).
-
Berberine solution/suspension.
-
Animal scale.
Procedure:
-
Preparation: Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg[18][19]. Prepare the berberine formulation; it is often suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Measurement: Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle; do not insert past this point to avoid stomach perforation[18][20].
-
Restraint: Restrain the animal firmly but gently. For mice, scruff the back of the neck to immobilize the head. For rats, restrain the animal near the thoracic region while supporting the body[18][19]. The head should be extended back slightly to create a straight line through the neck and esophagus.
-
Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and over the base of the tongue into the esophagus. The animal should swallow as the tube passes. The needle should advance easily without resistance[19][20]. If there is any resistance, withdraw and try again.
-
Administration: Once the needle is in place, slowly administer the compound[20].
-
Withdrawal: After administration, gently remove the needle along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 5-10 minutes[18].
Materials:
Procedure:
-
Preparation: Prepare the sterile berberine solution and draw it into the syringe. The maximum injection volume is typically <10 mL/kg[22].
-
Restraint: Restrain the animal in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift away from the injection site.
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen. This helps to avoid puncturing the cecum (on the left side) or the urinary bladder[22].
-
Injection: Clean the site with 70% alcohol. Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall[21][22].
-
Aspiration: Gently pull back on the syringe plunger to aspirate. If no fluid (urine, blood, intestinal contents) enters the syringe, you are in the peritoneal cavity. If fluid appears, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Administration: Inject the solution smoothly and steadily.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse effects.
Key Signaling Pathways and Experimental Workflows
Berberine exerts its effects by modulating multiple intracellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can aid in understanding its mechanism of action and in designing new experiments.
Berberine is well-known for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[1][23]. Activation of AMPK by berberine can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth and proliferation[1][2]. Berberine can also inhibit the Nuclear Factor kappa-B (NF-κB) pathway, a key regulator of inflammation[1][2].
The following diagrams illustrate typical workflows for pharmacokinetic and pharmacodynamic studies involving berberine.
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability study of berberine and the enhancing effects of TPGS on intestinal absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Berberine improves mesenteric artery insulin sensitivity through up‐regulating insulin receptor‐mediated signalling in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of berberine on myoelectric activity and transit of the small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Berberine ameliorates acute hyperglycemia and hypoinsulinemia induced by ketamine/xylazine in rats: role of alpha2 adrenergic receptors, oxidative stress and inflammatory suppressing mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beneficial effects of berberine on hemodynamics during acute ischemic left ventricular failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diabuster injection | Kyoritsu Seiyaku [kyoritsuseiyaku.co.jp]
- 17. The assessment of pharmacokinetics and neuroprotective effect of berberine hydrochloride-embedded albumin nanoparticles via various administration routes: comparative in-vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. research.sdsu.edu [research.sdsu.edu]
- 21. queensu.ca [queensu.ca]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. diabetesjournals.org [diabetesjournals.org]
Detecting Berberine in Biological Samples: A Guide to Analytical Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Berberine (B55584), a naturally occurring isoquinoline (B145761) alkaloid found in several plants of the Berberis genus, has garnered significant scientific interest for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and anti-diabetic properties. To elucidate its mechanisms of action, pharmacokinetic profiles, and therapeutic efficacy, sensitive and reliable analytical methods for the quantification of berberine in biological matrices are essential. This document provides a comprehensive overview of the principal analytical techniques employed for berberine detection, complete with detailed experimental protocols and a summary of quantitative performance data. The methodologies discussed primarily focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are the most prevalent and robust techniques for this application.
Key Analytical Techniques
The quantification of berberine in biological samples such as plasma, serum, urine, and tissue homogenates is predominantly achieved through chromatographic methods. The choice of technique often depends on the required sensitivity, selectivity, and the complexity of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC coupled with an ultraviolet (UV) detector is a widely used method for berberine analysis. It offers good precision and accuracy for relatively high concentrations of the analyte. Detection is typically performed at a wavelength of around 345 nm, which corresponds to one of the maximum absorption wavelengths of berberine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies where berberine concentrations can be very low, LC-MS and LC-MS/MS are the methods of choice. These techniques couple the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer, allowing for the detection of berberine at picogram levels. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for the determination of berberine in different biological samples. This information is crucial for selecting the appropriate method based on the specific requirements of a study.
Table 1: HPLC Methods for Berberine Quantification
| Biological Matrix | Sample Preparation | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Reference |
| Plasma | Protein Precipitation | 0.05 - 5 | 0.05 | > 85 | [1] |
| Urine | Liquid-Liquid Extraction | 0.1 - 10 | 0.1 | > 80 | [1] |
| Tissue | Homogenization & Protein Precipitation | 0.2 - 20 | 0.2 | > 75 |
Table 2: LC-MS and LC-MS/MS Methods for Berberine Quantification
| Biological Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Human Plasma | LC-ESI-MS | 0.020 - 3.0 | 0.020 | Not Reported | [2][3] |
| Rat Plasma | UHPLC-Q-TOF-MS | Not Specified for Quantification | Not Specified | Not Specified | [4] |
| Human Plasma | LC-MS/MS | 0.001 - 0.05 (pg/mL) | 1 (pg/mL) | Not Reported | [5] |
| Rat Plasma | LC-MS/MS | 0.5 - 500 | 0.5 | > 80 | [6][7][8] |
Experimental Protocols
This section provides detailed protocols for the extraction and analysis of berberine from biological samples using HPLC-UV and LC-MS/MS.
Protocol 1: Berberine Quantification in Human Plasma by HPLC-UV
1. Materials and Reagents:
-
Berberine hydrochloride reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Ultrapure water
-
Drug-free human plasma
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)[9]
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50, v/v)[1]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 346 nm
-
Column Temperature: 30°C
Protocol 2: High-Sensitivity Quantification of Berberine in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Berberine hydrochloride reference standard
-
Berberine-d6 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 5 ng/mL berberine-d6).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (2.1 x 50 mm, 1.7 µm)[5]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient to separate berberine from matrix components.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Berberine: m/z 336.1 → 320.1
-
Berberine-d6 (IS): m/z 342.1 → 324.1
-
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the biological context of berberine's action, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for berberine analysis.
Caption: Key signaling pathways modulated by berberine.
Conclusion
The analytical methods detailed in this document provide robust and reliable means for the quantification of berberine in various biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific sensitivity and selectivity requirements of the research. The provided protocols offer a starting point for method development and validation in your laboratory. Understanding the signaling pathways affected by berberine is crucial for interpreting the results of these quantitative analyses in the context of its pharmacological effects.
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Berberine in Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, is a versatile fluorescent probe with a growing number of applications in cellular imaging and analysis. Its intrinsic fluorescence is environmentally sensitive, exhibiting significant enhancement upon binding to various biological macromolecules, making it a valuable tool for fluorescence microscopy. This document provides detailed application notes and protocols for the use of berberine in various fluorescence microscopy studies, including the visualization of cellular organelles and the investigation of critical cellular processes.
Berberine's fluorescence is characterized by a broad excitation spectrum and an emission maximum that can shift depending on its local environment and binding state. This property allows for its use with common light sources and filter sets available on most fluorescence microscopes. A key advantage of berberine is its ability to permeate live cells, enabling real-time imaging of dynamic cellular events.
Spectral Properties and Quantitative Data
Berberine's fluorescence is highly dependent on its environment. In aqueous solutions, its quantum yield is low; however, upon binding to macromolecules such as DNA, RNA, and proteins, or partitioning into hydrophobic environments like lipid droplets and mitochondria, its fluorescence intensity increases significantly.[1][2] This "light-up" property is central to its utility as a fluorescent stain.
| Property | Value |
| Excitation Maxima (λex) | ~345-356 nm and ~416-431 nm (can be excited by common UV and violet laser lines) |
| Emission Maxima (λem) | ~530-556 nm (in aqueous solution), blue-shifts and intensifies upon binding to DNA (~530 nm) and in less polar environments.[1][2][3] |
| Fluorescence Enhancement | Up to 200-fold increase in fluorescence intensity upon binding to DNA.[1] A significant, though less quantified, enhancement is also observed upon mitochondrial and lipid droplet accumulation. A 15-fold increase in fluorescence has been noted in energized mitochondria.[4] |
| Quantum Yield (Φf) | Very low in aqueous solution (~0.00078), increases by an order of magnitude in the presence of β-cyclodextrin (~0.0081) and upon binding to macromolecules.[2] |
Applications in Fluorescence Microscopy
Berberine has been successfully employed to visualize and study a range of cellular components and processes:
-
Nuclear and Nucleic Acid Staining: Due to its ability to intercalate into DNA and RNA, berberine can be used to stain the nucleus and visualize nucleic acid-rich structures. It shows a particular affinity for G-quadruplex structures, which are implicated in cancer and other diseases.[5][6][7]
-
Mitochondrial Staining: Berberine selectively accumulates in mitochondria of living cells, allowing for the visualization of mitochondrial morphology and distribution.[4][8][9]
-
Lipid Droplet Staining: The hydrophobic nature of berberine facilitates its partitioning into lipid droplets, making it a useful probe for studying lipid metabolism.[10][11]
-
Apoptosis and Autophagy Studies: Changes in berberine's fluorescence intensity and localization can be correlated with the induction of apoptosis and autophagy, providing a tool to screen for and study these processes.[12][13][14][15][16][17]
-
Drug Delivery and Uptake: The intrinsic fluorescence of berberine allows for the direct visualization of its cellular uptake and subcellular localization, which is invaluable for drug development and delivery studies.
Experimental Protocols
Protocol 1: General Staining of Live Cells with Berberine
This protocol provides a general guideline for staining live cells with berberine. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Materials:
-
Berberine chloride or sulfate
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or chambered coverglass
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, or TRITC channels, depending on the desired excitation and emission wavelengths)
Procedure:
-
Prepare a 10 mM stock solution of berberine in DMSO. Store the stock solution at -20°C, protected from light.
-
Culture cells to the desired confluency on a live-cell imaging dish or chambered coverglass.
-
Prepare the working staining solution by diluting the berberine stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-50 µM is recommended.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the berberine staining solution to the cells and incubate at 37°C in a CO2 incubator for 15-60 minutes. Incubation time may need to be optimized.
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.
-
Add fresh pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Berberine's green/yellow fluorescence can often be visualized using a standard FITC filter set.
Protocol 2: Staining of Mitochondria in Live Cells
Berberine selectively accumulates in mitochondria, likely driven by the mitochondrial membrane potential.
Materials:
-
Same as Protocol 1
-
MitoTracker™ Red CMXRos (optional, for co-localization)
Procedure:
-
Follow steps 1-3 from Protocol 1, preparing a berberine working solution with a final concentration in the range of 10-50 µM. Some studies have reported using up to 50 µg/mL.[8]
-
Incubate the cells with the berberine staining solution for 30-60 minutes at 37°C.
-
(Optional) For co-localization, co-incubate with a specific mitochondrial probe like MitoTracker™ Red CMXRos according to the manufacturer's protocol.
-
Wash the cells as described in Protocol 1.
-
Image the cells. Berberine will exhibit green/yellow fluorescence in the mitochondria.
Protocol 3: Monitoring Apoptosis with Berberine
Berberine can induce apoptosis in various cancer cell lines. While not a direct apoptosis marker, changes in cell morphology and berberine's fluorescence pattern can be indicative of apoptosis. For quantitative analysis, co-staining with established apoptosis markers is recommended.
Materials:
-
Same as Protocol 1
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit (optional)
Procedure:
-
Induce apoptosis by treating cells with berberine at concentrations typically ranging from 20 µM to 100 µM for 24 to 72 hours.[12][13]
-
Observe morphological changes such as cell shrinkage, membrane blebbing, and nuclear condensation using phase-contrast or DIC microscopy.
-
Visualize berberine's fluorescence. Changes in intracellular distribution or intensity may be observed in apoptotic cells.
-
(Optional but recommended) For quantitative analysis, stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol and analyze by fluorescence microscopy or flow cytometry.[14]
Protocol 4: Visualizing Autophagy Induction
Berberine has been shown to induce autophagy. This can be visualized by observing the formation of autophagosomes. While berberine's fluorescence can indicate its presence, specific autophagy markers are necessary for confirmation.
Materials:
-
Same as Protocol 1
-
Cells stably expressing GFP-LC3 or mCherry-LC3
-
Autophagy inhibitors (e.g., 3-methyladenine) or inducers (e.g., rapamycin) for controls
Procedure:
-
Culture GFP-LC3 or mCherry-LC3 expressing cells.
-
Treat cells with berberine at a concentration known to induce autophagy (e.g., 40-80 µM) for a specified period (e.g., 24-72 hours).[15][16]
-
Fix and permeabilize the cells if necessary for antibody staining, or image live cells.
-
Observe the cells under a fluorescence microscope. The formation of distinct puncta (dots) of GFP-LC3 or mCherry-LC3 indicates the formation of autophagosomes.
-
Berberine's intrinsic fluorescence can be imaged in a separate channel to observe its localization relative to the autophagosomes.
Diagrams of Signaling Pathways and Workflows
Caption: General experimental workflow for staining cells with berberine.
Caption: Berberine's fluorescence is enhanced upon interaction with various cellular components.
Caption: Berberine induces autophagy via the AMPK/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of berberine in Rhizoma coptidis using a β-cyclodextrin-sensitized fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07573F [pubs.rsc.org]
- 3. c-MYC and HIF1α promoter G-quadruplexes dependent metabolic regulation mechanism of berberine in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine derivatives as cationic fluorescent probes for the investigation of the energized state of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberrubine Phosphate: A Selective Fluorescent Probe for Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Berberine Molecular Recognition of the Parallel MYC G-Quadruplex in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Fluorescence microscopy demonstration of mitochondria in tissue culture cells using berberine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Berberine Attenuates Nonalcoholic Hepatic Steatosis by Regulating Lipid Droplet‐Associated Proteins: In Vivo, In Vitro and Molecular Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine regulates lipid metabolism via miR‐192 in porcine oocytes matured in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Berberine’s Impact on Apoptosis, Proliferation, Uptake Efficiency, and Nanoparticle-Based Therapy in DBTRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor Activity of Berberine by Activating Autophagy and Apoptosis in CAL-62 and BHT-101 Anaplastic Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Berberine-induced autophagic cell death by elevating GRP78 levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Berberine Concentration for Anti-Inflammatory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of berberine (B55584) in anti-inflammatory assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended starting concentration range for berberine in anti-inflammatory assays?
A1: The effective concentration of berberine can vary significantly depending on the cell type and the inflammatory stimulus used. Based on published studies, a common starting range for in vitro anti-inflammatory assays is between 1 µM and 50 µM.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific experimental setup.
Q2: I am observing high levels of cell death in my experiments. What could be the cause?
A2: High cell death is likely due to berberine-induced cytotoxicity. The cytotoxic concentration of berberine varies among different cell lines. For instance, the IC50 value has been reported to be approximately 25 µM in T47D and MCF-7 breast cancer cells, while in HeLa cells it is around 245 µM.[4][5]
Troubleshooting Steps:
-
Determine the IC50: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the half-maximal inhibitory concentration (IC50) of berberine in your specific cell line.
-
Lower the Concentration: Select a concentration for your anti-inflammatory assays that is well below the IC50 value. Often, effective anti-inflammatory effects are observed at concentrations that do not significantly impact cell viability.[2]
-
Reduce Incubation Time: Shorten the duration of berberine treatment.
-
Check Vehicle Control: Ensure that the solvent used to dissolve berberine (e.g., DMSO) is not causing cytotoxicity at the final concentration used in the culture medium.
Q3: I am not observing any anti-inflammatory effect with berberine. What are the possible reasons?
A3: Several factors could contribute to a lack of an observable anti-inflammatory effect.
Troubleshooting Steps:
-
Verify Berberine Activity: Ensure the quality and purity of your berberine.
-
Optimize Concentration: You may be using a concentration that is too low. Perform a dose-response experiment to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Check Inflammatory Stimulus: Confirm that your inflammatory stimulus (e.g., LPS, TNF-α) is potent enough to induce a measurable inflammatory response.
-
Pre-incubation Time: The timing of berberine treatment is critical. In many studies, cells are pre-incubated with berberine for a period (e.g., 1-4 hours) before the addition of the inflammatory stimulus.[6]
-
Assay Sensitivity: Ensure your readout assay (e.g., ELISA, qPCR) is sensitive enough to detect changes in the inflammatory markers you are measuring.
Q4: I am having trouble dissolving berberine for my cell culture experiments. What is the best way to prepare a stock solution?
A4: Berberine chloride has limited solubility in aqueous solutions.[7][8]
Protocol for Stock Solution Preparation:
-
Dissolve berberine chloride in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 25-40 mg/mL).[7][9]
-
For experiments, dilute the DMSO stock solution with your cell culture medium to the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
-
It is recommended not to store the aqueous working solution for more than one day.[7]
Data Summary Tables
Table 1: Effective Anti-inflammatory Concentrations of Berberine in Various Cell Lines
| Cell Line | Inflammatory Stimulus | Effective Berberine Concentration | Measured Anti-inflammatory Effect | Reference |
| ARPE-19 | TNF-α (10 ng/mL) | 25 µM | Inhibition of IL-6, IL-8, and MCP-1 production | [1] |
| BEAS-2B | IL-4 + TNF-α | 1 µM | Significant suppression of IL-6 and CCL11 protein levels | [2] |
| THP-1 | LPS (0.5 µg/mL) | 25-50 µM | Attenuated secretion of TNF-α, MCP-1, and IL-6 | [3] |
| Ectopic Endometrial Stromal Cells (EESCs) | LPS (100 ng/ml) | 100-200 µM | Decreased LPS-induced cell proliferation | [10] |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | LPS (5 µg/ml) | 75-250 µg/ml | Reduced expression of IL-1β, IL-6, and TNF-α | [6] |
| Human Gingival Fibroblasts (HGFs) | LPS | 10 µmol L−1 | Inhibited LPS-induced apoptosis signaling pathway activation | [11] |
Table 2: Cytotoxicity of Berberine in Different Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| HeLa | MTT | 283 µM | [12] |
| WRL-68 (normal liver cells) | MTT | 788 µM | [12] |
| Tca8113 | MTT | 218.52 ±18.71 µM | [4] |
| CNE2 | MTT | 249.18 ±18.14 µM | [4] |
| MCF-7 | MTT | 272.15 ±11.06 µM | [4] |
| HT29 | MTT | 52.37 ±3.45 µM | [4] |
| T47D | MTT | 25 µM (after 48h) | [5] |
| MCF-7 | MTT | 25 µM (after 48h) | [5] |
Experimental Protocols
Protocol: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
-
Cell Culture:
-
Culture macrophage cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in appropriate complete medium until they reach 80-90% confluency.
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Berberine Treatment:
-
Prepare a stock solution of berberine in DMSO (e.g., 25 mg/mL).
-
Dilute the berberine stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of berberine or vehicle control.
-
Pre-incubate the cells with berberine for 1-4 hours.
-
-
Inflammatory Stimulation:
-
Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS or culture medium.
-
Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL - 1 µg/mL). Do not add LPS to the negative control wells.
-
-
Incubation:
-
Incubate the plate for a period suitable for the analysis of your target inflammatory markers (e.g., 6-24 hours for cytokine protein analysis by ELISA, or 4-6 hours for gene expression analysis by qPCR).
-
-
Analysis of Inflammatory Markers:
-
ELISA: Collect the cell culture supernatant to measure the concentration of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
qPCR: Lyse the cells to extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of inflammatory genes.
-
Western Blot: Lyse the cells to extract total protein. Perform western blot analysis to measure the protein levels of key signaling molecules in inflammatory pathways (e.g., phosphorylated p65, p38).
-
Visualizations
Caption: Workflow for optimizing berberine concentration in anti-inflammatory assays.
Caption: Berberine inhibits key pro-inflammatory signaling pathways like NF-κB and MAPK.
Caption: A decision tree for troubleshooting common issues in berberine experiments.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Berberine Inhibits Pro-inflammatory Cytokine-induced IL-6 and CCL11 Production via Modulation of STAT6 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Berberine inhibits the LPS-induced proliferation and inflammatory response of stromal cells of adenomyosis tissues mediated by the LPS/TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics profiling reveals berberine-inhibited inflammatory response in human gingival fibroblasts by regulating the LPS-induced apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Oral Bioavailability of Berberine In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low oral bioavailability of berberine (B55584) in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of berberine?
Berberine's low oral bioavailability, often reported to be less than 1%, is attributed to several factors:
-
Poor Absorption: Berberine has low aqueous solubility and is poorly absorbed across the intestinal epithelium.[1][2][3][4]
-
P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-glycoprotein efflux transporter in the intestines, which actively pumps the compound back into the intestinal lumen, limiting its absorption.[5][6][7][8]
-
Rapid Metabolism: Berberine undergoes extensive first-pass metabolism in both the intestine and the liver, primarily by cytochrome P450 (CYP) enzymes.[1][3][9]
-
Gut Microbiota Metabolism: The gut microbiota can metabolize berberine into derivatives like dihydroberberine, which may have different absorption characteristics.[10][11][12][13]
Q2: What are the main strategies to improve the oral bioavailability of berberine?
Several formulation and co-administration strategies have been developed to enhance berberine's bioavailability. These include:
-
Novel Drug Delivery Systems (NDDS): Encapsulating berberine in systems like liposomes, nanoparticles, and self-microemulsifying drug delivery systems (SMEDDS) can improve its solubility and absorption.[1][14][15][16]
-
Phytosome Formulations: Complexing berberine with phospholipids (B1166683) to create phytosomes enhances its lipid solubility and facilitates its transport across the intestinal membrane.[2][17][18][19]
-
Co-administration with P-gp Inhibitors: Using adjuvants that inhibit P-glycoprotein can reduce the efflux of berberine and increase its intracellular concentration.[5][6][7][9]
-
Structural Modification: Synthesizing berberine analogs or derivatives can improve its pharmacokinetic properties.[1][20]
-
Crystal Engineering: Creating co-crystals of berberine with other molecules can enhance its solubility and dissolution rate.[21]
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of berberine in preclinical animal studies.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the administered berberine formulation. | 1. Enhance Solubility: Consider formulating berberine in a vehicle that improves its solubility, such as a self-microemulsifying drug delivery system (SMEDDS) or by creating a salt form with organic acids.[22] |
| Significant P-glycoprotein (P-gp) mediated efflux in the animal model. | 2. Inhibit P-gp Efflux: Co-administer berberine with a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporine A, in your experimental setup.[5][6] Alternatively, utilize formulation excipients with P-gp inhibitory properties like D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS).[23] |
| Rapid metabolism by gut microbiota and hepatic enzymes. | 3. Modulate Gut Microbiota: While complex, consider experimental designs that account for the influence of the gut microbiome. In some cases, antibiotic pre-treatment (for research purposes to establish mechanism) can elucidate the role of gut bacteria.[13] For hepatic metabolism, formulation strategies that promote lymphatic transport can help bypass the first-pass effect.[24] |
| Inadequate analytical sensitivity for detecting low berberine levels. | 4. Optimize Analytical Method: Ensure your analytical method, typically LC-MS/MS, has a sufficiently low limit of quantification (LLOQ) to detect the expected low plasma concentrations of berberine.[25][26] |
Issue 2: High variability in bioavailability results between individual animals.
| Possible Cause | Troubleshooting Step |
| Differences in individual gut microbiota composition and metabolic activity. | 1. Standardize Animal Cohorts: Use animals from the same supplier and batch, and house them under identical conditions to minimize variations in gut flora. Consider fecal microbiota analysis to correlate with bioavailability data.[27] |
| Genetic polymorphisms in drug transporters (e.g., P-gp) or metabolizing enzymes. | 2. Use Genetically Defined Animal Strains: Employ inbred strains of animals to reduce genetic variability in transporters and enzymes. |
| Inconsistent oral gavage technique leading to variable dosing. | 3. Refine Dosing Procedure: Ensure consistent and accurate oral gavage technique. For solid formulations, ensure uniform particle size and dispersion. |
Data on Enhanced Bioavailability of Berberine Formulations
The following table summarizes the reported improvements in the oral bioavailability of berberine using various formulation strategies.
| Formulation Strategy | Fold Increase in Bioavailability (AUC) | Animal Model | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 1.63-fold | Rats | [28][29][30] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 2.42-fold | Rats | [31] |
| Berberine Phytosome (BERBEVIS®) | ~10-fold (on a molar basis) | Humans | [18][32] |
| Berberine Phytosome | 5-fold | Humans | [17][19] |
| Lipid-Polymer Hybrid Nanoparticles (BER-LPHN) | 18-fold | Not Specified | [33][34] |
| Chitosan-Alginate Nanoparticles | 4.10-fold | Wistar Rats | [35] |
| Berberine-Gentisic Acid Salt | 1.8-fold (Peak Plasma Concentration) | Not Specified | [21] |
| Sucrosomial® Berberine | ~8-fold (Plasma Concentration) | Mice | [36] |
| Co-administration with TPGS (P-gp inhibitor) | Not explicitly quantified as fold-increase but showed significant enhancement. | Rats | [23] |
| Berberine Fumarate Salt | 1.278-fold | Rats | [22] |
| Berberine Succinate Salt | 1.313-fold | Rats | [22] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a novel berberine formulation compared to a standard berberine suspension.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.[23][37]
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with standard chow and water ad libitum.
-
Fasting: Fast the animals for 12 hours prior to dosing, with free access to water.[37]
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group A: Control (e.g., Berberine hydrochloride suspension in 0.5% carboxymethylcellulose).
-
Group B: Test (Novel berberine formulation).
-
Group C: Intravenous (for absolute bioavailability determination).
-
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[22]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of berberine in the plasma samples using a validated LC-MS/MS method.[25][26]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. Relative bioavailability is calculated as (AUC_test / AUC_control) * 100.
Protocol 2: Caco-2 Cell Permeability Assay
This in vitro assay is used to assess the intestinal permeability of berberine and the influence of P-gp efflux.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport (Absorption): Add the berberine test solution to the apical (upper) chamber and fresh transport medium to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): Add the berberine test solution to the basolateral chamber and fresh transport medium to the apical chamber.
-
-
P-gp Inhibition (Optional): To investigate the role of P-gp, perform the transport studies in the presence and absence of a P-gp inhibitor (e.g., verapamil) in the apical chamber.[5]
-
Sampling: At specified time intervals, collect samples from the receiver chamber and replace with fresh medium.
-
Sample Analysis: Quantify the concentration of berberine in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[7]
Visualizations
Caption: Factors contributing to the low oral bioavailability of berberine.
References
- 1. Istanbul University Press [iupress.istanbul.edu.tr]
- 2. Berberine HCL vs Phytosome: Which is Right for You? | Wellness Hub [tw.iherb.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. The involvement of P-glycoprotein in berberine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Intestinal Absorption and Pharmacokinetic Modulation of Berberine and Its Metabolites through the Inhibition of P-Glycoprotein and Intestinal Metabolism in Rats Using a Berberine Mixed Micelle Formulation | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: part 2. development of oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Berberine on the Gastrointestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Nanoformulation and Evaluation of Oral Berberine-Loaded Liposomes | MDPI [mdpi.com]
- 16. Frontiers | Nanotechnology-Based Strategies for Berberine Delivery System in Cancer Treatment: Pulling Strings to Keep Berberine in Power [frontiersin.org]
- 17. naturemade.com [naturemade.com]
- 18. enzymedica.com [enzymedica.com]
- 19. naturemade.com [naturemade.com]
- 20. researchgate.net [researchgate.net]
- 21. Improving the oral bioavailability of berberine: A crystal engineering approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation and Evaluation of Antidiabetic Agents of Berberine Organic Acid Salts for Enhancing the Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Determination of berberine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Berberine influences multiple diseases by modifying gut microbiota [frontiersin.org]
- 28. Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. pharmaexcipients.com [pharmaexcipients.com]
- 31. Development of self-microemulsifying drug delivery system for oral bioavailability enhancement of berberine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Development of an Innovative Berberine Food-Grade Formulation with an Ameliorated Absorption: In Vitro Evidence Confirmed by Healthy Human Volunteers Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Overcoming Bioavailability Barriers: Optimized Hybrid Nanocarrier System to Amplify Berberine Absorption via Peyer's Patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Development of Natural Polysaccharide-Based Nanoparticles of Berberine to Enhance Oral Bioavailability: Formulation, Optimization, Ex Vivo, and In Vivo Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. In Vitro and In Vivo Sucrosomial® Berberine Activity on Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 37. tandfonline.com [tandfonline.com]
Technical Support Center: Berberine-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering berberine-induced cytotoxicity in non-cancerous cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of berberine-induced cytotoxicity in non-cancerous cells?
A1: Berberine (B55584) can induce cytotoxicity in non-cancerous cells through several mechanisms, primarily:
-
Induction of Apoptosis: Berberine can trigger programmed cell death by activating caspase cascades (caspase-3, -8, -9), modulating the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and promoting the release of cytochrome c from mitochondria.[1][2]
-
Generation of Reactive Oxygen Species (ROS): It can lead to oxidative stress by increasing the production of ROS.[3][4][5] This can damage cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Berberine can disrupt the mitochondrial membrane potential, inhibit the mitochondrial respiratory chain (specifically Complex I), and interfere with ATP synthesis.[2][6]
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases, most commonly G1/G0 or G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[4][7][8][9]
-
DNA Damage: High concentrations of berberine have been shown to cause DNA damage, including double-strand breaks.[10]
Q2: Is berberine selectively toxic to cancer cells over non-cancerous cells?
A2: Several studies suggest that berberine exhibits a degree of selective cytotoxicity towards cancer cells. For instance, some studies have shown that berberine induces apoptosis in cancer cells at concentrations that do not significantly affect the viability of normal cells.[11][12] For example, berberine was cytotoxic to triple-negative breast cancer cells but had no effect on the viability of normal human breast cells (MCF10A) in a 3D Matrigel model.[11] Similarly, it induced apoptosis in human prostate cancer cells without affecting non-neoplastic human prostate epithelial cells. The IC50 value for the normal liver cell line WRL-68 was significantly higher (788 μM) compared to the HeLa cancer cell line (283 μM), indicating lower toxicity to the non-cancerous cells.[13]
Q3: What are some strategies to mitigate berberine-induced cytotoxicity in my non-cancerous control cells?
A3: To reduce berberine's toxicity in non-cancerous cells, you can consider the following approaches:
-
Co-treatment with Antioxidants: Antioxidants like N-acetylcysteine (NAC) and Vitamin C can be used to counteract berberine-induced ROS production.[14][15] NAC has been shown to attenuate berberine-induced cell death.[16]
-
Dose Optimization: Carefully titrate the concentration of berberine to find a therapeutic window where it exhibits the desired effect on your target (e.g., cancer) cells while minimizing toxicity to non-cancerous controls.
-
Combination Therapy: Combining berberine with other therapeutic agents may allow for a lower, less toxic concentration of berberine to be used.
-
Formulation Strategies: Liposomal encapsulation of berberine, particularly with agents like Vitamin C, has been shown to enhance its specificity towards cancer cells and reduce its impact on normal cells.[17][18]
Troubleshooting Guides
Issue 1: High levels of cell death observed in non-cancerous control cell lines.
-
Question: I am observing significant cytotoxicity in my non-cancerous control cell line when treated with berberine, which is confounding my experimental results. What can I do?
-
Answer:
-
Verify Berberine Concentration: The cytotoxic effects of berberine are dose-dependent.[4] It is crucial to perform a dose-response curve to determine the IC50 value for your specific non-cancerous cell line. Refer to the data table below for reported IC50 values in various cell lines as a starting point.
-
Assess for ROS Production: Berberine is known to induce oxidative stress.[3][4][5] Co-treat your cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells. If it does, ROS-mediated cytotoxicity is likely the primary cause.
-
Check for Apoptosis: Use an Annexin V/PI apoptosis assay to confirm if the cell death is due to apoptosis. If so, you can investigate the expression of key apoptotic proteins (Bax, Bcl-2, caspases) to understand the mechanism.
-
Analyze Cell Cycle Progression: Perform cell cycle analysis using flow cytometry to determine if berberine is causing arrest at a specific phase, which can lead to cell death if prolonged.
-
Consider a Different Non-Cancerous Cell Line: Different cell lines exhibit varying sensitivities to berberine. If feasible, using a more resistant non-cancerous cell line might be an option.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: My cytotoxicity assays with berberine are showing high variability between experiments. How can I improve the reproducibility?
-
Answer:
-
Ensure Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and growth phase of your cells for each experiment.
-
Prepare Fresh Berberine Solutions: Berberine solutions can degrade over time. Prepare fresh solutions from a reliable stock for each experiment.
-
Standardize Treatment Duration: The cytotoxic effects of berberine are time-dependent. Ensure that the incubation time is precisely controlled in all experiments.
-
Use Appropriate Controls: Always include untreated and vehicle-treated (e.g., DMSO) controls to account for any effects of the solvent.
-
Validate Assay Method: Ensure your cytotoxicity assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line and experimental conditions. Consider using a secondary, complementary assay to validate your findings.
-
Issue 3: Difficulty in interpreting the mechanism of cytotoxicity.
-
Question: I see cell death, but I'm unsure of the underlying mechanism. How can I dissect the cytotoxic pathway?
-
Answer:
-
Start with a ROS Assay: Since ROS is a common initiator of berberine's effects, this is a good starting point. Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.
-
Apoptosis vs. Necrosis: Use an Annexin V/PI staining assay to distinguish between apoptosis and necrosis. This will guide your subsequent experiments.
-
Mitochondrial Involvement: Assess mitochondrial health using probes like JC-1 to measure mitochondrial membrane potential.
-
Western Blot Analysis: Profile the expression of key proteins involved in apoptosis (Caspase-3, PARP, Bax, Bcl-2) and cell cycle regulation (p21, p27, cyclins).
-
Signaling Pathway Diagram: Refer to the signaling pathway diagrams provided below to visualize the potential molecular interactions and guide your investigation into specific pathways.
-
Quantitative Data Summary
Table 1: IC50 Values of Berberine in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| WRL-68 | Normal Liver | 788 | [13] |
| MCF-10A | Normal Breast | No significant effect at 5 µM | [11] |
| PWR-1E | Non-neoplastic Prostate Epithelial | No significant effect | [8] |
| HUVEC | Human Umbilical Vein Endothelial | Low cytotoxicity | [10] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [1] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [1] |
| T47D | Breast Cancer | 25 | [10] |
| SK-N-SH (p53-expressing) | Neuroblastoma | 37 | [10] |
| SK-N-MC (p53-deficient) | Neuroblastoma | ≥ 100 | [10] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 ± 0.06 | [11] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 ± 0.10 | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 ± 0.25 | [11] |
Experimental Protocols
Protocol 1: Assessment of Berberine-Induced Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of berberine (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular ROS Production
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with berberine at the desired concentrations and time points.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[3]
-
Fluorescence Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 488 nm and emission at 525 nm.[3][19]
Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with berberine.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the supernatant) by trypsinization and wash them twice with cold PBS.
-
Annexin V/PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[20][21][22][23]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells and treat with berberine for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[7]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[7][8]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Overview of Berberine-Induced Cytotoxicity Pathways.
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Berberine induces apoptosis via ROS generation in PANC-1 and MIA-PaCa2 pancreatic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Graphviz [graphviz.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine Inhibits Human Hepatoma Cell Invasion without Cytotoxicity in Healthy Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vinatura.store [vinatura.store]
- 15. The combination of berberine and irradiation enhances anti-cancer effects via activation of p38 MAPK pathway and ROS generation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dual Role of Vitamin C-Encapsulated Liposomal Berberine in Effective Colon Anticancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Berberine elevates mitochondrial membrane potential and decreases reactive oxygen species by inhibiting the Rho/ROCK pathway in rats with diabetic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Protocol Refinement for Consistent Berberine HPLC Results
Welcome to the technical support center for the HPLC analysis of berberine (B55584). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for achieving reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the most common column type used for berberine HPLC analysis?
A1: The most common stationary phase for berberine analysis is a reversed-phase C18 column.[1][2][3][4] These columns provide good retention and separation of berberine from other components in various sample matrices.
Q2: What is the typical mobile phase composition for berberine HPLC?
A2: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[1][2][3][4] The aqueous phase is often acidified with reagents like phosphoric acid, formic acid, or trifluoroacetic acid to a pH of around 2.5-3.0.[1][2][4] This acidic pH helps to ensure consistent ionization of berberine and improve peak shape.
Q3: What is the optimal detection wavelength for berberine?
A3: Berberine has several absorption maxima. The most commonly used wavelengths for UV detection are around 266 nm, 345 nm, and 350 nm.[1][2][5] The choice of wavelength may depend on the specific matrix and potential interferences.
Q4: How can I improve the peak shape of my berberine chromatogram?
A4: Poor peak shape, such as tailing, is a common issue. To improve it, ensure the mobile phase pH is sufficiently low (around 2.5-3.0) to protonate residual silanol (B1196071) groups on the column, which can cause secondary interactions with the basic berberine molecule.[6][7] Using a well-deactivated, end-capped C18 column can also significantly reduce peak tailing.[8] Additionally, ensure your sample is fully dissolved in the mobile phase and avoid sample overload.
Q5: My berberine retention time is shifting between injections. What could be the cause?
A5: Retention time variability can be caused by several factors.[9][10][11] Check for leaks in the HPLC system, ensure the mobile phase is well-mixed and degassed, and verify that the column is properly equilibrated.[11][12] Temperature fluctuations can also affect retention times, so using a column oven is recommended for consistent results.[9] Inconsistent mobile phase preparation, especially the pH, can also lead to shifts.[10][13]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My berberine peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds like berberine is often due to secondary interactions with the stationary phase. Here’s a step-by-step guide to troubleshoot this issue:
-
Check Mobile Phase pH: Berberine is a basic compound. If the mobile phase pH is not acidic enough, interactions between the analyte and free silanol groups on the silica-based column can occur, leading to tailing.
-
Column Choice and Condition: The type and condition of your column play a crucial role.
-
Solution: Use a high-purity, end-capped C18 column to minimize the number of available silanol groups.[8] If the column is old, it may be degraded; try replacing it with a new one.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Contamination: Buildup of contaminants on the column can also cause peak tailing.
-
Solution: Flush the column with a strong solvent to remove any strongly retained compounds. If this doesn't resolve the issue, consider replacing the guard column or the analytical column.
-
Issue 2: Poor Resolution and Co-eluting Peaks
Q: I am not getting good separation between my berberine peak and other components in the sample. How can I improve the resolution?
A: Poor resolution can be addressed by modifying the mobile phase composition and other chromatographic parameters:
-
Adjust Mobile Phase Strength: The ratio of organic solvent to aqueous buffer affects the retention and separation of compounds.
-
Solution: If using an isocratic method, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation. For complex samples, a gradient elution may be necessary.
-
-
Change Organic Modifier: Sometimes, changing the organic solvent can alter the selectivity of the separation.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa.
-
-
Optimize Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on separation.
-
-
Temperature Control: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.
-
Solution: Use a column oven to maintain a stable temperature. You can also experiment with different temperatures (e.g., 30°C vs. 40°C) to see if it improves your separation.
-
Experimental Protocols
Recommended HPLC Protocol for Berberine Quantification
This protocol provides a starting point for developing a robust HPLC method for the quantification of berberine.
1. Instrumentation and Materials
-
HPLC system with a UV/Vis or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC grade acetonitrile and/or methanol
-
HPLC grade water
-
Phosphoric acid or Formic acid
-
Berberine reference standard
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase
-
Aqueous Phase: Prepare a 0.1% solution of phosphoric acid or formic acid in water. Adjust the pH to 2.5-3.0.
-
Organic Phase: HPLC grade acetonitrile or methanol.
-
Mobile Phase Composition: A common starting point is a mixture of the aqueous and organic phases. The exact ratio will depend on your column and specific application. Refer to the table below for examples.
-
Degassing: Degas the mobile phase using sonication or vacuum filtration before use.
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh about 10 mg of berberine reference standard and dissolve it in a 10 mL volumetric flask with methanol or the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a common method is to extract a known amount of the powdered material with methanol, followed by sonication and filtration through a 0.45 µm syringe filter before injection.[2]
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 345 nm
-
Run Time: Adjust as needed to allow for the elution of all components of interest.
Data Presentation
Table 1: Example Isocratic Mobile Phase Compositions
| Aqueous Phase (pH 2.5-3.0) | Organic Phase | Ratio (v/v) |
| 0.1% Trifluoroacetic Acid in Water | Acetonitrile | 60:40[2][3] |
| 0.1% Orthophosphoric Acid in Water | Acetonitrile | 60:40[14] |
| Water | Acetonitrile | 60:40[15] |
Table 2: Example Gradient Elution Program
| Time (min) | % Aqueous Phase | % Acetonitrile |
| 0 | 90 | 10 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 30 | 90 | 10 |
Visualizations
Caption: A typical workflow for the HPLC analysis of berberine.
Caption: A troubleshooting decision tree for common berberine HPLC issues.
References
- 1. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gigvvy.com [gigvvy.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. moravek.com [moravek.com]
- 8. mastelf.com [mastelf.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. benchchem.com [benchchem.com]
- 15. CN103115987A - Pretreatment method for HPLC (high performance liquid chromatography) detection of berberine hydrochloride tablets - Google Patents [patents.google.com]
Technical Support Center: Enhancing Berberine Stability in Aqueous Solutions
Welcome to the technical support center for berberine (B55584) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and solutions associated with maintaining the stability of berberine in aqueous solutions. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause berberine degradation in aqueous solutions?
A1: The main factors influencing berberine degradation are pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] Berberine is particularly susceptible to degradation under strongly acidic, alkaline, and oxidative conditions.[1][4][5] Photodegradation is also a significant concern, as exposure to UV or simulated sunlight can cause the compound to break down.[2][3][6][7][8]
Q2: How should I properly store solid and aqueous solutions of berberine?
A2: For solid berberine powder, it is recommended to store it in a tightly sealed, light-resistant container in a cool, dry place.[9] For aqueous solutions, short-term storage should be at 2-8°C in the dark. For long-term stability, it is best to prepare aliquots and store them frozen at -20°C or below to prevent repeated freeze-thaw cycles.[9]
Q3: What is the optimal pH range for maintaining berberine stability in a solution?
A3: Berberine exhibits its greatest stability in slightly acidic to neutral pH conditions.[3] Studies have shown that berberine chloride is very stable at a pH range of 3.0 to 7.0, with minimal degradation observed over several months when stored at room temperature or 40°C.[10][11][12] Conversely, significant degradation occurs in strongly acidic (e.g., 1M HCl) and especially alkaline (e.g., 1M NaOH) solutions, particularly when heated.[1]
Q4: My yellow berberine solution is fading or changing color. What does this indicate?
A4: A change in the characteristic yellow color of a berberine solution is often an indicator of degradation. This can be caused by exposure to light (photodegradation) or shifts to an alkaline pH.[2][3] It is crucial to verify the concentration and purity of the solution using an analytical method like HPLC if a color change is observed.
Q5: Can I sterilize my berberine solution by autoclaving?
A5: Autoclaving involves high temperatures (typically 121°C), which can accelerate the degradation of berberine, especially in unfavorable pH conditions. While some studies indicate berberine is stable under dry heat, its stability in an aqueous solution at high temperatures is less certain and depends heavily on the pH.[1] It is recommended to use sterile filtration (e.g., using a 0.22 µm filter) to sterilize berberine solutions to avoid potential thermal degradation.
Troubleshooting Guides
Issue 1: Rapid loss of berberine concentration in my experimental setup (e.g., cell culture medium).
-
Possible Cause: pH of the medium. Standard cell culture media are typically buffered around pH 7.4. While berberine is relatively stable at this pH, prolonged incubation at 37°C can still lead to some degradation.[10][11] More importantly, cellular metabolism can alter the local pH, potentially accelerating degradation.
-
Troubleshooting Steps:
-
Confirm Initial Concentration: Use HPLC to verify the concentration of berberine in your medium immediately after preparation.[1][13]
-
Time-Course Analysis: Measure the berberine concentration at different time points during your experiment to quantify the rate of degradation under your specific conditions.
-
pH Monitoring: Monitor the pH of your culture medium throughout the experiment.
-
Consider a Stabilizer: For cell-based assays, using a freshly prepared solution is ideal. If the experiment is long, consider stabilization strategies like encapsulation in liposomes or nanoparticles, which can protect berberine and provide sustained release.[14][15]
-
Issue 2: Precipitation is observed in my buffered berberine solution.
-
Possible Cause: Low aqueous solubility. Berberine's solubility is pH-dependent and can be influenced by the type and concentration of buffer salts.[10][11] While phosphate (B84403) buffer at pH 7.0 has been shown to enhance solubility compared to other buffers, high concentrations of the drug or buffer salts, or changes in temperature, can lead to precipitation.[10][11]
-
Troubleshooting Steps:
-
Verify Solubility Limits: Check the reported solubility of berberine chloride under your specific conditions (pH, temperature, buffer system).[10]
-
Adjust Concentration: Prepare a more dilute solution if you are near the solubility limit.
-
Optimize Buffer: Experiment with different buffer systems or concentrations.
-
Use a Solubilizing Agent: The use of co-solvents or complexation agents like cyclodextrins has been shown to significantly improve the aqueous solubility of berberine.[10][11]
-
Issue 3: I am seeing inconsistent or non-reproducible results in my bioassays.
-
Possible Cause: Degradation of the berberine stock solution. Inconsistent results are often traced back to instability of the active compound. If the stock solution is not stored properly (e.g., exposed to light, stored at room temperature for extended periods), its concentration will decrease over time, leading to variability in experiments.[9]
-
Troubleshooting Steps:
-
Implement Strict Storage Protocols: Always store stock solutions in amber vials or wrapped in foil at -20°C or below.[9]
-
Prepare Fresh Dilutions: Make fresh working dilutions from a frozen stock aliquot for each experiment. Avoid using old working solutions.
-
Perform Regular Quality Control: Periodically check the concentration of your stock solution via HPLC to ensure it has not degraded.[16]
-
Review Preparation Method: Ensure the solvent used for the stock solution (e.g., methanol, DMSO, water) is appropriate and does not contribute to instability.[16][17]
-
Data Presentation: Summary of Stability Studies
Quantitative data from forced degradation studies are summarized below to provide a clear comparison of berberine's stability under various stress conditions.
Table 1: Effect of pH and Temperature on Berberine Chloride Stability.
| pH Condition | Temperature | Duration | Degradation (%) | Reference |
|---|---|---|---|---|
| pH 1.2 - 9.0 | 25°C & 40°C | 6 months | < 5% | [10][12] |
| 1M HCl | 80°C | 5 hours | ~6% | [1] |
| 1M NaOH | 80°C | 3 hours | ~83% |[1] |
Table 2: Summary of Forced Degradation Studies on Berberine Chloride.
| Stress Condition | Parameters | Degradation (%) | Reference |
|---|---|---|---|
| Acid Hydrolysis | 1M HCl, 80°C, 5h | 6% | [1] |
| Alkali Hydrolysis | 1M NaOH, 80°C, 3h | 83% | [1] |
| Oxidation | 30% H₂O₂, 80°C, 1h | 19% | [1] |
| Dry Heat | 105°C, 12h | Stable | [1] |
| Photolytic (UV) | 254 nm & 365 nm, 24h | Stable* | [1] |
| Water Hydrolysis | Refluxed at 80°C, 4h | Stable |[1] |
*Note: While this specific study found stability under lab UV conditions, other studies strongly indicate that berberine is susceptible to photodegradation under simulated sunlight, which may be more relevant for real-world storage conditions.[3]
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard Berberine Aqueous Solution
-
Materials: Berberine chloride powder, high-purity water (e.g., double distilled or Milli-Q), appropriate buffer salts (e.g., sodium phosphate monobasic and dibasic), pH meter, sterile 0.22 µm syringe filter, amber or foil-wrapped storage tubes.
-
Procedure:
-
Weigh the desired amount of berberine chloride powder in a sterile container.
-
Prepare the desired buffer solution (e.g., 0.05 M phosphate buffer) and adjust to the target pH (e.g., pH 7.0) using a calibrated pH meter.[1]
-
Add the berberine powder to the buffer solution and mix using a magnetic stirrer until fully dissolved. Gentle warming may be used to aid dissolution, but avoid excessive heat.[18]
-
Once dissolved, allow the solution to cool to room temperature.
-
For sterilization, pass the solution through a 0.22 µm syringe filter into a sterile container.
-
Dispense the solution into small-volume aliquots in amber or foil-wrapped tubes to protect from light.
-
-
Storage:
Protocol 2: General Method for Stability Assessment of Berberine by HPLC
This protocol outlines a general stability-indicating HPLC method based on published research.[1][13]
-
Objective: To quantify the concentration of berberine and detect the presence of its degradation products over time under specific stress conditions (e.g., pH, temperature, light exposure).
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm).[1][13]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer. A common composition is Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) in a 25:75 v/v ratio.[1] The mobile phase should be filtered and degassed.
-
Detection Wavelength: ~345 nm.[18]
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Sample Preparation: Prepare berberine solutions and subject them to the desired stress conditions (e.g., incubate at different pH values, temperatures, or light exposures).
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of berberine of known concentrations (e.g., 2-140 µg/mL).[1][13] Inject these standards to generate a calibration curve by plotting peak area against concentration.
-
Analysis: Inject the prepared samples from the stability study onto the HPLC system.
-
Data Interpretation:
-
Calculate the concentration of berberine remaining in each sample using the calibration curve.
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Calculate the percentage of degradation over time compared to the initial (time 0) concentration.
-
-
Visualizations
Caption: Key factors that can lead to the degradation of berberine in aqueous solutions.
Caption: A logical workflow for troubleshooting berberine instability issues in experiments.
Caption: An experimental workflow for conducting a berberine stability study using HPLC.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical characterization of berberine chloride: a perspective in the development of a solution dosage form for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Enhancement of the stability and cytotoxicity of berberine by liposomal nanocarriers for gastric cancer treatment and its application in gummy candy [frontiersin.org]
- 15. Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gigvvy.com [gigvvy.com]
- 17. A Validated Liquid Chromatographic Method for Berberine Analysis in Tissue and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Berberine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with berberine (B55584). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results in berberine experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant batch-to-batch variability in my berberine experiments?
A1: Berberine quality can vary significantly between suppliers. Studies have revealed that many commercially available berberine supplements have low potency, with some containing less than 40% of the labeled amount[1][2]. It is crucial to source high-purity berberine hydrochloride from a reputable chemical supplier and verify its purity and identity if possible.
Q2: What is the optimal solvent and storage condition for berberine?
A2: Berberine chloride is soluble in organic solvents like DMSO and ethanol[3][4]. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Berberine has limited solubility in aqueous buffers, so for in vivo studies or specific assays, it's often dissolved in DMSO first and then diluted in a buffer like PBS. Aqueous solutions of berberine are not recommended for storage for more than a day[3][5]. Store the solid compound at -20°C for long-term stability[4]. Stock solutions in DMSO can also be stored at -20°C.
Q3: Is berberine stable in cell culture media?
A3: Berberine is generally stable under standard cell culture conditions. However, its stability can be affected by factors like pH and light exposure[6][7][8]. It is good practice to prepare fresh dilutions of berberine in your culture medium for each experiment and to protect solutions from light.
Q4: Why are the reported IC50 values for berberine so variable across different studies and cell lines?
A4: The half-maximal inhibitory concentration (IC50) of berberine is highly dependent on the cell line and the experimental conditions. For example, IC50 values can range from 0.19 µM in HCC70 triple-negative breast cancer cells to over 200 µM in other cancer cell lines[9][10][11][12]. This variability is due to differences in cellular uptake, metabolism, and the specific signaling pathways affected in each cell type. The duration of treatment also significantly impacts the IC50 value[11][13].
Troubleshooting Guides
Cell Viability Assays (MTT, CCK-8)
Issue 1: Higher than expected cell viability or an increase in viability at low berberine concentrations.
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Possible Cause 1: Low-quality or degraded berberine. The actual concentration of active berberine may be lower than intended.
-
Solution: Purchase berberine from a reputable source. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Assay interference. Berberine is a yellow compound and may interfere with the colorimetric readout of viability assays, especially at higher concentrations.
-
Solution: Include control wells with berberine in media but without cells to measure background absorbance[14]. Subtract this background from the absorbance of the wells with cells.
-
-
Possible Cause 3: Hormetic effect. Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses.
-
Solution: Expand the range of concentrations tested to capture the full dose-response curve.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before plating and mix the cell suspension between pipetting. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling[15].
-
-
Possible Cause 2: Incomplete formazan (B1609692) solubilization (MTT assay). The purple formazan crystals must be fully dissolved for accurate readings.
-
Solution: Increase the incubation time with the solubilization solution and ensure thorough mixing by shaking or pipetting[2].
-
-
Possible Cause 3: Edge effects. Wells on the edge of the plate are more prone to evaporation, leading to altered cell growth and compound concentrations.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Western Blotting for AMPK Activation
Issue 1: Weak or no phosphorylation of AMPK (p-AMPK) after berberine treatment.
-
Possible Cause 1: Suboptimal berberine concentration or treatment time. AMPK activation is dose- and time-dependent. Phosphorylation can be detected as early as 30 minutes and increase for up to 24 hours in some cell lines[16].
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 2: Poor antibody quality. The primary antibody against p-AMPK may not be specific or sensitive enough.
-
Solution: Use a well-validated antibody from a reputable supplier. Include a positive control, such as AICAR-treated cells, to confirm that the antibody is working[17].
-
-
Possible Cause 3: Issues with protein extraction or sample handling. Phosphatases in the cell lysate can dephosphorylate proteins if not properly inhibited.
-
Solution: Use a lysis buffer containing phosphatase inhibitors. Keep samples on ice or at 4°C throughout the extraction process.
-
Issue 2: Inconsistent p-AMPK/total AMPK ratio.
-
Possible Cause 1: Inaccurate total protein quantification. Errors in protein concentration measurement will lead to unequal loading.
-
Solution: Use a reliable protein quantification method like the BCA assay.
-
-
Possible Cause 2: Stripping and re-probing issues. Inefficient stripping of the first antibody or loss of protein during stripping can affect the signal of the second antibody.
-
Solution: Optimize your stripping protocol or run parallel gels for p-AMPK and total AMPK.
-
Autophagy Assays
Issue 1: Ambiguous results in LC3-II turnover assays.
-
Possible Cause 1: Accumulation of LC3-II may indicate either induction of autophagy or a blockage in autophagic flux. An increase in the LC3-II to LC3-I ratio can mean that more autophagosomes are being formed, or that their degradation is inhibited[13][18].
-
Solution: To distinguish between these possibilities, perform an autophagic flux assay. This involves treating cells with berberine in the presence and absence of lysosomal inhibitors like bafilomycin A1 or chloroquine. A greater increase in LC3-II levels in the presence of the inhibitor compared to berberine alone indicates a functional autophagic flux[18][19].
-
-
Possible Cause 2: Inconsistent p62/SQSTM1 levels. p62 is a protein that is degraded by autophagy, so its levels should decrease with autophagy induction. However, this is not always straightforward.
-
Solution: Correlate p62 levels with LC3-II turnover. An increase in LC3-II with a concomitant decrease in p62 is a good indicator of autophagy induction.
-
Quantitative Data
Table 1: IC50 Values of Berberine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 48 | 218.52 ± 18.71 | [9] |
| CNE2 | Nasopharyngeal Carcinoma | 48 | 249.18 ± 18.14 | [9] |
| MCF-7 | Breast Cancer | 48 | 272.15 ± 11.06 | [9] |
| HeLa | Cervical Carcinoma | 48 | 245.18 ± 17.33 | [9] |
| HT29 | Colon Cancer | 48 | 52.37 ± 3.45 | [9] |
| T47D | Breast Cancer | 48 | 25 | [11] |
| MCF-7 | Breast Cancer | 48 | 25 | [11] |
| HCC70 | Triple-Negative Breast Cancer | Not Specified | 0.19 | [10] |
| BT-20 | Triple-Negative Breast Cancer | Not Specified | 0.23 | [10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 0.48 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 16.7 | [10] |
| CAL-62 | Anaplastic Thyroid Carcinoma | 48 | 40.18 | [13] |
| BHT-101 | Anaplastic Thyroid Carcinoma | 48 | 38.44 | [13] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Berberine Treatment: The next day, treat the cells with a range of berberine concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours)[11].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[20].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well[1][2].
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader[2][20].
Protocol 2: Western Blot for AMPK Activation
-
Cell Treatment and Lysis: Treat cells with berberine at the desired concentration and duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[16].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane[16].
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-AMPK (Thr172) overnight at 4°C[17].
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate[17].
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total AMPK.
Protocol 3: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO2 37°C incubator for 1 hour[15][21].
-
Compound Loading: Load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A, prepared in the assay medium. Berberine or a vehicle control can be added to the appropriate wells before starting the assay.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
Visualizations
Caption: Berberine's effects on key signaling pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Force Degradation Study of Berberine Chloride by Using Stability Indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 9. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor Activity of Berberine by Activating Autophagy and Apoptosis in CAL-62 and BHT-101 Anaplastic Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tabaslab.com [tabaslab.com]
- 16. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Berberine-induced autophagic cell death by elevating GRP78 levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. content.protocols.io [content.protocols.io]
Technical Support Center: Optimization of Berberine Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of berberine (B55584) delivery systems.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation and characterization of berberine-loaded nanocarriers.
| Problem | Potential Causes | Recommended Solutions |
| Low Encapsulation Efficiency (EE%) / Drug Loading (DL%) | Poor affinity of berberine for the carrier material.[1] Drug leakage during formulation. Improper ratio of drug to carrier. Phase separation or drug precipitation. | - Optimize Formulation: Modify the lipid composition; negatively charged lipids can enhance encapsulation of the positively charged berberine.[2][3] For hydrophobic polymers, consider complexing berberine with phospholipids (B1166683) to improve affinity.[1] - Adjust Process Parameters: Optimize the drug-to-lipid/polymer ratio.[4] For methods like thin-film hydration, ensure complete hydration of the lipid film. For emulsion-based methods, optimize the homogenization speed and time. - pH Adjustment: For liposomes, using a pH gradient method can significantly increase entrapment efficiency.[4] |
| Large Particle Size or Polydispersity Index (PDI) | Aggregation of nanoparticles. Improper dispersion of components. Unoptimized process parameters (e.g., homogenization speed, sonication time). Inappropriate surfactant concentration. | - Refine Preparation Method: For high-pressure homogenization, increase the number of cycles or pressure.[5] For sonication, optimize the duration and amplitude. - Surfactant/Stabilizer Optimization: Adjust the concentration and type of surfactant or stabilizer. Polyvinyl alcohol (PVA) concentration can be optimized in solid lipid nanoparticles (SLNs).[6] - Control Formulation Parameters: The amount of lipid can influence particle size; this should be a key parameter in optimization studies.[6] |
| Poor Stability (Aggregation, Drug Leakage) | Suboptimal zeta potential leading to particle aggregation. Physical or chemical degradation of the carrier material. Drug expulsion from the carrier over time. | - Enhance Zeta Potential: A zeta potential of approximately -30 mV suggests good physical stability for SLNs.[7] The choice of surfactants and coating materials (e.g., chitosan) can modulate surface charge. - Lyophilization: Convert liquid nano-dispersions into a dry powder to improve long-term stability.[7] Use cryoprotectants (e.g., carbohydrates) during the process. - Storage Conditions: Store formulations at appropriate temperatures (e.g., 2-8°C for liposomes) to minimize degradation and drug leakage.[8] |
| Inconsistent In Vitro Drug Release Profile | "Burst release" due to surface-adsorbed drug. Incomplete drug encapsulation. Degradation of the carrier matrix. | - Purification: Separate unencapsulated drug from the formulation using methods like dialysis or ultracentrifugation to accurately measure release from the carriers.[9] - Optimize Formulation: A higher lipid concentration can sometimes lead to a more sustained release profile.[10] For thermosensitive nanoparticles, ensure the lipid mixture has an appropriate melting point for temperature-triggered release.[11] - Kinetic Modeling: Fit release data to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[1][6] |
| Low Oral Bioavailability in Preclinical Studies | Poor absorption across the gastrointestinal tract.[12][13] P-glycoprotein (P-gp) mediated efflux.[14] First-pass metabolism.[12] | - Utilize Permeation Enhancers: Formulations like nanoemulsions can significantly improve intestinal permeability.[14][15] - Inhibit P-gp Efflux: Certain excipients used in nanoformulations can inhibit P-gp, thereby increasing intracellular drug concentration. Nanoemulsions have been shown to reduce P-gp efflux of berberine.[14] - Protect from Metabolism: Encapsulation within nanocarriers can protect berberine from enzymatic degradation in the gut.[16] |
Frequently Asked Questions (FAQs)
1. Why is a delivery system needed for berberine?
Berberine, a natural isoquinoline (B145761) alkaloid, has numerous therapeutic properties, including anticancer, anti-inflammatory, and antidiabetic effects.[12][13] However, its clinical application is limited by several factors:
-
Poor water solubility: Especially in its salt form like berberine hydrochloride.[10][17][18]
-
Low oral bioavailability: Often less than 1%, due to poor absorption, rapid metabolism, and systemic elimination.[12][19]
-
P-glycoprotein efflux: It is actively transported out of cells, reducing its intracellular concentration.[14]
Nano-delivery systems are designed to overcome these challenges by improving solubility, protecting berberine from degradation, and enhancing its absorption and bioavailability.[13][20][21][22]
2. What are the common types of nanocarriers used for berberine?
Various nanocarriers have been investigated for berberine delivery, each with its own advantages:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[12][20] They are biodegradable and can improve bioavailability.[23][24]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature. They offer good stability, controlled release, and enhanced bioavailability.[25][26][27]
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA. They allow for sustained drug release and can be functionalized for targeted delivery.[1][12]
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with very small droplet sizes (typically <200 nm). They can significantly enhance the oral bioavailability of poorly soluble drugs.[12][16][20]
-
Micelles and Dendrimers: Self-assembling colloidal structures that can solubilize hydrophobic drugs.[12][20]
3. How do I choose the best preparation method for my berberine formulation?
The choice of method depends on the type of nanocarrier and the desired characteristics:
-
Thin-Film Hydration: A common method for preparing liposomes. It involves dissolving lipids in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous solution of berberine.[10][23]
-
Solvent Injection/Evaporation: Suitable for preparing SLNs and polymeric nanoparticles. The drug and carrier are dissolved in an organic solvent, which is then injected into an aqueous phase (the anti-solvent) to precipitate the nanoparticles.[6][26]
-
High-Pressure Homogenization: Used for producing SLNs and nanoemulsions with small and uniform particle sizes.[5]
-
Reverse Evaporation: A method for preparing liposomes that can yield high encapsulation efficiencies.[24]
4. What are the key characterization techniques for berberine delivery systems?
Essential characterization includes:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). A smaller size and low PDI (<0.3) are generally desirable.[9]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their physical stability in suspension.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation) and quantifying the drug in each fraction using UV-Vis spectrophotometry or HPLC.[9]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[1][28]
-
In Vitro Drug Release: Assessed using methods like dialysis bag diffusion over time in different pH buffers (e.g., pH 1.2, 4.5, 7.4) to simulate physiological conditions.[1][9]
Quantitative Data Summary
The following tables summarize typical physicochemical properties of various berberine-loaded delivery systems reported in the literature.
Table 1: Liposomal Formulations
| Preparation Method | Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | EE% | Reference |
| Thin-Film Hydration | Soyphosphatidylcholine:Cholesterol | ~823 | -1.93 | ~78.4 | [10] |
| pH Gradient | HSPC | 124.1 | N/A | 98.6 | [4] |
| Film Hydration | PDC:CH + Hyaluronic Acid | 520.7 | N/A | 78.1 | [23] |
| Ethanol (B145695) Injection | HSPC, DSPG, SDC, α-TP | 50 - 244 | N/A | 56 - 92 | [9] |
| Reverse Evaporation | Lecithin, Cholesterol | 222.7 - 235.4 | -35.9 to -31.1 | High (not specified) | [24] |
Table 2: Solid Lipid Nanoparticle (SLN) Formulations
| Preparation Method | Lipid | Particle Size (nm) | Zeta Potential (mV) | EE% | DL% | Reference |
| Solvent Evaporation | Stearic Acid, Compritol 888 ATO | 76.8 | +7.87 | 58 | 4.2 | [25][26] |
| Solvent Injection | Stearic Acid | 395 | N/A | 82.44 | N/A | [6] |
| Spray-Drying | Stearic Acid | ~230 | ~-30 | N/A | N/A | [7] |
Table 3: Other Nanoparticle Formulations
| Nanoparticle Type | Preparation Method | Core Materials | Particle Size (nm) | EE% | DL% | Reference |
| Polymeric NP | Coaxial Electrospray | PLA | 265 | 81 | 7.5 | [1] |
| Nanoemulsion | N/A | Labrafil M 1944 CS (oil) | 30.56 | N/A | N/A | [16][29] |
| Nanosuspension | Anti-solvent Precipitation | Berberine (crystalline) | 102.6 | N/A | N/A | [5][30] |
Experimental Protocols
1. Preparation of Berberine Liposomes by Thin-Film Hydration
-
Principle: Lipids are dissolved in an organic solvent, which is then evaporated to create a thin lipid film. The film is subsequently hydrated with an aqueous solution containing berberine, leading to the self-assembly of liposomes.
-
Methodology:
-
Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[23]
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (above the lipid transition temperature, e.g., 60-65°C) to evaporate the solvent completely, forming a thin, uniform lipid film on the flask wall.[9]
-
Hydrate the lipid film with a berberine solution (e.g., berberine dissolved in phosphate-buffered saline, pH 7.4) by rotating the flask at the same temperature for 30-60 minutes.
-
To reduce the size of the multilamellar vesicles formed, the resulting liposome (B1194612) suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.
-
To remove the unencapsulated drug, the liposome suspension is centrifuged using ultracentrifugal filters (e.g., MW cutoff 30,000 Da).[9]
-
2. Preparation of Berberine Solid Lipid Nanoparticles (SLNs) by Solvent Injection
-
Principle: This method relies on the precipitation of nanoparticles from an organic solution upon rapid injection into a non-solvent (aqueous phase) under stirring.
-
Methodology:
-
Dissolve the lipid (e.g., stearic acid) and berberine in a water-miscible organic solvent mixture (e.g., dichloromethane (B109758) and methanol).[6]
-
Prepare an aqueous phase containing a surfactant/stabilizer (e.g., 1% w/v polyvinyl alcohol).
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.
-
Inject the organic phase into the aqueous phase under constant stirring using a mechanical stirrer.
-
Allow the resulting emulsion to cool down to room temperature while stirring, which causes the lipid to recrystallize and form solid nanoparticles.
-
The organic solvent can be removed by evaporation under reduced pressure.
-
3. Characterization: Determination of Encapsulation Efficiency (EE%)
-
Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the free, unencapsulated drug and quantifying both the free and total drug amounts.
-
Methodology:
-
Take a known volume (e.g., 1.0 mL) of the berberine-loaded nanoparticle suspension.[9]
-
Separate the free drug by placing the suspension in an ultracentrifugal filter unit and centrifuging at a high speed (e.g., 4000 rpm for 30 min).[9]
-
Collect the filtrate, which contains the free berberine (C_free).
-
To determine the total amount of berberine (C_total), take another identical volume of the original nanoparticle suspension and disrupt the carriers to release the encapsulated drug. This is typically done by adding a solvent like ethanol that dissolves the lipids/polymers.[9]
-
Quantify the concentration of berberine in both the filtrate (free drug) and the disrupted suspension (total drug) using a UV-Vis spectrophotometer at its maximum absorption wavelength (around 350 nm in ethanol).[9]
-
Calculate the EE% using the following formula: EE% = [(C_total - C_free) / C_total] * 100
-
Visualizations
Signaling Pathways
Berberine exerts its anticancer effects by modulating multiple cellular signaling pathways.[31][32] A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[33]
Caption: Berberine activates AMPK, leading to mTOR inhibition and p53 activation.
This pathway illustrates how berberine can suppress tumor growth by inhibiting the pro-proliferative mTOR pathway and activating the p53 tumor suppressor, ultimately leading to apoptosis and cell cycle arrest.[34]
Experimental Workflows
A logical workflow is crucial for the successful development and optimization of a drug delivery system.
Caption: Workflow for developing a berberine-loaded nanoparticle delivery system.
This diagram shows the logical progression from formulation and optimization, through detailed physicochemical characterization, to preclinical evaluation of the delivery system's efficacy.
Logical Relationships
The core challenge in berberine delivery is overcoming its inherent physicochemical and pharmacokinetic limitations to achieve a therapeutic effect.
Caption: Nanoparticles address the key challenges of poor berberine bioavailability.
References
- 1. Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Composition Allows the Optimization of Berberine Encapsulation in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of Berberine Hydrochloride Liposomes by a New pH Gradient Method [journal11.magtechjournal.com]
- 5. japsonline.com [japsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Solid Lipid Nanoparticles Containing Berberine by Spray-Drying Method | springerprofessional.de [springerprofessional.de]
- 8. archives.ijper.org [archives.ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Nanocarrier Based Delivery of Berberine: A Critical Review on Pharmaceutical and Preclinical Characteristics of the Bioactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Updated Review on Therapeutic Potential and Recent Advances in Drug Delivery of Berberine: Current Status and Future Prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoemulsion-based delivery system for enhanced oral bioavailability and caco-2 cell monolayers permeability of berberine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoemulsion improves hypoglycemic efficacy of berberine by overcoming its gastrointestinal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nano-based delivery systems for berberine: A modern anti-cancer herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Nanocarrier Based Delivery of Berberine: A Critical Review on Pharmaceutical and Preclinical Characteristics of the Bioactive. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. Optimization of Hyaluronate-Based Liposomes to Augment the Oral Delivery and the Bioavailability of Berberine | MDPI [mdpi.com]
- 24. A Novel Delivery System for the Combined Use of Natural Ingredients: The Preparation of Berberine Hydrochloride–Matrine Liposomes and Preliminary Exploration of Their Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterization, pharmacokinetics, and hypoglycemic effect of berberine loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Characterization, pharmacokinetics, and hypoglycemic effect of berberine loaded solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanotechnology-Based Strategies for Berberine Delivery System in Cancer Treatment: Pulling Strings to Keep Berberine in Power - PMC [pmc.ncbi.nlm.nih.gov]
- 28. abap.co.in [abap.co.in]
- 29. researchgate.net [researchgate.net]
- 30. japsonline.com [japsonline.com]
- 31. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 33. diabetesjournals.org [diabetesjournals.org]
- 34. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments involving berberine (B55584).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Physicochemical Properties & Sample Preparation
Question: My berberine won't fully dissolve in aqueous solutions like PBS or cell culture media. What am I doing wrong?
Answer: This is a common issue due to berberine's inherently poor water solubility.[1][2][3] Direct dissolution in aqueous buffers is often inefficient.
Troubleshooting Steps:
-
Use a Co-solvent: First, dissolve berberine in a small amount of an organic solvent like DMSO, ethanol, or methanol (B129727) before making the final dilution in your aqueous buffer.[4] Be sure to calculate the final solvent concentration to minimize solvent-induced artifacts in your experiment and include a vehicle-only control.
-
Salt Form: Ensure you are using a salt form of berberine, such as berberine chloride or sulfate, which has slightly better solubility than the free base.[1]
-
pH Adjustment: Berberine's solubility can be influenced by pH. While its fluorescence is stable across a range of pH values, solubility can vary.[5] Experiment with slight adjustments to your buffer's pH if your experimental parameters allow.
-
Sonication: Gentle sonication can aid in the dissolution of berberine suspensions.
-
Novel Formulations: For in vivo studies, consider advanced formulations like nanoparticles, liposomes, or solid dispersions to improve solubility and bioavailability.[2][4][6][7]
Question: I am seeing inconsistent results between experiments run on different days. Could my berberine stock be degrading?
Answer: Yes, berberine is susceptible to degradation, particularly when exposed to light and high temperatures.[4][7]
Troubleshooting Steps:
-
Proper Storage: Store your solid berberine compound and stock solutions protected from light in a cool, dark place. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
Fresh Preparations: Prepare fresh working solutions from your stock for each experiment to minimize the impact of degradation.
-
Stability Testing: If you suspect degradation, you can perform stability-indicating HPLC analysis to check the purity of your stock solution over time.[8] Stress testing under conditions of high heat and humidity has shown that while berberine chloride dihydrate and tetrahydrate are unstable, a cocrystal form with fumaric acid demonstrates improved stability.[9]
Category 2: In Vitro Experimental Design
Question: What concentration of berberine should I use for my cell culture experiments?
Answer: The effective concentration of berberine is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Steps:
-
Dose-Response Curve: Test a wide range of concentrations (e.g., from 1 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and the effective concentration for your desired biological effect.[10] For example, in Huh7 hepatoma cells, concentrations between 2.5 and 40 µM showed no significant cytotoxicity after 24 hours.[11]
-
Literature Review: Consult the literature for studies using similar cell lines or investigating similar pathways to get a starting range for your dose-response experiments.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve berberine, e.g., DMSO) at the same final concentration used in your berberine-treated samples.
Question: My fluorescence-based assay is giving high background readings after adding berberine. Why is this happening?
Answer: Berberine has intrinsic fluorescent properties, which can interfere with assays that use fluorescent readouts.[5][12]
Troubleshooting Steps:
-
Measure Berberine's Intrinsic Fluorescence: Before your experiment, measure the fluorescence of berberine alone in your assay buffer at the excitation and emission wavelengths of your fluorescent probe. This will determine the extent of the interference. Berberine's fluorescence emission maximum is around 550 nm with an excitation wavelength of 350 nm.[13]
-
Include a "Berberine Only" Control: For your experiment, include a control group that contains cells (or your biological sample) and berberine but not the fluorescent dye/probe. Subtract this background fluorescence from your experimental readings.
-
Use Alternative Assays: If the interference is too high to be corrected by background subtraction, consider using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.
-
Fluorescence Quenching: Be aware that berberine can also act as a fluorescence quencher in some systems.[14]
Category 3: In Vivo Experimental Design
Question: I am not observing the expected therapeutic effects of berberine in my animal model after oral administration. What could be the reason?
Answer: This is a very common pitfall and is primarily due to berberine's extremely low oral bioavailability, often reported as less than 1%.[6][7][15]
Key Factors Affecting Bioavailability:
-
Poor Absorption: Berberine's low aqueous solubility and permeability limit its absorption from the gastrointestinal tract.[3][6]
-
P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-gp efflux pump in the intestines, which actively transports it back into the intestinal lumen, preventing its entry into systemic circulation.[6][15]
-
First-Pass Metabolism: Berberine undergoes extensive metabolism in the intestine and liver, primarily by cytochrome P450 enzymes, before it can reach systemic circulation.[16]
Troubleshooting & Experimental Design Considerations:
-
Route of Administration: While oral gavage is common, consider intraperitoneal (i.p.) injection to bypass the first-pass effect for mechanistic studies. However, be aware that i.v. administration can lead to serious side effects.[16]
-
Dosage: Dosages in animal studies vary widely. For instance, studies in rats have used doses ranging from 150 mg/kg/day to 562.5 mg/kg.[10] The selection of dosages is often based on clinical dosages used in humans, which can be up to 1.5 g per day.[17][18][19]
-
Bioavailability Enhancers: Co-administer berberine with P-gp inhibitors (e.g., quercetin) or absorption enhancers to improve its systemic exposure.[6][20]
-
Advanced Formulations: Utilize novel drug delivery systems like solid lipid nanoparticles (SLNs), which have been shown to improve berberine's absorption and bioavailability.[6][15]
Question: Should I be measuring berberine or its metabolites in my pharmacokinetic studies?
Answer: It is crucial to measure both. Berberine is rapidly and extensively metabolized, and its metabolites, such as demethyleneberberine (B150084) and berberrubine, are pharmacologically active and may contribute significantly to the observed therapeutic effects.[21] Studies have shown that Phase II metabolites are the major forms found in blood circulation after oral administration.[17][22]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Berberine in Rats
| Parameter | Oral Administration (48.2 mg/kg) | Intravenous Administration (4.0 mg/kg) | Reference |
| Absolute Bioavailability | 0.37 ± 0.11% | - | [17][22] |
| Tmax (Time to max concentration) | 2.75 ± 2.95 h | - | [23] |
| Cmax (Max concentration) | Extremely low (e.g., 0.07 nM for 500mg in humans) | - | [16] |
| Metabolism | Extensive first-pass effect in liver and intestine | - | [16] |
| Major Metabolites | Phase II metabolites (e.g., glucuronides) | - | [17][22] |
Table 2: Common Dosage Ranges in Research
| Model | Dosage Range | Administration Route | Reference |
| Rats | 150 - 562.5 mg/kg/day | Oral | [10] |
| Mice | 93.75 - 562.5 mg/kg (bolus) | Oral | [10] |
| Humans (Clinical Trials) | 900 - 2000 mg/day (divided doses) | Oral | [19][24] |
Key Experimental Protocols
Protocol 1: Preparation of Berberine Stock Solution for In Vitro Studies
-
Objective: To prepare a concentrated stock solution of berberine for use in cell culture experiments.
-
Materials:
-
Berberine chloride (or other salt form) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of berberine powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex thoroughly until the berberine is completely dissolved. Gentle warming (to 37°C) or brief sonication may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Quality Control:
-
For the final working concentration in cell culture, ensure the DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).
-
Always run a vehicle control with the same final DMSO concentration as the berberine-treated samples.
-
Protocol 2: Quantification of Berberine in Plasma using LC-MS/MS
-
Objective: To accurately measure the concentration of berberine and its metabolites in animal or human plasma samples.
-
Principle: High-performance liquid chromatography (HPLC) separates berberine from other plasma components, and tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification.
-
Procedure Outline:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL plasma sample, add an internal standard.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile).[25]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC Separation:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient mobile phase, for example, consisting of acetonitrile (B52724) and water with 0.1% formic acid, to elute berberine and its metabolites.[26]
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for berberine and its metabolites in Multiple Reaction Monitoring (MRM) mode for quantification.[26]
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of berberine into blank plasma and processing it alongside the unknown samples.
-
Calculate the concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
-
Visualizations
Caption: A generalized workflow for berberine-related experiments.
Caption: Key barriers limiting the oral bioavailability of berberine.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Bioavailability and hepatoprotection enhancement of berberine and its nanoparticles prepared by liquid antisolvent method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine. Don’t swallow the hype. Or the pill. | Office for Science and Society - McGill University [mcgill.ca]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. Optical sensor for berberine utilizing its intrinsic fluorescence enhanced by the formation of inclusion complex with butylated-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Sucrosomial® Berberine Activity on Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on interaction between plasmid DNA and berberine derivatives with aliphatic chain by fluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Determination of berberine in biological specimen by high performance TLC and fluoro-densitometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of berberine and the study of fluorescence quenching mechanism between berberine and enzyme-catalyzed product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Frontiers | Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases [frontiersin.org]
- 17. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. theanimalnaturopath.com [theanimalnaturopath.com]
- 19. Variability in Potency Among Commercial Preparations of Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. The metabolism of berberine and its contribution to the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. examine.com [examine.com]
- 25. A Validated Liquid Chromatographic Method for Berberine Analysis in Tissue and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Berberine's Anti-Cancer Efficacy in Xenograft Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of berberine's anti-cancer effects demonstrated in various xenograft models. The following sections present quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved, offering a comprehensive overview of berberine's potential as a therapeutic agent.
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has demonstrated significant anti-tumor activity across a spectrum of cancers in preclinical xenograft studies. These models, where human tumor cells are implanted into immunodeficient mice, provide a crucial in vivo platform to evaluate the efficacy and mechanisms of potential anti-cancer compounds. This guide synthesizes findings from multiple studies to validate and compare the anti-cancer effects of berberine.
Quantitative Assessment of Anti-Tumor Effects
The efficacy of berberine in curbing tumor growth has been quantified in various cancer types. The following tables summarize the key findings from different xenograft models, focusing on tumor volume and weight reduction as primary endpoints.
Table 1: Berberine's Effect on Tumor Growth in Glioblastoma Xenograft Models
| Cancer Cell Line | Animal Model | Berberine Dosage | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| U87 & U251 | BALB/c nude mice | 50 mg/kg/day (oral gavage) | 28 days | Significant decrease from day 8 post-implantation | 53.4% (401.2 ± 71.5 mg vs. 860.7 ± 117.1 mg in control) | [1][2] |
Table 2: Berberine's Effect on Tumor Growth in Gastric Cancer Xenograft Models
| Cancer Cell Line | Animal Model | Berberine Dosage | Tumor Growth Inhibition | Reference |
| MGC803 | Nude mice | 100 mg/kg/day (intragastrically) | 48.6% | [3] |
| SGC7901 | Nude mice | 100 mg/kg/day (intragastrically) | 51.3% | [3] |
Table 3: Synergistic Effects of Berberine with Other Anti-Cancer Agents
| Cancer Type | Combination Treatment | Xenograft Model | Key Outcome | Reference |
| Gastric Cancer | Berberine + Erlotinib/Cetuximab | In vivo models | Enhanced anti-tumor activity | [4] |
| Melanoma | Berberine + Doxorubicin | B16F10 xenograft | 85% reduction in tumor volume; 78% reduction in tumor weight | [4] |
| Breast Cancer | Berberine + Tamoxifen | MCF-7/TAM xenograft | Enhanced cytotoxic activity and induction of apoptosis | [5] |
| Prostate Cancer | Berberine + Radiation | LNCaP xenograft | Improved radiation sensitivity | [4] |
Key Signaling Pathways Modulated by Berberine
Berberine exerts its anti-cancer effects by modulating a multitude of signaling pathways crucial for tumor growth, proliferation, and survival. The diagrams below, generated using the DOT language, illustrate some of the key pathways identified in xenograft studies.
Caption: Berberine inhibits angiogenesis by targeting the VEGFR2/ERK pathway.[1][2]
Caption: Berberine inhibits cell proliferation and induces apoptosis via the PI3K/AKT/mTOR pathway.[6]
Caption: Berberine suppresses gastric cancer growth by downregulating the HNF4α/WNT5a/β-catenin pathway.[3]
Experimental Protocols
Standardized methodologies are critical for the reproducibility and validation of scientific findings. Below are detailed protocols for key experiments cited in the validation of berberine's anti-cancer effects.
Glioblastoma Xenograft Model
-
Cell Lines: U87 and U251 human glioblastoma cells.
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: Subcutaneous injection of 2 x 10^6 U87 or U251 cells into the right flank of the mice.
-
Treatment Protocol:
-
When tumors reached a volume of approximately 100 mm³, mice were randomized into a control group and a berberine-treated group.
-
The berberine group received 50 mg/kg of berberine daily via oral gavage for 28 days.[1]
-
The control group received an equivalent volume of the vehicle (e.g., carboxymethylcellulose sodium).[1][2]
-
-
Endpoint Analysis:
-
Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²) / 2.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Tumor tissues were collected for further analysis, such as immunohistochemistry for Ki-67 (a proliferation marker) and CD31 (an angiogenesis marker), and Western blot analysis for protein expression in signaling pathways.[1][7]
-
Gastric Cancer Xenograft Model
-
Cell Lines: MGC803 and SGC7901 human gastric cancer cells.[3]
-
Animal Model: Nude mice.[3]
-
Tumor Implantation: Subcutaneous injection of cancer cells into the mice.
-
Treatment Protocol:
-
Endpoint Analysis:
-
Body weight and tumor volume were monitored throughout the experiment.
-
Tumor and liver tissues were subjected to immunohistochemical staining and Western blot analysis to determine the expression levels of proteins such as HNF4α, WNT5a, and β-catenin.[3]
-
Conclusion
The collective evidence from xenograft models strongly supports the anti-cancer effects of berberine across various malignancies. It consistently demonstrates the ability to inhibit tumor growth and angiogenesis while modulating key signaling pathways involved in cancer progression. Furthermore, berberine shows promise as a synergistic agent that can enhance the efficacy of conventional chemotherapy and targeted therapy. While these preclinical findings are compelling, further clinical trials are necessary to translate these promising results into effective cancer therapies for patients.[8][9]
References
- 1. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Berberine retarded the growth of gastric cancer xenograft tumors by targeting hepatocyte nuclear factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Berberine - The ASCO Post [ascopost.com]
Berberine and Metformin: An In Vitro Comparative Analysis
An objective comparison of the in vitro mechanisms and efficacy of berberine (B55584) and metformin (B114582), supported by experimental data, for researchers, scientists, and drug development professionals.
Berberine, a natural isoquinoline (B145761) alkaloid, and metformin, a synthetic biguanide, are both widely recognized for their therapeutic potential in metabolic diseases, particularly type 2 diabetes. While their clinical applications overlap, a detailed understanding of their direct cellular and molecular actions is crucial for targeted drug development and research. This guide provides a comparative in vitro analysis of berberine and metformin, focusing on their effects on key signaling pathways, glucose and lipid metabolism, and cellular proliferation.
Core Mechanisms of Action: A Tale of Two Molecules at the Mitochondrion
Both berberine and metformin share a primary mechanism of action: the inhibition of complex I of the mitochondrial respiratory chain.[1][2] This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio.[2][3] The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][4] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
While this central mechanism is shared, nuances in their interactions with cellular machinery lead to distinct and sometimes synergistic effects. In vitro studies have shown that berberine can activate AMPK and exert beneficial metabolic effects in various cell lines, including 3T3-L1 adipocytes and L6 myotubes.[4][5] Similarly, metformin's activation of AMPK is a cornerstone of its glucose-lowering effects observed in vitro.[2] Interestingly, some studies suggest that berberine and metformin may also act through AMPK-independent pathways to promote glucose metabolism.[6]
Data Presentation: Quantitative In Vitro Comparison
The following tables summarize quantitative data from in vitro studies, offering a direct comparison of the efficacy of berberine and metformin on various cellular processes.
Table 1: Cytotoxicity and Lipogenesis in HepG2 Cells
| Compound | IC50 (Cell Viability) | EC50 (Lipid Lowering) | Observations |
| Metformin | 9.819 mM[7][8] | 1.786 mM[7][8] | Reduces total lipid content and triglyceride levels.[7][9] |
| Berberine | 65.83 µM[7][8] | 16.07 µM[7][8] | Reduces total lipid content and triglyceride levels.[7][9] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. A lower IC50 indicates greater potency. EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives a half-maximal response, in this case, lipid lowering.
Table 2: Effects on Glucose Metabolism In Vitro
| Parameter | Cell Line | Metformin Effect | Berberine Effect | Reference |
| Glucose Consumption | HepG2 | Increased | Increased, comparable to metformin | [10] |
| Lactate Release | HepG2 | Increased | Increased, in a dose-dependent manner | [6][11] |
| AMPK Phosphorylation (Thr172) | HepG2 & C2C12 | Increased | Increased | [6][11] |
| ACC Phosphorylation (Ser79) | HepG2 & C2C12 | Increased | Increased | [6][11] |
ACC (Acetyl-CoA Carboxylase) is a downstream target of AMPK. Its phosphorylation is an indicator of AMPK activation.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for comparing berberine and metformin in vitro.
References
- 1. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. brieflands.com [brieflands.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro Synergistic Effect of Metformin and Berberine on High Glucose-induced Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Berberine Salts: Efficacy, Bioavailability, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Berberine (B55584), a naturally occurring isoquinoline (B145761) alkaloid, has garnered significant attention for its therapeutic potential across a spectrum of diseases. However, its clinical utility is often hampered by poor oral bioavailability. The formation of different salt forms is a common strategy to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an objective comparison of the efficacy of various berberine salts, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal form for their studies.
Data Presentation: Pharmacokinetic and Solubility Profiles
The oral bioavailability of berberine is a critical factor influencing its therapeutic efficacy. The following tables summarize the pharmacokinetic parameters and solubility of different berberine salts based on available preclinical data.
Table 1: Comparative Pharmacokinetics of Berberine Salts in Rats
A study in type 2 diabetic rats provided a direct comparison of the oral bioavailability of berberine hydrochloride with several organic acid salts. The results demonstrated that organic acid salts of berberine significantly enhance its absorption compared to the hydrochloride salt.
| Berberine Salt | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-∞) (ng·h/mL) | Relative Bioavailability (%) (vs. Hydrochloride) |
| Hydrochloride (BH) | 500 | 45.3 ± 11.2 | 289.7 ± 71.5 | 100 |
| Fumarate (BF) | 500 | 58.7 ± 13.5 | 370.4 ± 85.9 | 127.8 |
| Malate (BM) | 500 | 48.7 ± 10.8 | 360.2 ± 80.3 | 124.3 |
| Succinate (BS) | 500 | 47.1 ± 10.1 | 380.6 ± 88.1 | 131.3 |
| Citrate (BC) | 500 | 46.2 ± 9.8 | 345.6 ± 75.2 | 119.3 |
Data sourced from a study by Cui et al. (2018). The study was conducted in type 2 diabetic rats.
While not directly compared in the same study, data on the oral bioavailability of berberine sulfate (B86663) in rats is also available.
| Berberine Salt | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) |
| Sulfate | 200 | 25.85 ± 7.34 | 75.83 ± 5.60 |
Data from a study on the tissue distribution of berberine after oral administration.
It is important to note that direct comparison between the two studies is challenging due to different experimental conditions, including the animal model and dosage. However, the data suggests that berberine sulfate also exhibits oral absorption.
Table 2: Comparative Solubility of Berberine Salts
The solubility of berberine salts is a key determinant of their dissolution and subsequent absorption in the gastrointestinal tract.
| Berberine Salt | Solubility | Notes |
| Hydrochloride | Low and pH-dependent | The aqueous solubility at 25°C is approximately 5.27 mM. Solubility is significantly lower in acidic pH.[1] |
| Sulfate | High | Soluble in water (≥27.85 mg/mL).[2] Apparent solubility and dissolution rate are higher than the hydrochloride salt in media resembling gastrointestinal fluids.[2] |
| Organic Acid Salts (Fumarate, Succinate, etc.) | Generally higher than hydrochloride | The formation of salts with organic acids generally improves the aqueous solubility of berberine. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of berberine salts.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of different berberine salts.
Animal Model: Male Sprague-Dawley rats, often with induced type 2 diabetes to mimic a relevant disease model for berberine's therapeutic applications.
Procedure:
-
Animal Acclimatization: Rats are acclimatized for at least one week before the experiment, with free access to a standard diet and water.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Drug Administration: A single oral dose of the respective berberine salt (e.g., 500 mg/kg), suspended in a suitable vehicle like 0.5% carboxymethylcellulose sodium, is administered by gavage.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis.
Quantification of Berberine in Plasma by LC-MS/MS
Objective: To accurately measure the concentration of berberine in plasma samples.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological matrices.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of berberine) to correct for extraction variability.
-
Precipitate plasma proteins by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for berberine and the internal standard.
-
-
Calibration and Quantification: A calibration curve is generated using standards of known berberine concentrations in blank plasma. The concentration of berberine in the unknown samples is then determined from this curve.
Mandatory Visualization
Experimental Workflow for Comparing Berberine Salt Bioavailability
Caption: Workflow for the in vivo comparison of berberine salt bioavailability.
Key Signaling Pathways Modulated by Berberine
References
Cross-Validation of Berberine's Effects Across Diverse Cell Lines: A Comparative Guide
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant attention in oncological research for its demonstrated anti-cancer properties.[1] Its efficacy, however, varies across different cancer types, underscoring the need for a comparative analysis of its effects at the cellular level. This guide provides a cross-validation of berberine's impact on various cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Quantitative Analysis of Berberine's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Berberine exhibits a wide range of cytotoxic effects on different cancer cell lines, as determined by MTT cell viability assays. The IC50 values from various studies are summarized below, highlighting the differential sensitivity of cell lines to berberine treatment.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [2][3][4] |
| HT29 | Colorectal Cancer | 43.77 | [5] |
| HCT116 | Colorectal Cancer | 56.44 | [5] |
| SNU-5 | Gastric Carcinoma | 48 | [6] |
| T47D | Breast Cancer | 25 | [7] |
| MCF-7 | Breast Cancer | 25 | [7] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [2][3][4] |
| A549 | Non-Small Cell Lung | 139.4 | [8] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [2][3][4] |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [2][3][4] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [2][3][4] |
| HepG2 | Liver Cancer | 3,587.9 | [8] |
Note: Variations in IC50 values for the same cell line (e.g., MCF-7) can arise from differences in experimental conditions, such as treatment duration and passage number.
Impact on Cell Cycle Progression
A primary mechanism of berberine's anti-proliferative effect is the induction of cell cycle arrest. However, the specific phase of arrest is cell-type dependent.[3] This targeted disruption of the cell cycle prevents cancer cells from dividing and proliferating.
| Cell Line(s) | Cancer Type(s) | Phase of Arrest | Citation |
| Tca8113, CNE2, Hela, HT29, T47D, SNU-5 | Oral, Nasopharyngeal, Cervical, Colon, Breast, Gastric | G2/M | [2][3][6][7] |
| Murine L1210, BIU-87, T24, A549, MCF-7, Huh7 | Murine Leukemia, Bladder, Lung, Breast, Liver | G0/G1 or G1 | [3][7][9][10][11] |
Induction of Apoptosis: A Common Mechanism
Berberine consistently triggers apoptosis, or programmed cell death, across numerous cancer cell lines.[1][2][4] A frequently observed mechanism is the modulation of the BCL-2 family of proteins, which are central regulators of the mitochondrial apoptosis pathway.[2][3][4]
Key Apoptotic Effects:
-
BCL-2/BAX Regulation: Berberine treatment leads to a significant upregulation of the pro-apoptotic protein BAX and a concurrent downregulation of the anti-apoptotic protein BCL-2.[2][3][4] This shift in the BAX/BCL-2 ratio is a critical step in initiating apoptosis.
-
Caspase Activation: The altered BCL-2/BAX balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases, such as caspase-3 and caspase-9, leading to cell death.[5][6][12]
-
ROS-Mediated Apoptosis: In non-small cell lung cancer cells (A549 and PC9), berberine has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the ROS/ASK1/JNK signaling pathway.[13]
Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures. Below are summaries of the key methodologies employed.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of berberine for a specified duration (e.g., 24 or 48 hours).[2]
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader, which is proportional to the number of viable cells.
-
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Cells are cultured and treated with berberine.
-
Both adherent and floating cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
The fixed cells are washed and then stained with a solution containing PI, a fluorescent intercalating agent that binds to DNA.
-
The DNA content of individual cells is quantified using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
This allows for the quantification of cells in the G0/G1, S, and G2/M phases.[14]
-
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with berberine as required.
-
Cells are harvested and resuspended in a binding buffer.
-
Annexin V conjugated to a fluorochrome (e.g., FITC) is added. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is added, which can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the apoptotic cell population.[2][3]
-
Protein Expression Analysis (Western Blotting)
Western blotting is employed to detect and quantify the levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Procedure:
-
Whole-cell lysates are prepared from berberine-treated and control cells.[2]
-
The total protein concentration is determined.
-
Equal amounts of protein (e.g., 40 mg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[2]
-
The membrane is blocked to prevent non-specific antibody binding and then probed with primary antibodies specific to the target proteins (e.g., BAX, BCL-2, Caspase-3).[2]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the resulting signal is visualized.
-
Conclusion
Berberine demonstrates significant, though variable, anti-cancer activity across a multitude of cell lines. Its primary mechanisms of action involve the induction of cell cycle arrest and the promotion of apoptosis, often through the modulation of the intrinsic mitochondrial pathway. The differential sensitivity highlighted by the IC50 values suggests that the therapeutic potential of berberine may be cancer-type specific. This comparative guide provides a foundational dataset for researchers to inform future investigations into berberine's potential as a candidate for cancer treatment.[3][4]
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Induction of G1 cell cycle arrest and apoptosis by berberine in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berberine induces apoptosis via the mitochondrial pathway in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 13. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Berberine's Clinical Efficacy: A Systematic Review and Meta-Analysis for Researchers
A comprehensive analysis of berberine's performance in clinical trials reveals significant effects on key metabolic markers. This guide provides an objective comparison of berberine (B55584) with placebo and metformin (B114582), supported by quantitative data from meta-analyses and detailed experimental protocols from influential studies.
Berberine, a natural isoquinoline (B145761) alkaloid, has garnered considerable attention within the scientific community for its potential therapeutic benefits in metabolic disorders. This guide synthesizes findings from numerous systematic reviews and meta-analyses of randomized controlled trials to offer researchers, scientists, and drug development professionals a concise overview of berberine's clinical performance. The data presented herein focuses on its impact on glycemic control and lipid metabolism, benchmarked against both placebo and the first-line type 2 diabetes medication, metformin.
Quantitative Efficacy of Berberine: A Comparative Summary
Systematic reviews and meta-analyses consistently demonstrate that berberine significantly improves key metabolic parameters. When compared to placebo, berberine supplementation leads to statistically significant reductions in fasting plasma glucose (FPG), hemoglobin A1c (HbA1c), triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).
In head-to-head comparisons with metformin, berberine shows a comparable hypoglycemic effect. However, some studies suggest that a combination of berberine and metformin may offer superior glycemic control compared to metformin alone. Notably, berberine monotherapy has been observed to have a more pronounced beneficial effect on lipid profiles than metformin.
Below are tables summarizing the quantitative data from meta-analyses, showcasing the weighted mean difference (WMD) or standardized mean difference (SMD) for various metabolic markers.
Table 1: Berberine vs. Placebo - Effects on Glycemic and Lipid Profiles
| Outcome Measure | Number of Trials | Total Participants | Weighted Mean Difference (WMD)/Standardized Mean Difference (SMD) | 95% Confidence Interval |
| Glycemic Control | ||||
| Fasting Plasma Glucose (FPG) | 35 | - | -7.74 mg/dL | -10.79 to -4.70 |
| Hemoglobin A1c (HbA1c) | - | - | -0.73% | -0.97 to -0.51 |
| 2-hour Postprandial Glucose (2hPG) | - | - | -1.26 mmol/L | -1.64 to -0.89 |
| HOMA-IR | - | - | -0.71 | -1.03 to -0.39 |
| Lipid Profile | ||||
| Triglycerides (TG) | 16 | 1421 | -0.32 mmol/L | -0.44 to -0.19 |
| Total Cholesterol (TC) | 15 | 1397 | -0.47 mmol/L | -0.61 to -0.33 |
| LDL-Cholesterol (LDL-C) | 12 | 1224 | -0.45 mmol/L | -0.60 to -0.31 |
| HDL-Cholesterol (HDL-C) | - | - | +0.08 mmol/L (monotherapy) | 0.03 to 0.12 |
| Anthropometric Measures | ||||
| Body Mass Index (BMI) | - | - | -1.07 kg/m ² | -1.76 to -0.37 |
Table 2: Berberine vs. Metformin - Effects on Glycemic Control
| Outcome Measure | Comparison | Weighted Mean Difference (WMD) | 95% Confidence Interval | p-value |
| Fasting Plasma Glucose (FPG) | Berberine vs. Metformin | 0.13 mmol/L | -0.27 to 0.54 | 0.53 |
| Berberine + Metformin vs. Metformin | -1.49 mmol/L | -2.22 to -0.76 | < 0.0001 | |
| Hemoglobin A1c (HbA1c) | Berberine vs. Metformin | -0.17% | -0.49 to 0.16 | 0.31 |
| Berberine + Metformin vs. Metformin | -0.65% | -0.91 to -0.40 | < 0.00001 | |
| 2-hour Postprandial Glucose (2hPG) | Berberine vs. Metformin | 0.11 mmol/L | -1.38 to 1.60 | 0.88 |
| Berberine + Metformin vs. Metformin | -1.89 mmol/L | -2.94 to -0.84 | 0.0004 |
Experimental Protocols: Methodologies from Key Clinical Trials
To provide a clear understanding of the data generation process, this section details the experimental methodologies from an influential randomized controlled trial by Yin et al. (2008), which is frequently cited in the meta-analyses.
Study Design: A 3-month, randomized, parallel-controlled trial.
Participants: Adults with newly diagnosed type 2 diabetes.
Interventions:
-
Berberine group: 0.5 g three times a day.
-
Metformin group: 0.5 g three times a day.
Key Experimental Procedures:
-
Fasting Plasma Glucose (FPG) Measurement:
-
Blood Collection: Venous blood samples were collected in the morning after an overnight fast of at least 8 hours.
-
Sample Processing: Blood was collected in tubes containing a glycolytic inhibitor (sodium fluoride). Plasma was separated by centrifugation.
-
Analytical Method: Plasma glucose concentration was determined using the glucose oxidase method . This enzymatic assay involves the oxidation of glucose by glucose oxidase to produce gluconic acid and hydrogen peroxide. The hydrogen peroxide is then used in a subsequent reaction catalyzed by peroxidase to produce a colored product, the absorbance of which is measured spectrophotometrically and is proportional to the glucose concentration.
-
-
Hemoglobin A1c (HbA1c) Measurement:
-
Sample: Whole blood collected in EDTA-containing tubes.
-
Analytical Method: HbA1c levels were measured using high-performance liquid chromatography (HPLC) . This method separates hemoglobin variants based on their charge differences. The percentage of glycated hemoglobin (HbA1c) is then quantified relative to the total hemoglobin concentration.
-
-
Serum Lipid Profile Analysis (TC, TG, LDL-C, HDL-C):
-
Blood Collection: Fasting venous blood samples were collected.
-
Sample Processing: Serum was separated by centrifugation after blood clotting.
-
Analytical Method: Serum concentrations of total cholesterol, triglycerides, LDL-C, and HDL-C were determined using enzymatic colorimetric methods on an automated biochemistry analyzer.
-
Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a chromogen to produce a colored product.
-
Triglycerides: Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated and oxidized, leading to the production of a colored compound.
-
HDL-C and LDL-C: These were measured using direct enzymatic methods after the selective inhibition or precipitation of other lipoprotein fractions.
-
-
Signaling Pathways and Mechanisms of Action
Berberine exerts its metabolic effects through multiple signaling pathways. A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Activated AMPK, in turn, modulates downstream targets to enhance glucose uptake in cells by promoting the translocation of glucose transporter 4 (GLUT4), increase glycolysis, and suppress hepatic gluconeogenesis. In lipid metabolism, AMPK activation stimulates fatty acid oxidation and inhibits lipogenesis. These multifaceted actions contribute to the observed improvements in blood glucose and lipid profiles.
Experimental Workflow for a Typical Berberine Clinical Trial
The following diagram illustrates a standard workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the effects of berberine.
Synthetic Berberine Derivatives: A Comparative Guide to Biological Activity
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has long been recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. However, its clinical application is often limited by poor bioavailability and moderate potency. To address these limitations, extensive research has focused on the synthesis of novel berberine derivatives with enhanced biological activities. This guide provides a comparative overview of the performance of various synthetic berberine derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Anticancer Activity: Enhanced Potency and Targeted Mechanisms
Synthetic modifications of the berberine scaffold, particularly at the C-9 and C-13 positions, have yielded derivatives with significantly improved anticancer activity compared to the parent compound.[1] These derivatives often exhibit enhanced cytotoxicity against a range of cancer cell lines, including those resistant to standard chemotherapeutic agents.
Comparative Anticancer Potency of Berberine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected synthetic berberine derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Berberine | HeLa | 48.8 - 100.4 (24h) | [2] |
| A549 | >20 | [3] | |
| 9-O-pyrazole alkyl substituted derivative | HeLa | 48.8 - 100.4 | [2] |
| Quaternary berberine-12-N,N-di-n-hexylamine chloride (7f) | A549 | 0.29 | [3] |
| 13-n-octyl-berberine (4b) | Various | 0.02 ± 0.01–13.58 ± 2.84 | [4] |
| 13-n-octyl-palmatine (4d) | SMMC7721 | 0.02 ± 0.01 | [4] |
Key Findings:
-
Substitution at the C-9 and C-13 positions with lipophilic groups can significantly enhance the anticancer activity of berberine.[2][4]
-
Quaternary berberine-12-N,N-di-n-alkylamine chlorides have shown potent activity, with compound 7f being significantly more active than the positive control 5-FU and berberine itself against the A549 lung cancer cell line.[3]
-
13-n-alkyl berberine and palmatine (B190311) analogues demonstrated more potent cytotoxicity than their parent compounds across multiple cell lines.[4]
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of berberine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and cultured for 24 hours.
-
Serum Starvation: The culture medium is replaced with serum-free medium, and the cells are incubated overnight.
-
Compound Treatment: Stock solutions of berberine and its derivatives are diluted to the desired concentrations in serum-free medium and added to the wells. Four replicate wells are used for each treatment.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Signaling Pathways in Anticancer Action
Berberine and its derivatives exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][5]
Antimicrobial Activity: Broad-Spectrum Efficacy
Synthetic berberine derivatives have demonstrated potent antimicrobial activity against a wide range of pathogens, including drug-resistant strains. Modifications at the C-9 position have been particularly effective in enhancing antibacterial and antifungal properties.
Comparative Antimicrobial Potency of Berberine Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected berberine derivatives against various microbial strains. Lower MIC values indicate stronger antimicrobial activity.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Berberine | Staphylococcus aureus | - | [6] |
| Escherichia coli | - | [6] | |
| Pseudomonas aeruginosa | - | [6] | |
| B9OC (Canagliflozin conjugate) | Staphylococcus aureus | 0.035 mM | [6] |
| Escherichia coli | 0.258 mM | [6] | |
| Pseudomonas aeruginosa | 0.331 mM | [6] | |
| Compound E6 | Xanthomonas oryzae | 3.12 | [7] |
| Xanthomonas campestris | 1.56 | [7] | |
| Compound 14 (8-keto derivative) | Staphylococcus aureus | 15.62 | [8] |
| Listeria monocytogenes | 15.62 | [8] |
Key Findings:
-
Conjugating canagliflozin (B192856) at the C-9 position of berberine (B9OC) resulted in lower MICs against both Gram-positive and Gram-negative bacteria compared to berberine alone.[6]
-
Certain 9-O-substituted derivatives, such as compound E6, exhibited high inhibitory activity against plant pathogenic bacteria.[7]
-
8-keto berberine derivatives, like compound 14, showed enhanced antibacterial efficacy by disrupting bacterial biofilm formation and increasing cell membrane permeability.[8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of berberine derivatives is typically determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution: The berberine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Suppression of Pro-inflammatory Mediators
Novel C-9-O-substituted berberine derivatives have shown significantly improved anti-inflammatory effects compared to the parent compound by inhibiting the release of key pro-inflammatory mediators.[9]
Comparative Anti-inflammatory Activity of Berberine Derivatives
The following table highlights the inhibitory effects of berberine and its derivatives on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
| Compound | Inhibition of NO Release (%) | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) | Reference |
| Berberine | Moderate | Moderate | Moderate | [9][10] |
| Derivative 3i | Significantly Improved | Significantly Improved | Significantly Improved | [9][10] |
| Derivative 5e | Significantly Improved | Significantly Improved | Significantly Improved | [9][10] |
Key Findings:
-
Derivatives 3i and 5e demonstrated significantly enhanced inhibitory activities against the release of NO, TNF-α, and IL-6 compared to berberine.[9][10]
-
The anti-inflammatory action of these derivatives is associated with the suppression of the NF-κB signaling pathway.[9]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
The anti-inflammatory activity of berberine derivatives can be evaluated by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of berberine derivatives for a specific duration (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathway in Anti-inflammatory Action
The anti-inflammatory effects of berberine derivatives are primarily mediated through the inhibition of the NF-κB signaling pathway.
References
- 1. Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and antimicrobial activity of novel berberine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Design, synthesis and anti-inflammatory effects of novel 9-O-substituted-berberine derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Berberine: A Validated Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase for Neurodegenerative Disease Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has emerged as a promising candidate in the search for therapeutic agents against neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action is multifaceted, with a significant area of interest being its ability to act as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This guide provides a comprehensive comparison of berberine's inhibitory activity against these key enzymes, benchmarked against established Alzheimer's disease medications, and supported by detailed experimental methodologies.
Comparative Inhibitory Potency of Berberine
The efficacy of a cholinesterase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of berberine against AChE and BuChE from various studies and compares them with standard drugs used in the treatment of Alzheimer's disease.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Enzyme Source | Reference |
| Berberine | 0.44 | 4.44 | Not Specified | [1] |
| Berberine | 0.72 (as 0.27 µg/mL) | 7.67 (as 2.89 µg/mL) | Not Specified | [2] |
| Berberine | 4.844 | Not Reported | Human | [3] |
| Donepezil | 0.081 | Not Reported | Human | [3] |
| Galantamine | 7.009 | Not Reported | Human | [3] |
| Tacrine | Not Reported | Not Reported | Human | [3] |
| Rivastigmine | Not Reported | Not Reported | Not Specified | [4][5] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme, substrate concentration, pH, and temperature. The conversion of µg/mL to µM for berberine (MW: 336.36 g/mol ) was performed for comparative purposes.
Kinetic studies have indicated that berberine derivatives exhibit a mixed-competitive binding mode for AChE[6]. This suggests that berberine can bind to both the free enzyme and the enzyme-substrate complex, interfering with the catalytic process and substrate binding.
Experimental Protocols: The Ellman's Method
The most widely used method for determining AChE and BuChE inhibitory activity is the spectrophotometric Ellman's method. This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.
Principle of the Assay
The Ellman's method is a colorimetric assay that measures the activity of cholinesterases based on the rate of formation of a yellow-colored product. The assay involves two coupled reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase or butyrylcholinesterase catalyzes the hydrolysis of their respective thiocholine (B1204863) ester substrates (acetylthiocholine for AChE and butyrylthiocholine (B1199683) for BuChE) to produce thiocholine.
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which cleaves the disulfide bond of DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The increase in absorbance at 412 nm is directly proportional to the cholinesterase activity.
In the presence of an inhibitor like berberine, the rate of substrate hydrolysis is reduced, leading to a decreased rate of color formation. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Materials and Reagents
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
DTNB Solution (10 mM in phosphate buffer)
-
Acetylthiocholine Iodide (ATCI) Solution (for AChE assay)
-
Butyrylthiocholine Iodide (BTCI) Solution (for BuChE assay)
-
AChE or BuChE enzyme solution
-
Test compound (Berberine) and reference inhibitors (Donepezil, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: Phosphate Buffer + DTNB + Substrate
-
Control (100% activity): Phosphate Buffer + Enzyme solution + DTNB + Solvent for the test compound
-
Test Sample (with inhibitor): Phosphate Buffer + Enzyme solution + DTNB + Test compound solution at various concentrations
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Add the substrate solution (ATCI or BTCI) to all wells except the blank to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals for a specific duration (e.g., every minute for 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is determined using the following formula:
% Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the role of berberine in the cholinergic system and the experimental process used for its validation, the following diagrams have been generated using the DOT language.
Caption: Cholinergic signaling pathway with dual inhibition by Berberine.
Caption: Experimental workflow for the Ellman's cholinesterase inhibition assay.
Conclusion
The presented data validates berberine as a dual inhibitor of both AChE and BuChE. Its inhibitory potency against AChE is comparable to or, in some cases, more potent than established drugs like galantamine, although generally less potent than donepezil. The dual inhibitory action of berberine is of significant interest as BuChE levels are known to increase in the later stages of Alzheimer's disease, suggesting that berberine may offer a broader therapeutic window. The detailed experimental protocol for the Ellman's method provides a standardized approach for researchers to further investigate and compare the efficacy of berberine and its derivatives. The provided visualizations offer a clear understanding of berberine's mechanism of action within the cholinergic signaling pathway and the workflow for its in vitro validation. This comprehensive guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
- 3. Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cholinesterase inhibitor safety in real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dihydroberberine Demonstrates Superior Bioavailability and Enhanced Metabolic Efficacy Compared to Berberine
A comprehensive analysis of available data indicates that dihydroberberine (B31643) (DHB), a derivative of berberine (B55584) (BBR), exhibits significantly greater oral bioavailability and, consequently, more potent effects on metabolic health at lower dosages. This guide provides a detailed head-to-head comparison of these two compounds, presenting key experimental data, methodologies, and visualizations of their metabolic pathways and experimental workflows.
Dihydroberberine is a reduced form of berberine that is more readily absorbed by the intestine. Once absorbed, it is converted back into its active form, berberine, within the body's cells.[1][2] This mechanism bypasses the poor intestinal absorption characteristic of standard berberine, leading to a substantial increase in its bioavailability, estimated to be approximately five times higher.[1][3] This enhanced absorption translates to more effective metabolic regulation with smaller doses, potentially reducing the gastrointestinal side effects often associated with higher concentrations of berberine.[1][4]
Pharmacokinetic Profile: Dihydroberberine Leads to Higher Plasma Concentrations
A randomized, double-blind, crossover pilot trial in healthy adult males provided quantitative evidence of the superior bioavailability of dihydroberberine.[5][6] The study compared the plasma concentrations of berberine after oral administration of a 500 mg dose of berberine (B500) with 100 mg (D100) and 200 mg (D200) doses of dihydroberberine. The results demonstrated that both doses of dihydroberberine led to significantly higher plasma berberine levels than the 500 mg dose of berberine.[5]
| Parameter | Placebo (PLA) | Berberine (500 mg) | Dihydroberberine (100 mg) | Dihydroberberine (200 mg) |
| Peak Plasma Concentration (Cmax) (ng/mL) | 0.22 ± 0.18 | 0.4 ± 0.17 | 3.76 ± 1.4 | 12.0 ± 10.1 |
| Area Under the Curve (AUC) (ng/mL × 120 min) | 20.2 ± 16.2 | 42.3 ± 17.6 | 284.4 ± 115.9 | ~929 |
| Data from a randomized, controlled, crossover pilot trial in healthy adult males.[5][7] |
Comparative Efficacy in Preclinical Models
Animal studies further corroborate the enhanced efficacy of dihydroberberine in improving metabolic parameters. In a high-fat diet (HFD) induced obese mouse model, dihydroberberine treatment was significantly more effective at reducing adiposity and improving glucose tolerance compared to berberine at the same dose.[8]
| Parameter | High-Fat Diet (HFD) Control | Berberine (100 mg/kg/day) | Dihydroberberine (100 mg/kg/day) |
| Adiposity | - | No effect | Markedly reduced |
| Glucose Tolerance | - | No effect | Markedly improved |
| Data from a study in high-fat diet-fed mice.[8][9] |
Furthermore, in a high-fat diet rat model, dihydroberberine demonstrated a superior ability to enhance insulin (B600854) sensitivity compared to a much higher dose of berberine.[9]
| Parameter | Berberine (560 mg/kg/day) | Dihydroberberine (100 mg/kg/day) |
| Increase in Insulin Sensitivity | 10% | 44% |
| Data from a study in high-fat diet-fed rats.[9] |
Mechanism of Action: The AMPK Signaling Pathway
Both berberine and dihydroberberine exert their metabolic effects primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8][10] Once inside the cell, dihydroberberine is oxidized back to berberine, which then activates AMPK.[1] Activated AMPK stimulates glucose uptake and fatty acid oxidation, while simultaneously inhibiting processes like hepatic glucose production, thereby contributing to improved insulin sensitivity and blood sugar control.[8][11]
Experimental Protocols
Human Pharmacokinetic Study
A randomized, double-blind, placebo-controlled, crossover study was conducted with five healthy adult males.[5][6] Participants received four doses of either a placebo, 500 mg of berberine, 100 mg of dihydroberberine, or 200 mg of dihydroberberine.[5][12] The first three doses were administered with breakfast, lunch, and dinner on the day prior to testing, with the final dose consumed with a standardized meal on the testing day.[5] Venous blood samples were collected at baseline and at 20, 40, 60, 90, and 120 minutes post-ingestion to determine plasma berberine concentrations.[5]
Animal Efficacy Study
Male C57Bl/6J mice were fed a high-fat diet for 10 weeks to induce insulin resistance.[8][13] For the final two weeks of the feeding period, the mice were administered either berberine (100 mg/kg/day) or dihydroberberine (100 mg/kg/day) mixed into their diet.[8][13] At the end of the treatment period, metabolic parameters including adiposity and glucose tolerance were assessed.[8]
Analytical Methodology
Plasma concentrations of berberine and dihydroberberine in the cited studies were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This highly sensitive and specific analytical technique is the standard for quantifying small molecules in complex biological matrices.[14] High-performance liquid chromatography (HPLC) with UV detection is also a common method for the analysis of berberine in various samples.[15][16][17][18]
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. m.youtube.com [m.youtube.com]
- 4. saienbiotech.com [saienbiotech.com]
- 5. Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
- 7. supplementai.io [supplementai.io]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Dihydroberberine vs Berberine: Benefits, Bioavailability & Best Supplement [bonerge.com]
- 10. biostacklabs.com [biostacklabs.com]
- 11. gethealthspan.com [gethealthspan.com]
- 12. Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A review on analytical methods for natural berberine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of Berberine on Primesep B Column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. akjournals.com [akjournals.com]
- 18. scispace.com [scispace.com]
The Power of Two: A Guide to the Synergistic Effects of Berberine with Conventional Drugs
Berberine (B55584), a natural isoquinoline (B145761) alkaloid found in plants like Berberis, has a long history in traditional medicine. Modern research is now unveiling its potential to significantly enhance the efficacy of conventional drugs through synergistic interactions. This guide provides an objective comparison of berberine's performance in combination with anticancer, antidiabetic, and antimicrobial agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Synergism in Anticancer Therapy
Berberine has been shown to sensitize various cancer cell lines to conventional chemotherapeutic agents, often allowing for lower effective doses and potentially mitigating side effects. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2]
Combination with Platinum-Based Drugs (Cisplatin)
Berberine enhances the anticancer effects of cisplatin (B142131) in breast, lung, and osteosarcoma cancer cells.[3][4][5] The combination leads to increased DNA damage and caspase-dependent apoptosis.[3][6]
Table 1: Synergistic Effects of Berberine and Cisplatin
| Cancer Type | Cell Line | Key Findings | Reference |
| Breast Cancer | MCF-7 | The IC50 of cisplatin decreased from 49.5 µM to 5.8 µM when combined with 26 µM of berberine. | [3] |
| Lung Cancer (NSCLC) | A549 | The combination showed a synergistic effect with a Combination Index (CI) of 0.34. The treatment significantly increased pro-apoptotic Bax and Caspase-3 protein levels. | [4][7] |
| Osteosarcoma | MG-63 | Combined treatment (5 µM BBR + 2.5 µM DDP) significantly increased apoptosis and cell cycle arrest compared to individual treatments. | [5] |
-
Cell Line: Human breast cancer MCF-7 cells.
-
Treatment: Cells were treated with varying concentrations of berberine (BBR) and cisplatin, alone or in combination, for 48 hours.
-
Cell Viability Assay (MTT): Cell viability was assessed using the MTT assay to determine the 50% inhibitory concentration (IC50).
-
Apoptosis Analysis: Apoptosis was evaluated by measuring the expression of pro-apoptotic proteins (caspase-3, cleaved caspase-3, caspase-9) and the anti-apoptotic protein Bcl-2 via western blotting.
-
DNA Damage Analysis: DNA damage was assessed by immunofluorescence analysis of γH2AX, a marker for DNA double-strand breaks.[3]
Combination with Anthracyclines (Doxorubicin)
The combination of berberine and doxorubicin (B1662922) (DOX) has demonstrated synergistic anticancer effects in lung, cervical, and breast cancer cells.[8][9][10] This synergy is often mediated by enhanced apoptosis induction and downregulation of genes associated with cancer stemness.[8][9]
Table 2: Synergistic Effects of Berberine and Doxorubicin
| Cancer Type | Cell Line | Key Findings | Reference |
| Lung Cancer | A549 | Synergistic effect observed with a Combination Index (CI) of 0.61. | [9][10] |
| Cervical Cancer | HeLa | Synergistic effect observed with a Combination Index (CI) of 0.73. | [9][10] |
| Breast Cancer | MCF-7 | Combination treatment synergistically decreased the viability of MCF-7 monolayer cells and mammospheres and significantly reduced Nanog and miRNA-21 gene expression. | [8] |
-
Cell Culture: Human breast cancer MCF-7 cells were cultured as monolayers and mammospheres (to enrich for cancer stem cells).
-
Treatment: Cells were treated with various concentrations of DOX, berberine (BER), or a combination of both.
-
Viability Assay (MTT): The metabolic activity and viability of cells were determined by MTT assay.
-
Gene Expression Analysis (RT-PCR): Total RNA was extracted from mammospheres, and the expression of Nanog and miRNA-21 was assayed using reverse transcription PCR (RT-PCR).[8]
Signaling Pathway Modulation
A common mechanism underlying berberine's synergistic effects is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation, survival, and resistance to therapy.[1][11]
Figure 1: Berberine inhibits the PI3K/AKT/mTOR pathway.
Synergism in Antidiabetic Therapy
Berberine and metformin (B114582) are both known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[12][13] Their combination has shown superior glycemic control compared to monotherapy in treating type 2 diabetes mellitus (T2DM).[12][14]
Table 3: Synergistic Effects of Berberine and Metformin
| Study Type | Population/Model | Key Findings | Reference |
| Meta-Analysis | T2DM Patients | Berberine combined with metformin significantly reduced HbA1c (MD = -0.65) and fasting plasma glucose compared to metformin alone. The combination also reduced the incidence of adverse gastrointestinal events. | [14] |
| In Vivo Study | db/db mice | Co-administration (Metformin 250 mg/kg + Berberine 125 mg/kg) improved insulin (B600854) sensitivity and significantly altered gut microbiota composition compared to individual treatments. Steady-state metformin plasma concentrations were higher in the combination group. | [15] |
-
Animal Model: db/db mice, a model for type 2 diabetes.
-
Treatment Groups: Mice were administered metformin (250 mg/kg), berberine (125 or 250 mg/kg), or a combination of metformin and berberine for 15 days.
-
Glycemic Control Assessment: An insulin tolerance test (ITT) was conducted on day 13, and an intraperitoneal glucose tolerance test (ipGTT) was performed on day 15.
-
Insulin Resistance: Fasting serum insulin was measured, and the HOMA-IR index was calculated.
-
Pharmacokinetics: Steady-state plasma concentrations of metformin were measured using LC-MS/MS.
-
Gut Microbiota Analysis: Fecal samples were collected for 16S rRNA sequencing to analyze changes in gut microbial communities.[15]
Figure 2: Berberine and Metformin activate the AMPK pathway.
Synergism in Antimicrobial Therapy
Berberine demonstrates broad-spectrum antimicrobial activity and can work synergistically with conventional antibiotics and antifungals, particularly against drug-resistant strains.[16][17]
Combination with Antifungals (Fluconazole)
Berberine exhibits potent synergy with fluconazole (B54011) against fluconazole-resistant Candida albicans.[18][19] The proposed mechanism involves fluconazole disrupting the fungal cell membrane, which in turn increases the intracellular accumulation of berberine.[20][21] Berberine then exerts its antifungal effect, in part by intercalating with fungal DNA.[16][20]
Table 4: Synergistic Effects of Berberine and Fluconazole against C. albicans
| Assay | Key Findings | Reference |
| Checkerboard Microdilution | Potent synergistic activity was found against fluconazole-resistant clinical isolates. | [18] |
| Agar Diffusion Test | The combination of fluconazole and berberine yielded significantly clearer and larger inhibition zones than either drug alone. | [19] |
| Time-Kill Curves | The fungistatic activity of fluconazole was dramatically enhanced by the addition of berberine, resulting in a significant decrease in CFU/ml compared to fluconazole alone. | [19] |
-
Microorganism: Fluconazole-resistant clinical isolates of Candida albicans.
-
Checkerboard Assay: A two-dimensional array of serial dilutions of berberine and fluconazole was prepared in microtiter plates. The fractional inhibitory concentration index (FICI) was calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).[22]
-
Time-Kill Assay: Fungal cultures were treated with the drugs alone and in combination at specific concentrations (e.g., 10 μg/ml fluconazole and 16 μg/ml berberine). Aliquots were removed at various time points (0, 2, 4, 8, 12, 24 h), serially diluted, and plated to determine the colony-forming units (CFU)/ml.[19]
Figure 3: Proposed synergy mechanism of Berberine and Fluconazole.
Combination with Antibacterial Agents
Berberine enhances the activity of various antibiotics against multi-drug resistant bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[22][23][24]
Table 5: Synergistic Effects of Berberine with Various Antibiotics
| Bacteria | Antibiotic | Key Findings | Reference | | :--- | :--- | :--- | | MRSA | Azithromycin, Levofloxacin | Significant synergy observed against 90% of tested strains (FICI values: 0.188 to 0.500). |[22] | | MRSA | Oxacillin (B1211168), Ampicillin (B1664943) | Synergistic effect with oxacillin and an additive effect with ampicillin; berberine markedly lowered the MICs of both antibiotics. |[23] | | A. baumannii (MDR) | Sulbactam, Meropenem | Synergistic effects observed (FICI < 0.5); berberine reversed resistance and enhanced susceptibility. |[24] | | Coagulase-Negative Staphylococci | Linezolid, Cefoxitin, Erythromycin | Significant synergistic effects were noted for several CoNS strains. |[17][25] |
Conclusion
The presented data strongly support the potential of berberine as an adjuvant in conventional drug therapy. Its synergistic effects across anticancer, antidiabetic, and antimicrobial treatments offer promising avenues for developing more effective combination therapies. These combinations could lead to reduced drug dosages, overcome drug resistance, and minimize adverse effects, ultimately improving patient outcomes. Further in-depth clinical trials are warranted to translate these preclinical findings into therapeutic practice.
References
- 1. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berberine in combination with cisplatin suppresses breast cancer cell growth through induction of DNA breaks and caspase-3-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 5. Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. eurjther.com [eurjther.com]
- 8. Combination of Doxorubicin and Berberine Generated Synergistic Anticancer Effect on Breast Cancer Cells Through Down-regulation of Nanog and miRNA-21 Gene Expression [mejc.sums.ac.ir]
- 9. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. Metformin and berberine, two versatile drugs in treatment of common metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Berberine and Metformin in the Treatment of Type 2 Diabetes Mellitus: A Systemic Review and Meta-Analysis of Randomized Clinical Trials [scirp.org]
- 15. Effects of combination treatment with metformin and berberine on hypoglycemic activity and gut microbiota modulation in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thecandidadiet.com [thecandidadiet.com]
- 17. mdpi.com [mdpi.com]
- 18. Synergistic Antifungal Activity of Berberine Derivative B-7b and Fluconazole | PLOS One [journals.plos.org]
- 19. Potent In Vitro Synergism of Fluconazole and Berberine Chloride against Clinical Isolates of Candida albicans Resistant to Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 21. journals.asm.org [journals.asm.org]
- 22. mdpi.com [mdpi.com]
- 23. Antimicrobial activity of berberine alone and in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | A Potential Combination Therapy of Berberine Hydrochloride With Antibiotics Against Multidrug-Resistant Acinetobacter baumannii [frontiersin.org]
- 25. Berberine enhances the antibacterial activity of selected antibiotics against coagulase-negative Staphylococcus strains in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Berberine's Metabolic Mastery: A Comparative Analysis of its Effects on Glycolysis, Gluconeogenesis, and Lipid Metabolism
For Immediate Release
A comprehensive review of the multifaceted mechanisms of berberine (B55584), an isoquinoline (B145761) alkaloid, reveals its significant regulatory effects on key metabolic pathways. This guide provides a comparative analysis of berberine's impact on glycolysis, gluconeogenesis, and lipid metabolism, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visual pathway diagrams are included to serve as a valuable resource for researchers, scientists, and drug development professionals.
Berberine, a natural compound extracted from various plants including those of the Berberis genus, has a long history in traditional medicine and is now at the forefront of metabolic research.[1] Its ability to modulate blood glucose and lipid levels has garnered significant attention, with a primary mechanism of action being the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This guide delves into the comparative effects of berberine across distinct but interconnected metabolic pathways.
I. Impact on Glucose Metabolism
Berberine exerts a dual effect on glucose homeostasis by stimulating glucose consumption through glycolysis and inhibiting hepatic glucose production via the suppression of gluconeogenesis.[3][4]
A. Stimulation of Glycolysis
Berberine has been shown to enhance glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) for energy production.[4] This effect is largely attributed to the activation of AMPK.[4] In 3T3-L1 adipocytes, berberine (5-20 µmol/L) increased glucose consumption by 72.9% to 113.7% in the absence of insulin (B600854).[2] Furthermore, it exhibited an additive effect with insulin, further boosting glucose consumption.[2] A similar increase in glucose consumption of 74.0% was observed in C2C12 myotubes treated with 20 µmol/L berberine.[2] This stimulation of glycolysis is linked to berberine's ability to inhibit mitochondrial respiration, which in turn increases the AMP/ATP ratio and activates AMPK.[4]
B. Inhibition of Gluconeogenesis
In the liver, berberine effectively suppresses gluconeogenesis, the synthesis of glucose from non-carbohydrate sources. This is a critical mechanism for its glucose-lowering effects.[5] Berberine achieves this by downregulating the expression of key gluconeogenic enzymes, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1][5] In diabetic rat models, berberine treatment significantly reduced the protein and mRNA levels of both PEPCK and G6Pase in the liver.[5] This inhibitory action is also mediated through the AMPK signaling pathway.[1]
II. Regulation of Lipid Metabolism
Berberine demonstrates potent lipid-lowering capabilities, making it a promising agent for the management of dyslipidemia. Its effects are observed across various lipid parameters in both preclinical and clinical settings. A meta-analysis of randomized controlled trials has provided robust evidence for its efficacy.[6]
Berberine's impact on lipid metabolism is multifaceted. It has been shown to inhibit adipogenesis, the formation of fat cells, in 3T3-L1 adipocytes.[7] The activation of AMPK by berberine is also a key mechanism in its lipid-lowering effects, as AMPK activation leads to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.
III. Core Signaling Pathways
The metabolic regulatory effects of berberine are orchestrated through several key signaling pathways, with AMPK activation being the most prominent. However, its influence extends to other pathways, including the PI3K/Akt and MAPK pathways, which are crucial for insulin signaling and cellular processes.
A. AMPK Pathway
The activation of AMPK by berberine is a central event that triggers a cascade of metabolic benefits.[1][2] Berberine is thought to activate AMPK indirectly by inhibiting mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP/ATP ratio.[4] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.[1]
dot
Caption: Berberine's activation of the AMPK signaling pathway.
B. PI3K/Akt and MAPK Pathways
Berberine also modulates the PI3K/Akt and MAPK signaling pathways, which are critical for insulin signal transduction.[8][9] In insulin-resistant cells, berberine has been shown to improve insulin-induced tyrosine-phosphorylation of IRS-1 and the recruitment of p85 to IRS-1, leading to enhanced PI3K/Akt pathway activation.[8] This, in turn, promotes glucose uptake.[8] The MAPK pathway is also implicated in berberine's effects, although its role can be cell-type specific.[10]
dot
Caption: Berberine's influence on PI3K/Akt and MAPK pathways.
IV. Quantitative Data Summary
The following tables summarize the quantitative effects of berberine on various metabolic parameters as reported in the literature.
Table 1: Effects of Berberine on Lipid Profile (from Meta-Analysis of Randomized Controlled Trials)
| Parameter | Mean Difference | 95% Confidence Interval |
| Total Cholesterol | -0.61 mmol/L | -0.83 to -0.39 |
| Triglycerides | -0.50 mmol/L | -0.69 to -0.31 |
| LDL Cholesterol | -0.65 mmol/L | -0.76 to -0.54 |
| HDL Cholesterol | +0.05 mmol/L | +0.02 to 0.09 |
Source: Dong et al. (2013).[6]
Table 2: Effects of Berberine on Glucose Metabolism in Cellular Models
| Cell Line | Berberine Conc. | Parameter | % Change vs. Control |
| 3T3-L1 adipocytes | 5-20 µmol/L | Glucose Consumption | +72.9% to +113.7% |
| C2C12 myotubes | 20 µmol/L | Glucose Consumption | +74.0% |
Source: Yin et al. (2008).[2]
Table 3: Effects of Berberine on Gluconeogenic Enzyme Expression in Diabetic Rats
| Treatment | Enzyme | Change in Protein Expression |
| Berberine | PEPCK | Significantly Decreased |
| Berberine | G6Pase | Significantly Decreased |
Source: Xia et al. (2011).[5]
V. Experimental Protocols
A. In Vitro Glucose Uptake Assay (using 2-NBDG)
This protocol describes a method for measuring glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.
-
Cell Culture: Seed cells (e.g., HepG2, C2C12) in a 96-well plate and culture until they reach 80-90% confluency.
-
Serum Starvation: Before the assay, starve the cells in serum-free medium containing 5 mM glucose for 3 hours.
-
Treatment: Treat the cells with berberine at the desired concentrations in serum-free medium for the specified duration. Include a vehicle control (e.g., DMSO).
-
2-NBDG Incubation: Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer. Then, incubate the cells with KRH buffer containing 2-NBDG (e.g., 100 µM) for 30 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement: Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorescence microplate reader (Excitation/Emission ~465/540 nm).
-
Data Normalization: Normalize the fluorescence readings to the total protein content of each well.
dot
Caption: Workflow for the 2-NBDG glucose uptake assay.
B. Western Blot Analysis for Protein Expression and Phosphorylation
This protocol outlines the general steps for quantifying changes in protein expression and phosphorylation (e.g., AMPK, Akt, PEPCK, G6Pase) in response to berberine treatment.
-
Cell/Tissue Lysis: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-AMPK, anti-AMPK, anti-PEPCK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin, GAPDH).
C. In Vivo Animal Study Protocol
This protocol provides a general framework for assessing the metabolic effects of berberine in a rodent model of metabolic disease.
-
Animal Model: Utilize an appropriate animal model, such as high-fat diet-induced obese mice or db/db mice.
-
Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week.
-
Grouping and Treatment: Randomly divide the animals into control and treatment groups. Administer berberine (e.g., 100-200 mg/kg/day) or vehicle to the respective groups via oral gavage for a specified period (e.g., 4-8 weeks).[11]
-
Metabolic Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the study.
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
Blood and Tissue Collection: At the end of the study, collect blood samples for biochemical analysis (e.g., glucose, insulin, lipid profile). Euthanize the animals and harvest tissues (e.g., liver, muscle, adipose tissue) for further analysis (e.g., histology, western blotting, gene expression).
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the effects of berberine treatment with the control group.
VI. Conclusion
Berberine demonstrates a remarkable ability to modulate multiple metabolic pathways, primarily through the activation of AMPK. Its dual action of promoting glycolysis and inhibiting gluconeogenesis contributes significantly to its glucose-lowering effects. Concurrently, its influence on lipid metabolism underscores its potential as a therapeutic agent for dyslipidemia. The convergence of these effects on central signaling nodes like AMPK highlights berberine as a multi-target agent for the management of metabolic disorders. Further research, including large-scale clinical trials, is warranted to fully elucidate its therapeutic potential and establish its role in clinical practice.
References
- 1. Induction of G2/M Arrest by Berberine via Activation of PI3K/Akt and p38 in Human Chondrosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advances.umw.edu.pl [advances.umw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Berberine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of all laboratory chemicals is a critical aspect of experimental work. This guide provides essential, step-by-step information for the proper disposal of berberine (B55584) and its common forms, such as berberine chloride and berberine sulfate. While Safety Data Sheets (SDS) indicate that berberine is not classified as a hazardous substance, it is imperative to adhere to established laboratory waste management protocols to ensure personnel safety and environmental protection.[1] Always prioritize local and institutional regulations over the general guidance provided herein.
Pre-Disposal Planning and Waste Minimization
The most effective strategy for managing chemical waste is to minimize its generation. Before beginning any experiment, a comprehensive disposal plan should be in place.[2]
-
Procurement: Order only the quantity of berberine required for your experiments to avoid surplus.
-
Inventory Management: Maintain a detailed inventory to prevent redundant orders.
-
Scale of Experiments: When possible, reduce the scale of your experiments to decrease the volume of waste produced.
Step-by-Step Disposal Procedures
The appropriate disposal route for berberine waste depends on its form (solid, liquid, or contaminated labware).
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Lab coat
-
Gloves
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is crucial to prevent accidental chemical reactions.
-
Solid Berberine Waste:
-
Collect pure berberine powder and residues in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other chemical wastes.[1]
-
Label the container as "Non-hazardous solid waste: Berberine".
-
-
Aqueous Solutions of Berberine:
-
Collect aqueous solutions in a dedicated, sealed, and labeled container.
-
Avoid mixing with other solvent wastes.
-
-
Contaminated Labware:
-
Disposable items (e.g., pipette tips, gloves, weighing paper) that have come into contact with berberine should be collected in a designated, lined waste container.
-
Empty berberine containers should be triple-rinsed with a suitable solvent (e.g., water); the rinsate should be collected and disposed of as aqueous berberine waste. The defaced, empty container can then often be disposed of in regular trash or recycled, per institutional policy.[3]
-
Step 3: Disposal of Different Berberine Waste Streams
Aqueous Solutions (Drain Disposal Considerations)
Aqueous solutions of berberine may be eligible for drain disposal, provided they meet specific criteria. Berberine is fairly hydrophilic and stable in aqueous solutions across a range of pH values.[1] Studies show its solubility is highest at a neutral pH of 7.0.[1][4]
Before proceeding with drain disposal, you must verify with your institution's Environmental Health and Safety (EHS) office.
If drain disposal is permitted, follow these general guidelines:
-
Check pH: Ensure the pH of the solution is within the permissible range for your local wastewater treatment facility (typically between 5.5 and 9.5).[5][6]
-
Dilution: Flush the drain with at least a 100-fold excess of water during and after disposal.[4]
-
Quantity Limits: Adhere to any daily or per-discharge quantity limits set by your institution, which may be in the range of a few hundred grams or milliliters per day.[4]
Solid Waste and Contaminated Labware (Trash Disposal)
For solid berberine waste and contaminated disposables that are confirmed as non-hazardous:
-
Ensure the waste is securely contained in a sealed bag or container to prevent dust formation.
-
Place the sealed container in the appropriate laboratory trash receptacle for non-hazardous waste. Custodial staff should not be expected to handle open chemical waste.[1]
Solutions in Organic Solvents
If berberine is dissolved in a hazardous solvent (e.g., DMSO, ethanol), the solution must be treated as hazardous chemical waste.
-
Collect the waste in a compatible, labeled hazardous waste container.
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
When in Doubt: The Precautionary Principle
If there is any uncertainty about the classification or disposal method for a particular berberine waste stream, treat it as hazardous waste. Contact your institution's EHS department for guidance. This is the safest and most compliant approach.
Quantitative Data for Disposal of Aqueous Solutions
| Parameter | Guideline | Citation |
| pH Range | 5.5 - 9.5 | [5][6] |
| Quantity Limit | Up to 100g or 100mL per discharge | [4] |
| Dilution | Flush with at least 100-fold excess water | [4] |
Note: These are general guidelines. Always consult your local and institutional regulations, as these values can vary.
Berberine Disposal Workflow
Caption: Logical workflow for the proper disposal of various forms of berberine waste.
References
- 1. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. canbipharm.com [canbipharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Berbine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like Berbine. This guide provides essential, step-by-step safety and logistical information for the operational handling and disposal of this compound, designed to build trust and provide value beyond the product itself.
Personal Protective Equipment (PPE) and Hazard Summary
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE and known hazards associated with this compound and its salts, such as Berberine hydrochloride and Berberine sulfate.[1][2][3][4][5]
| PPE Component | Specification | Purpose | Associated Hazards |
| Hand Protection | Chemical-resistant nitrile gloves.[5] | To prevent skin contact. | Causes skin irritation.[2][3] |
| Eye Protection | Tightly fitting safety goggles or glasses with side shields.[4][5] | To protect eyes from dust and splashes. | Causes serious eye irritation.[2][3] |
| Respiratory Protection | N95 or higher-rated respirator.[5] | To be used when handling powder or if aerosolization is possible to avoid inhalation. | May cause respiratory irritation.[2][3] |
| Body Protection | A fully buttoned laboratory coat.[5] | To protect skin and clothing from contamination. | Avoid all personal contact.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize risk.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powdered this compound.[2][3][4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Before starting any experiment, have a clear disposal plan in place.[7]
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Avoid generating dust when working with powdered forms.[4][6] If possible, use a solution.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][3]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2][3]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Protect from light.[1]
-
Store away from incompatible substances, such as oxidizing agents.[6]
Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary.[5]
For Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite (B1170534) or sand for liquids, or a damp paper towel for solids to prevent dust from becoming airborne.[5]
-
Carefully scoop the material into a designated hazardous waste container.[5][6]
-
Clean the spill area with a suitable solvent (e.g., 70% ethanol) and dispose of all cleanup materials as hazardous waste.[5]
For Major Spills:
-
Evacuate the area and move upwind.[6]
-
Alert your institution's Environmental Health and Safety (EHS) office immediately.[7]
-
Prevent entry into the affected area.
Disposal Plan
The cardinal rule for chemical waste is to have a disposal plan before you begin your experiment.[7] When in doubt, always treat chemical waste as hazardous.[7]
Step-by-Step Disposal Procedure:
-
Waste Minimization: Order only the necessary quantities of this compound to minimize waste generation.[7]
-
Containerization:
-
Solid Waste: Place pure this compound, contaminated PPE, and cleanup materials in a sealed, clearly labeled hazardous waste container.[6][7]
-
Liquid Waste: If this compound is dissolved in a hazardous solvent, collect it in a compatible, labeled hazardous waste container. Aqueous solutions should also be treated as hazardous waste unless your institution's EHS office approves drain disposal.[7]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name ("this compound").[7]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by the EHS office.[7]
-
Pickup: Contact your institution's EHS office to arrange for hazardous waste pickup.[7]
Never dispose of this compound or its solutions down the drain unless explicitly permitted by your institution's EHS office and local regulations. [6][7]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe this compound Handling and Disposal.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
